molecular formula C37H46N2O12 B1281678 3-Aminorifamycin S CAS No. 51756-80-0

3-Aminorifamycin S

Cat. No.: B1281678
CAS No.: 51756-80-0
M. Wt: 710.8 g/mol
InChI Key: SMPJCQGFZSDIHE-GVDHMVJUSA-N
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Description

3-Aminorifamycin S is a natural product found in Micromonospora with data available.

Properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-amino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46N2O12/c1-15-11-10-12-16(2)36(47)39-27-26(38)31(44)23-24(32(27)45)30(43)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)40)19(5)29(42)18(4)28(15)41/h10-15,17-19,22,28-29,33,41-43H,38H2,1-9H3,(H,39,47)/b11-10+,14-13+,16-12-/t15-,17+,18+,19+,22-,28-,29+,33+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPJCQGFZSDIHE-GVDHMVJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51756-80-0
Record name 3-Amino-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin
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Record name 3-Aminorifamycin S
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Record name Rifamycin, 3-amino-1,4-dideoxy-1,4-dihydro-1,4-dioxo-(9Cl)
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Record name 3-AMINORIFAMYCIN S
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Foundational & Exploratory

The Emergence of a Key Intermediate: A Technical History of 3-Aminorifamycin S

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the discovery and history of 3-Aminorifamycin S, a pivotal intermediate in the development of potent rifamycin antibiotics. We will delve into the scientific journey that led to its synthesis, the evolution of production methodologies, and its crucial role in the creation of clinically significant drugs such as rifabutin. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecule.

Introduction: The Significance of the C-3 Position

The rifamycins, a class of ansamycin antibiotics, were first isolated in 1957 from the fermentation broth of Amycolatopsis mediterranei.[1] Their unique mechanism of action, the inhibition of bacterial DNA-dependent RNA polymerase, set them apart from other antibiotics of the era.[2] Early research by Sensi, Maggi, and their team at Dow-Lepetit Research Laboratories in Milan, Italy, quickly established that chemical modification of the rifamycin core could lead to derivatives with enhanced oral bioavailability and broader activity.[3] The C-3 position of the naphthoquinone chromophore emerged as a particularly fruitful site for synthetic alteration, directly influencing the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[4] It is within this context of intensive structure-activity relationship (SAR) studies that the story of this compound unfolds.

An Unassuming Beginning: The Initial Discovery

The direct synthesis of this compound was first reported in the late 1960s and early 1970s, with early descriptions found in German Patent No. 1670377 and a 1973 publication in Helvetica Chimica Acta.[5][6] The initial method was straightforward in concept but inefficient in practice: the reaction of rifamycin S with ammonia.[5][6] This approach, however, suffered from extremely low yields, often less than 1%, making it unsuitable for any practical application.[5][6] Despite its inefficiency, this early work was crucial as it established the existence of this compound and hinted at its potential as a synthon for further derivatization.

The Synthetic Challenge: Evolving Methodologies for a Critical Intermediate

The low yield of the direct amination of rifamycin S spurred a search for more efficient and scalable synthetic routes. The primary challenge was to achieve regioselective substitution at the C-3 position, overcoming the inherent reactivity of other functional groups on the complex rifamycin scaffold. Over the years, several distinct strategies have been developed, each with its own advantages and disadvantages.

The Azide Approach: A Step Towards Higher Yields

One of the earlier successful attempts to improve the synthesis of this compound involved the use of sodium azide. As described in U.S. Patent No. 4,007,169, this method entails reacting rifamycin S with sodium azide in a solvent such as methylformamide.[7] This approach provided significantly higher yields than the direct amination with ammonia. However, the use of sodium azide on an industrial scale presents considerable safety risks, as it is a highly toxic substance that can form explosive salts with heavy metals.[6]

The Bromo-Intermediate Pathway: A More Industrially Viable Route

A significant breakthrough in the synthesis of this compound came with the development of methods utilizing a 3-bromo-rifamycin S intermediate. This pathway has become the foundation for most modern industrial production methods due to its improved safety profile and high efficiency.

A common method involves the direct amination of 3-bromo-rifamycin S using an ammonia-methanol solution in a suitable solvent system, which can include ethers, hydrocarbons, or alcohols.[8] This reaction is typically carried out at controlled temperatures and can be completed in a relatively short timeframe (1-5 hours), with reported yields exceeding 80% and product purity greater than 98.5%.[8]

An alternative, multi-step approach starting from 3-bromo-rifamycin S has also been developed. This process, detailed in U.S. Patent No. 4,217,277, involves the reaction of 3-bromo-rifamycin S with sodium nitrite to form a 3-nitro-rifamycin S intermediate.[5] This nitro derivative is then reduced using zinc powder to yield 3-Aminorifamycin SV, which is subsequently oxidized to this compound.[5]

The following diagram illustrates the key synthetic pathways to this compound:

Synthesis_Pathways rifamycin_S Rifamycin S bromo_rifamycin_S 3-Bromo-rifamycin S rifamycin_S->bromo_rifamycin_S Brominating Agent amino_rifamycin_S This compound rifamycin_S->amino_rifamycin_S NH3 (Yield < 1%) nitro_rifamycin_S 3-Nitro-rifamycin S bromo_rifamycin_S->nitro_rifamycin_S NaNO2 bromo_rifamycin_S->amino_rifamycin_S NH3/Methanol (Yield > 80%) amino_rifamycin_SV 3-Aminorifamycin SV nitro_rifamycin_S->amino_rifamycin_SV Zn powder (Reduction) amino_rifamycin_SV->amino_rifamycin_S Oxidizing Agent

Caption: Key synthetic routes to this compound.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for this compound is dictated by a balance of yield, purity, safety, and scalability. The following table provides a comparative summary of the primary methods discussed:

Synthetic RouteStarting MaterialKey ReagentsReported YieldKey AdvantagesKey Disadvantages
Direct AminationRifamycin SAmmonia< 1%Simple, one-step processExtremely low yield, not scalable
Azide MethodRifamycin SSodium AzideHighImproved yield over direct aminationUse of highly toxic and potentially explosive reagent
From Bromo-intermediate (Direct)3-Bromo-rifamycin SAmmonia/Methanol> 80%High yield, high purity, relatively safe, and rapidRequires preparation of the bromo-intermediate
From Bromo-intermediate (via Nitro)3-Bromo-rifamycin SSodium Nitrite, Zinc powderHighAvoids direct use of ammonia under pressureMulti-step process

Experimental Protocols

For the benefit of researchers in the field, detailed, step-by-step methodologies for the synthesis of this compound via the bromo-intermediate are provided below. These protocols are based on information disclosed in publicly available patents and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound from 3-Bromo-rifamycin S (Direct Amination)

Materials:

  • 3-Bromo-rifamycin S

  • 1,4-Dioxane

  • Methanolic ammonia solution (e.g., 8% w/w)

  • Ethylene glycol monomethyl ether

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve 10g of 3-Bromo-rifamycin S in 200ml of 1,4-dioxane in a three-necked flask with stirring until fully dissolved.[8]

  • Cool the solution to 10-20°C.[8]

  • Slowly add a solution of 44ml of 8% methanolic ammonia in 200ml of 1,4-dioxane dropwise to the reaction mixture.[8]

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).[8]

  • Upon completion of the reaction, concentrate the solution to remove the 1,4-dioxane.[8]

  • Add ethylene glycol monomethyl ether to the residue and heat to 60°C with stirring for 30 minutes.[8]

  • Cool the mixture to 25 ± 5°C, then further cool to 5 ± 5°C and stir for 1 hour to induce crystallization.[8]

  • Filter the resulting solid and dry the filter cake under vacuum at 40°C for 4 hours to obtain this compound.[8]

Synthesis of this compound from 3-Bromo-rifamycin S (via 3-Nitro-rifamycin S)

Materials:

  • 3-Bromo-rifamycin S

  • N,N-dimethylformamide (DMF)

  • Sodium nitrite

  • Urea

  • Acetic acid

  • Zinc powder

  • Dichloromethane

  • Manganese dioxide

  • 2-Methoxyethanol

Procedure:

  • Dissolve 540g of 3-bromo-rifamycin S in 1500 ml of N,N-dimethylformamide at 20°C.[5]

  • Bubble nitrogen gas through the solution for 20 minutes.[5]

  • Add 60g of sodium nitrite portionwise, allowing the temperature to rise to 39°C while stirring under a nitrogen atmosphere. Maintain the temperature at 40°C for 30 minutes.[5]

  • Cool the reaction mixture to 20°C and add 10g of urea, followed by the dropwise addition of 70 ml of acetic acid.[5]

  • Add 130g of zinc powder portionwise with vigorous stirring, maintaining the temperature below 60°C with an ice bath.[5]

  • Stir the reaction mixture for 5.5 hours, allowing it to cool to room temperature.[5]

  • Filter the mixture and dilute the filtrate with 3000 ml of dichloromethane. Wash the organic layer several times with water.[5]

  • Treat the dichloromethane solution with manganese dioxide to oxidize the intermediate 3-amino-rifamycin SV to 3-amino-rifamycin S.[5]

  • Filter the solution and evaporate to dryness.[5]

  • Crystallize the crude product from 600 ml of 2-methoxyethanol to yield pure this compound.[5]

The Role of this compound in the Synthesis of Rifabutin

The primary significance of this compound lies in its role as a key precursor for the synthesis of rifabutin, a potent antimycobacterial agent.[8] Rifabutin is particularly important for the treatment of tuberculosis and infections caused by the Mycobacterium avium complex (MAC), especially in HIV/AIDS patients.[1]

The synthesis of rifabutin from this compound involves a multi-step process. First, this compound is reacted with ammonia gas in a solvent such as 1,4-dioxane to form 3-amino-4-imino rifamycin S.[7][8] This intermediate is then reacted with N-isobutyl-4-piperidone in the presence of ammonium acetate and zinc powder to yield rifabutin.[8]

The following diagram illustrates the synthetic pathway from this compound to Rifabutin:

Rifabutin_Synthesis amino_rifamycin_S This compound amino_imino_rifamycin_S 3-Amino-4-imino rifamycin S amino_rifamycin_S->amino_imino_rifamycin_S Ammonia gas rifabutin Rifabutin amino_imino_rifamycin_S->rifabutin piperidone N-isobutyl-4-piperidone piperidone->rifabutin Ammonium acetate, Zn powder

Caption: Synthesis of Rifabutin from this compound.

Biological Activity and Mechanism of Action

While this compound itself exhibits antibiotic activity, its primary importance is as a scaffold for more potent derivatives.[5] The biological activity of its downstream product, rifabutin, is well-characterized. Rifabutin, like other rifamycins, functions by inhibiting bacterial DNA-dependent RNA polymerase.[2][9] It binds to the β-subunit of the enzyme, sterically blocking the path of the elongating RNA molecule after the synthesis of the first few nucleotides, thereby halting transcription.[9]

Rifabutin has demonstrated potent in vitro activity against a range of mycobacteria, including rifampicin-resistant strains of M. tuberculosis in some cases.[10][11] Its lipophilicity allows for good tissue penetration, which is advantageous for treating intracellular pathogens like mycobacteria.[11]

Conclusion

The journey of this compound from a laboratory curiosity obtained in minuscule yields to a cornerstone of industrial antibiotic synthesis exemplifies the iterative and problem-solving nature of medicinal chemistry. The development of robust and efficient synthetic routes to this key intermediate has been instrumental in providing access to life-saving drugs like rifabutin. The history of this compound serves as a testament to the importance of synthetic methodology in enabling the production and widespread application of complex therapeutic agents. Future research may continue to refine the synthesis of this and related rifamycin intermediates, potentially leading to novel derivatives with improved activity against drug-resistant pathogens.

References

  • Brucoli, F., et al. (2021). Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin. European Journal of Medicinal Chemistry, 225, 113734. Available at: [Link]

  • Chongqing Huapont Pharm Co Ltd. (2017). Preparation method of 3-amino-rifamycin S. CN105001236B.
  • Cricchio, R., et al. (1979). Synthesis and antibacterial activity of some ester, amides, and hydrazides of 3-carboxyrifamycin S. Relationship between structure and activity of ansamycins. Journal of Medicinal Chemistry, 22(7), 772-776.
  • Gruppo Lepetit S.p.A. (1980). Process for producing 3-amino-rifamycins S and SV. US4217277A.
  • Gruppo Lepetit S.p.A. (1977). Process for producing 3-amino-rifamycins S and SV. US4007169A. (Referenced in PrepChem.com. Synthesis of 3-amino rifamycin S. Available at: [Link])

  • Gupta, A., et al. (2019). Next-generation rifamycins for the treatment of mycobacterial infections. Journal of Clinical Investigation, 129(5), 1997-2012. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Rifabutin? Synapse. Available at: [Link]

  • Sensi, P. (1983). History of the development of rifampin. Reviews of Infectious Diseases, 5(Supplement_3), S402-S406.
  • Sensi, P., et al. (1973). Helvetica Chimica Acta, 56, 2368. (Referenced in US4217277A).
  • Tagliapietra, S., et al. (2020). New Structure Activity Relationship Insight into the Role of the C‐3 Extension on Rifamycin Antimycobacterial Activity. ChemMedChem, 15(20), 1935-1943.
  • Skinner, M. H., et al. (1995). Clinical pharmacokinetics of rifabutin. Clinical pharmacokinetics, 28(2), 119-127. Available at: [Link]

  • Wikipedia. (2024). Rifabutin. Available at: [Link]

  • Wikipedia. (2024). Rifamycin. Available at: [Link]

  • YouTube. (2023, May 7). Pharmacology of Rifabutin (Ributin) ; Mechanism of action, Uses, Effects, Pharmacokinetics. Pharmacology Lectures. Available at: [Link]

  • Zhang, Y., et al. (2022). Rifamycin W Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain. Molecules, 27(13), 4059. Available at: [Link]

Sources

Introduction: Re-engineering a Classic Antibiotic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Aminorifamycin S Derivatives and Analogs: Synthesis, Activity, and Therapeutic Frontiers

The ansamycin class of antibiotics, first discovered in 1957, represents a cornerstone in the treatment of mycobacterial infections, most notably tuberculosis[1]. Rifamycins, a prominent subclass, exert their potent bactericidal effect by selectively inhibiting bacterial DNA-dependent RNA polymerase (RNAP), a mechanism that confers no cross-resistance with other antibiotic classes[1][2]. This unique mode of action has cemented their role in combination therapies for tuberculosis, leprosy, and Mycobacterium avium complex (MAC) infections[2].

At the heart of modern rifamycin development lies this compound, a critical synthetic intermediate. This molecule provides a versatile chemical handle for the synthesis of a vast array of derivatives and analogs. By strategically modifying the C-3 position, medicinal chemists can fine-tune the molecule's pharmacological properties to enhance potency, broaden its spectrum of activity, overcome bacterial resistance, and even explore entirely new therapeutic indications beyond infectious disease.

This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It will elucidate the synthetic pathways to this compound and its key derivatives, dissect the intricate structure-activity relationships (SAR) that govern their biological effects, and explore their expanding therapeutic potential, from combating drug-resistant pathogens to emerging applications in oncology.

Core Synthesis: Accessing the 3-Amino Scaffold

The strategic importance of this compound stems from its role as a versatile precursor for numerous semi-synthetic rifamycin derivatives, including the clinically vital drug rifabutin[3]. The most common and industrially scalable approach involves the amination of a halogenated precursor, typically 3-bromo-rifamycin S.

The rationale behind this two-step approach is rooted in the reactivity of the rifamycin aromatic core. Direct amination is not feasible; therefore, an activating group—in this case, bromine—is introduced at the C-3 position to facilitate nucleophilic substitution.

Experimental Protocol: Synthesis of this compound from 3-Bromo-Rifamycin S

This protocol describes a robust and high-yield method for the preparation of this compound. The choice of an ammonia-methanol solution provides a readily available, potent nucleophile, while the solvent system is optimized for both reactant solubility and product crystallization.

1. Reaction Setup:

  • In a multi-neck, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-bromo-rifamycin S (1 equivalent) in a suitable solvent system. A mixture of ether, hydrocarbon, and alcohol solvents can be used to ensure complete dissolution[3]. Tetrahydrofuran (THF) is a common choice.
  • The concentration should be managed to maintain solubility throughout the reaction. A typical starting concentration is 0.1-0.2 M.

2. Amination Reaction:

  • Cool the reaction mixture to 0-5 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and minimize the formation of side products.
  • Slowly add a saturated solution of ammonia in methanol (NH₃/MeOH) to the reaction system. An excess of the ammonia solution (typically 5-10 equivalents) is used to drive the reaction to completion.
  • Allow the reaction to warm to room temperature and stir for 1-5 hours[3]. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the 3-bromo-rifamycin S spot/peak.

3. Product Isolation and Crystallization:

  • Upon completion, initiate crystallization. This can often be achieved by reducing the solvent volume under reduced pressure or by adding an anti-solvent (e.g., water or a hydrocarbon like hexane) until turbidity is observed.
  • Allow the mixture to stand, preferably at a reduced temperature (e.g., 4 °C), to maximize crystal formation.

4. Filtration and Drying:

  • Collect the resulting crystalline solid by vacuum filtration.
  • Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities.
  • Dry the purified this compound under vacuum to a constant weight.

5. Characterization and Quality Control (Self-Validation):

  • Purity Assessment: Analyze the final product by HPLC. A purity of >98.5% is achievable with this method[3].
  • Structural Verification: Confirm the identity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure the bromine has been successfully displaced by the amino group without altering the rest of the rifamycin scaffold. The expected molecular formula is C₃₇H₄₆N₂O₁₂ with a molecular weight of approximately 710.77 g/mol [4].

Diagram: Synthetic Workflow for this compound and Derivatives

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Pathways cluster_products Example End Products RifS Rifamycin S BromoRifS 3-Bromo-Rifamycin S RifS->BromoRifS Bromination AminoRifS This compound BromoRifS->AminoRifS Amination (NH3/MeOH) Hydrazones Hydrazone Derivatives AminoRifS->Hydrazones Reaction with Hydrazines Piperazinyl Piperazinyl/Piperidinyl Derivatives AminoRifS->Piperazinyl Condensation & Substitution Benzoxazino Benzoxazinorifamycins AminoRifS->Benzoxazino Cyclization Reactions Rifapentine Rifapentine Hydrazones->Rifapentine Rifabutin Rifabutin Piperazinyl->Rifabutin KRM1648 KRM-1648 Benzoxazino->KRM1648

Caption: Synthetic pathway from Rifamycin S to the key intermediate this compound and subsequent derivatization routes.

Mechanism of Action and The Role of the C-3 Position

The antibacterial activity of all rifamycins is mediated by their high-affinity binding to the β-subunit of the bacterial DNA-dependent RNA polymerase[5][6]. This interaction creates a steric blockade that prevents the elongation of the nascent RNA chain beyond a length of 2-3 nucleotides, effectively halting transcription and leading to cell death[7]. The ansamycin bridge and key hydroxyl groups on the naphthoquinone core are crucial for this binding[8].

The C-3 position, while not directly involved in the primary hydrogen bonding interactions with RNAP, plays a profound role in modulating the drug's overall efficacy and pharmacological profile. Modifications at this site can:

  • Influence Physicochemical Properties: Altering the C-3 substituent directly impacts the molecule's lipophilicity, solubility, and cell permeability, which are critical for reaching the intracellular target[9].

  • Enhance Target Affinity: While not forming primary bonds, the C-3 side chain can establish secondary interactions within a nearby pocket of the RNAP enzyme, thereby stabilizing the drug-target complex[9].

  • Overcome Resistance: Strategic modifications can create derivatives that are no longer susceptible to bacterial resistance mechanisms, such as enzymatic inactivation[10].

Diagram: Rifamycin Mechanism of Action and Resistance

G cluster_moa Mechanism of Action cluster_resistance Mechanisms of Resistance Rif Rifamycin Derivative RNAP Bacterial RNA Polymerase (RNAP β-subunit) Rif->RNAP High-affinity binding Block Transcription Blocked Transcription RNA Transcription RNAP->Transcription Catalyzes RNAP->Block Cannot elongate RNA Mutation rpoB Gene Mutation Mutation->RNAP Alters binding site Enzyme Drug Inactivation (e.g., ADP-ribosylation) Enzyme->Rif Modifies drug RNAP_path Normal Process Rif_path Inhibited Process

Caption: Rifamycin inhibits bacterial RNAP. Resistance arises from target mutation or enzymatic drug inactivation.

Structure-Activity Relationships (SAR) and Derivative Classes

The development of novel rifamycin analogs is guided by understanding how structural changes at the 3-amino position translate into biological activity.

Hydrazone Derivatives

Replacing the amino group with a hydrazone linker has been a particularly fruitful strategy. This modification is central to the structure of rifampicin. Studies have shown that rigid, alicyclic hydrazones can be particularly beneficial for anti-tuberculosis activity, often displaying superior potency compared to more flexible amine-containing compounds[9]. There is often a positive correlation between increased lipophilicity (logP) and biological activity in this class, suggesting improved cell wall penetration is a key factor[9].

Piperidinyl and Piperazinyl Derivatives

This class includes the important anti-mycobacterial drug rifabutin. The introduction of these nitrogen-containing rings can significantly enhance tissue distribution and cellular uptake. For example, 3'-hydroxy-5'-(4-isobutyl-1-piperazinyl)benzoxazinorifamycin (KRM-1648) was found to have superior in vivo efficacy against M. tuberculosis and MAC compared to rifampicin, which was attributed to much higher distribution in tissues like the spleen and lung[11].

Benzoxazinorifamycins

These derivatives are formed by creating a new heterocyclic ring system involving the C-3 position. This structural modification has yielded compounds with potent activity against MAC[11]. The minimal inhibitory concentration (MIC) values of some 3'-hydroxy-5'-(4-alkyl-1-piperazinyl)benzoxazinorifamycin derivatives against MAC were 2 to 256 times lower (i.e., more potent) than those of rifampicin and rifabutin[11].

Quantitative SAR Data: In Vitro Antimicrobial Activity

The following table summarizes the comparative activity of representative rifamycin derivatives against key mycobacterial species. This data highlights the significant gains in potency that can be achieved through C-3 modification.

CompoundC-3 Substituent TypeTarget OrganismMIC (μg/mL)Fold Improvement vs. RifampicinReference
Rifampicin (RFP) HydrazoneM. tuberculosis~0.1Baseline[11]
Rifabutin (RFB) Spiro-piperidylM. tuberculosis~0.05~2x[11]
Rifabutin (RFB) Spiro-piperidylM. avium Complex (MAC)~2.0Baseline vs. RFB[11]
Compound 19 (KRM-1648) Benzoxazino-piperazinylM. tuberculosis<0.0125>8x[11]
Compound 19 (KRM-1648) Benzoxazino-piperazinylM. avium Complex (MAC)~0.06~33x[11]
Compound 5j C25-modified piperidineM. abscessus2-4N/A (RMP inactive)[6]

Note: MIC values can vary based on strain and testing conditions. This table is for comparative purposes.

Therapeutic Applications and Frontiers

While the primary application remains in treating mycobacterial infections, the versatility of the this compound scaffold has opened doors to other therapeutic areas.

Overcoming Antibiotic Resistance

A significant challenge in antibiotic therapy is the emergence of resistance[1]. For rifamycins, this often occurs via mutations in the rpoB gene (target modification) or through enzymatic inactivation of the drug[1]. A key mechanism in Mycobacterium abscessus is inactivation via ADP-ribosylation[10].

Recent drug design efforts have focused on creating derivatives that sterically hinder the binding of these inactivating enzymes. By making strategic modifications to the ansa-chain, guided by a structure-based approach, researchers have developed potent analogs that overcome ADP-ribosylation, restoring low nanomolar activity against otherwise resistant strains[10]. Compound 5j, a C25-modified derivative, is not modified by the ArrMab ADP-ribosyltransferase and shows potent activity against M. abscessus both in vitro and in human macrophages[6].

Oncology and P-Glycoprotein Modulation

An exciting and less conventional application of rifamycin derivatives is in oncology. Certain derivatives have demonstrated direct growth-inhibitory effects on adenocarcinoma cells in murine models[12]. Furthermore, rifampicin has been shown to modulate the activity of P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance (MDR) in cancer cells[13]. Rifampicin was found to enhance the accumulation of chemotherapy agents like vinblastine and doxorubicin in MDR cells and inhibit P-gp directly, suggesting a potential role as a chemosensitizing agent[13]. This effect appears to be specific, as other derivatives like rifamycin B and SV had little to no effect[13].

Drug-Drug Interactions: A Key Consideration

A critical aspect for drug development professionals is the propensity of many rifamycins to be strong inducers of cytochrome P-450 (CYP) enzymes in the liver[5]. This can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy. This is a major concern in patients with comorbidities, such as HIV-positive individuals receiving antiretroviral therapy alongside tuberculosis treatment[5]. The development of new analogs with reduced CYP induction potential is a high-priority research area to create safer and more broadly applicable rifamycin-based therapies[14].

Conclusion and Future Directions

This compound is more than just a synthetic intermediate; it is the gateway to a new generation of ansamycin therapeutics. The strategic derivatization of its C-3 position has proven to be a powerful tool for enhancing antibacterial potency, particularly against challenging pathogens like M. avium complex and drug-resistant M. tuberculosis. The ability to rationally design molecules that evade specific bacterial resistance mechanisms, such as enzymatic inactivation, represents a significant advancement in the fight against antimicrobial resistance.

Looking forward, the field is moving towards multi-parameter optimization. Future derivatives will not only be selected for their direct antimicrobial potency but also for optimized pharmacokinetic profiles, enhanced tissue penetration, and—critically—a reduced potential for drug-drug interactions. Furthermore, the exploration of rifamycin analogs as P-gp modulators and direct anti-cancer agents warrants deeper investigation, potentially repositioning this classic antibiotic scaffold for use in oncology. The continued exploration of the chemical space around this compound holds immense promise for addressing some of the most pressing challenges in both infectious disease and beyond.

References

  • CN105001236A - Preparation method of 3-amino-rifamycin S - Google P
  • Rifamycin antibiotics - New compounds and synthetic methods. Part 1: Study of the reaction of 3-formylrifamycin SV with primary alkylamines or ammonia - ResearchGate. (URL: [Link])

  • Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing). (URL: [Link])

  • Rifamycin - Wikipedia. (URL: [Link])

  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed. (URL: [Link])

  • Synthesis and biological activity of some derivatives of rifamycin P - PubMed. (URL: [Link])

  • Rifamycin antibiotics and the mechanisms of their failure - PubMed. (URL: [Link])

  • Synthesis of 3-amino rifamycin S - PrepChem.com. (URL: [Link])

  • 3-Amino -rifamycin S | CAS#:51756-80-0 | Chemsrc. (URL: [Link])

  • New Structure Activity Relationship Insight into the Role of the C‐3 Extension on Rifamycin Antimycobacterial Activity - ResearchGate. (URL: [Link])

  • Influence of Rifamycin on Survival in Patients with Concomitant Lung Cancer and Pulmonary Tuberculosis - PMC - NIH. (URL: [Link])

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC - NIH. (URL: [Link])

  • Inhibition of adenocarcinoma TA3 ascites tumor growth by rifamycin derivatives - PubMed. (URL: [Link])

  • Redesign of Rifamycin Antibiotics to Overcome ADP-Ribosylation-Mediated Resistance - National Institutes of Health. (URL: [Link])

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  • Rifampicin enhances anti-cancer drug accumulation and activity in multidrug-resistant cells - PubMed. (URL: [Link])

  • Structure-activity relationship studies of new rifamycins containing (L)-amino acid esters as inhibitors of bacterial RNA polymerases | Request PDF - ResearchGate. (URL: [Link])

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Sources

Harnessing 3-Aminorifamycin S: A Strategic Precursor for the Next Generation of Rifamycin Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The enduring threat of antibiotic resistance necessitates the continuous innovation of antimicrobial agents. Rifamycins, a cornerstone in the treatment of mycobacterial infections, represent a class of antibiotics ripe for derivatization to combat resistance and broaden therapeutic applications.[1][2] This technical guide delves into the strategic importance of 3-aminorifamycin S, a pivotal precursor for the semi-synthesis of novel rifamycin analogs. We will explore the biosynthetic origins of the rifamycin scaffold, detail validated chemical methodologies for the efficient generation of this compound, and provide robust protocols for its subsequent modification and analysis. This document serves as a comprehensive resource for researchers engaged in the discovery and development of advanced rifamycin-based therapeutics, providing both the theoretical framework and the practical methodologies required to leverage this versatile chemical intermediate.

The Rifamycin Biosynthetic Landscape: A Foundation for Innovation

Rifamycins are a class of ansamycin antibiotics produced by the actinomycete Amycolatopsis mediterranei.[2][3] Their potent antibacterial activity, most notably against Mycobacterium tuberculosis, stems from the specific inhibition of bacterial DNA-dependent RNA polymerase.[1] The complex macrocyclic structure of rifamycins is assembled through a sophisticated biosynthetic pathway encoded by the rif gene cluster.[4][5][6] Understanding this natural pathway is crucial, as it provides the foundational scaffolds upon which medicinal chemists build.

The biosynthesis commences with an unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is generated via a unique branch of the shikimate pathway.[2][4][7] This starter unit is then elongated by a modular Type I polyketide synthase (PKS) that incorporates specific extender units of malonyl-CoA and methylmalonyl-CoA.[1][2] A series of intricate post-PKS modifications, including hydroxylations, ketal formation, and methylations, sequentially transform the initial polyketide chain into key intermediates such as rifamycin W and, subsequently, rifamycin SV.[1][7] It is from these naturally produced intermediates that the journey to valuable synthetic precursors like this compound begins.

Rifamycin_Biosynthesis_Pathway cluster_starters Pathway Initiation cluster_pks Polyketide Assembly cluster_post_pks Post-PKS Modifications Shikimate_Pathway Shikimate Pathway AHBA 3-Amino-5-Hydroxybenzoic Acid (AHBA) (Starter Unit) Shikimate_Pathway->AHBA rifK-N genes PKS Type I Polyketide Synthase (PKS) (RifA-E) AHBA->PKS Loading Proansamycin_X Proansamycin X PKS->Proansamycin_X Release & Cyclization Extenders Malonyl-CoA & Methylmalonyl-CoA Extenders->PKS Rifamycin_W Rifamycin W Proansamycin_X->Rifamycin_W Hydroxylation, etc. Rifamycin_SV Rifamycin SV Rifamycin_W->Rifamycin_SV Ketal formation, Methylation, etc. (Rif5, Rif14, Rif20) Rifamycin_S Rifamycin S Rifamycin_SV->Rifamycin_S Oxidation

Caption: Overview of the early-stage rifamycin biosynthetic pathway.

Strategic Generation of this compound: A Gateway to Novel Analogs

While an essential building block, this compound is not a direct product of the A. mediterranei fermentation process. It is a semi-synthetic derivative, generated from more readily available rifamycins. The introduction of an amino group at the C-3 position of the naphthoquinone chromophore is a key strategic move, creating a versatile chemical handle for introducing a wide array of side chains to modulate potency, spectrum, and pharmacokinetic properties. Below are validated, field-proven methods for its synthesis.

Method 1: Synthesis from 3-Bromo-Rifamycin S via Nitration and Reduction

This robust, multi-step method provides high yields and excellent purity. The rationale is to first introduce a nitro group, a precursor that can be reliably reduced to the desired amine.

  • Step 1: Nitration. 3-bromo-rifamycin S is reacted with sodium nitrite in a polar aprotic solvent like N,N-dimethylformamide (DMF). The bromide acts as a good leaving group, facilitating nucleophilic aromatic substitution to yield 3-nitro-rifamycin S.

  • Step 2: Reduction. The intermediate 3-nitro-rifamycin S is then reduced. A common and effective method uses zinc powder in the presence of acetic acid.[8] This reaction selectively reduces the nitro group to an amine, yielding 3-amino-rifamycin SV (the hydroquinone form).

  • Step 3: Oxidation. To obtain the final quinone product, the 3-amino-rifamycin SV is oxidized. A mild and efficient oxidizing agent for this transformation is manganese dioxide (MnO₂).[8] This step is critical for restoring the chromophore and yielding the stable this compound.

Method 2: Synthesis from Rifamycin S via Azide Intermediate

This method offers an alternative route, proceeding through a nucleophilic substitution with an azide salt.

  • Step 1: Azide Substitution. Rifamycin S is reacted with sodium azide in a solvent such as methylformamide.[9]

  • Step 2: Work-up and Isolation. The reaction mixture is then processed through a liquid-liquid extraction using a solvent like methylene chloride to separate the organic product from aqueous-soluble components. The organic phase, containing this compound, is then washed, dried, and concentrated.[9]

Method 3: Direct Amination of 3-Bromo-Rifamycin S

A more direct approach involves the direct substitution of the C-3 bromine with an amino group using an ammonia solution.

  • Reaction. 3-bromo-rifamycin S is dissolved in a suitable solvent system (e.g., ether, hydrocarbon, or alcohol solvents) and reacted with an ammonia-methanol solution.[10] This method is advantageous for its simplicity and reduced number of steps. The reaction is typically mild and can be completed in 1-5 hours.[10]

Synthesis_of_3_Amino_Rif_S Rif_S Rifamycin S Amino_Rif_S This compound Rif_S->Amino_Rif_S  Method 2:  + Sodium Azide  in Methylformamide Bromo_Rif_S 3-Bromo-Rifamycin S Nitro_Rif_S 3-Nitro-Rifamycin S Bromo_Rif_S->Nitro_Rif_S  Method 1, Step 1:  + NaNO₂ in DMF Bromo_Rif_S->Amino_Rif_S  Method 3:  + Ammonia-Methanol Solution Amino_Rif_SV 3-Amino-Rifamycin SV Nitro_Rif_S->Amino_Rif_SV  Method 1, Step 2:  + Zinc powder, Acetic Acid Amino_Rif_SV->Amino_Rif_S  Method 1, Step 3:  + MnO₂ (Oxidation)

Caption: Chemical synthesis routes to this compound.

Data Summary: Comparison of Synthesis Methods
MethodStarting MaterialKey ReagentsReported YieldReported PurityReference
Method 1 3-Bromo-Rifamycin SNaNO₂, Zn, MnO₂High>98%[8]
Method 2 Rifamycin SSodium AzideGoodRecrystallized[9]
Method 3 3-Bromo-Rifamycin SAmmonia-Methanol>80%>98.5%[10]

Experimental Protocols: From Synthesis to Analysis

A self-validating system relies on meticulous and reproducible protocols. The following sections provide detailed, step-by-step methodologies for the synthesis, purification, and analysis of this compound.

Protocol 1: Synthesis via Nitration/Reduction (Method 1)

Rationale: This protocol is chosen for its high yield and purity, making it suitable for generating high-quality material for subsequent derivatization.

  • Nitration: Dissolve 3-bromo-rifamycin S (1 equivalent) in N,N-dimethylformamide (DMF). Bubble nitrogen gas through the solution for 20 minutes to create an inert atmosphere. Add sodium nitrite (1.1 equivalents) portion-wise, allowing the temperature to rise but maintaining it below 40°C. Stir under nitrogen until TLC or HPLC analysis indicates complete consumption of the starting material.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash several times with water to remove DMF and salts.

  • Reduction: To the dichloromethane solution of 3-nitro-rifamycin S, add acetic acid (approx. 0.8 volumes relative to the solvent). Add zinc powder (approx. 2 equivalents) portion-wise, sufficient to maintain a gentle reflux. After the addition is complete, continue warming for one hour.

  • Oxidation & Purification: Cool the reaction mixture and filter to remove excess zinc. Treat the filtrate directly with manganese dioxide (MnO₂) and stir at room temperature until the conversion of 3-amino-rifamycin SV to 3-amino-rifamycin S is complete (monitor by TLC/HPLC). Filter the mixture, evaporate the solvent under reduced pressure, and recrystallize the resulting solid from 2-methoxyethanol to yield pure this compound as black crystals.[8]

Protocol 2: Analytical Characterization Workflow

Rationale: Accurate characterization is non-negotiable for confirming the identity and purity of the synthesized precursor before its use in further drug development steps.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent, such as acetonitrile or a mixture of DMSO and saline, to create a stock solution of known concentration (e.g., 1 mg/mL).[11][12]

  • Purity Assessment by HPLC:

    • System: An HPLC system equipped with a C18 analytical column (e.g., 5 µm particle size) and a UV-Vis or Diode-Array Detector (DAD).[13]

    • Mobile Phase: A gradient of acetonitrile and water (often with an acid modifier like formic acid) is typically effective.

    • Detection: Monitor the elution at a wavelength of ~334 nm, which is a characteristic absorbance maximum for the rifamycin chromophore.[13]

    • Analysis: Inject the sample and integrate the peak area to determine purity as a percentage of the total detected analytes.

  • Identity Confirmation by LC/MS:

    • System: Couple the HPLC system to a mass spectrometer (MS).[14]

    • Analysis: Confirm the presence of the target compound by identifying its molecular ion peak. For this compound (C₃₇H₄₆N₂O₁₂), the expected exact mass is approximately 710.305 Da.[15]

  • Structural Elucidation by NMR: For definitive structural confirmation, particularly for novel derivatives, acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants provide unambiguous evidence of the molecular structure.

Analytical_Workflow Start Synthesized This compound SamplePrep Sample Preparation (Dissolution in Acetonitrile/DMSO) Start->SamplePrep HPLC HPLC Analysis (C18 Column, UV @ 334nm) SamplePrep->HPLC LCMS LC/MS Analysis SamplePrep->LCMS NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR Purity Purity > 98.5% HPLC->Purity Identity Identity Confirmed (Mass = 710.3 Da) LCMS->Identity Structure Structure Verified NMR->Structure End Proceed to Derivatization Purity->End Identity->End Structure->End

Caption: A standard analytical workflow for precursor validation.

Future Perspectives: Leveraging this compound in Drug Discovery

This compound is more than an intermediate; it is a platform for innovation. The primary amine at C-3 is a nucleophile that can be readily functionalized to create libraries of novel rifamycin analogs.

  • Derivatization Potential: The amino group can be acylated, alkylated, or used in condensation reactions to attach diverse chemical moieties. For example, reaction with aldehydes or ketones can form imines, which can be subsequently reduced to stable secondary or tertiary amines. This was the foundational chemistry that led to the development of rifampicin itself, which features a 4-methyl-1-piperazinyl-iminomethyl side chain at the C-3 position.

  • Combating Resistance: By modifying the C-3 position, it is possible to design molecules that evade existing resistance mechanisms or possess enhanced activity against resistant bacterial strains.[16]

  • Combinatorial Biosynthesis: Looking further ahead, genetic engineering of the rif biosynthetic cluster in A. mediterranei could be used to generate novel precursors.[4][16] By modifying the PKS modules or post-PKS tailoring enzymes, it may become possible to produce rifamycin scaffolds with altered functionalities, creating new starting points for semi-synthetic modifications.

The strategic synthesis and utilization of this compound provide a powerful and proven pathway for the continued development of this critical class of antibiotics, ensuring their place in the clinical armamentarium for years to come.

References

  • Title: Synthesis of 3-amino rifamycin S Source: PrepChem.com URL: [Link]

  • Source: Google Patents (US4217277A)
  • Title: Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 Source: PubMed URL: [Link]

  • Title: Deciphering the late steps of rifamycin biosynthesis Source: PubMed Central URL: [Link]

  • Source: Google Patents (CN105001236A)
  • Title: Rifamycin Biosynthesis Source: University of Washington, Department of Chemistry URL: [Link]

  • Title: Genome Mining Reveals Rifamycin Biosynthesis in a Taklamakan Desert Actinomycete Source: American Society for Microbiology URL: [Link]

  • Source: Google Patents (US3644337A)
  • Title: Rifamycin antibiotics - New compounds and synthetic methods. Part 1: Study of the reaction of 3-formylrifamycin SV with primary alkylamines or ammonia Source: ResearchGate URL: [Link]

  • Title: Stereochemical Assignment of Intermediates in the Rifamycin Biosynthetic Pathway by Precursor-directed Biosynthesis Source: PubMed Central URL: [Link]

  • Title: Amycolatopsis mediterranei: A Sixty-Year Journey from Strain Isolation to Unlocking Its Potential of Rifamycin Analogue Production by Combinatorial Biosynthesis Source: ACS Publications URL: [Link]

  • Title: MIBiG - BGC0000136: rifamycin Source: MIBiG URL: [Link]

  • Title: Lessons from the rifamycin biosynthetic gene cluster Source: PubMed URL: [Link]

  • Title: Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS Source: National Institutes of Health (NIH) URL: [Link]

  • Title: rifamycin productivity of Amycolatopsis mediterranei in Source: Semantic Scholar URL: [Link]

  • Title: HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHIC DETERMINATION OF RIFAMPICIN IN COMPLEX PHARMACEUTICAL PREPARATION AND IN SERUM MYCOBACTERIUM TUBERCULOSIS-INFECTED PATIENTS Source: Semantic Scholar URL: [Link]

  • Title: Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes Source: Frontiers URL: [Link]

  • Title: Development of a Method for the Determination of Rifaximin and Rifampicin Residues in Foods of Animal Origin Source: MDPI URL: [Link]

  • Title: 3-Amino -rifamycin S | CAS#:51756-80-0 Source: Chemsrc URL: [Link]

  • Title: Rifamycin W Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain Source: PubMed Central URL: [Link]

  • Title: Purification and characterization of three isoforms of chrysophsin, a novel antimicrobial peptide in the gills of the red sea bream, Chrysophrys major Source: PubMed URL: [Link]

  • Title: How do you chemically synthesize Rifamycin-S? Source: ResearchGate URL: [Link]

Sources

An In-depth Technical Guide to the Fundamental Research of 3-Aminorifamycin S

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-Aminorifamycin S, a pivotal intermediate in the synthesis of potent rifamycin antibiotics, most notably rifabutin. The document delves into the core aspects of its synthesis, purification, and characterization, offering field-proven insights and detailed methodologies. It explores the compound's mechanism of action, rooted in the inhibition of bacterial DNA-dependent RNA polymerase, and discusses its antibacterial potential. Furthermore, this guide addresses the structure-activity relationships of its derivatives and outlines key analytical techniques for its comprehensive evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antibacterial agents.

Introduction: The Significance of this compound

The rifamycin class of antibiotics has long been a cornerstone in the treatment of mycobacterial infections, including tuberculosis and leprosy[1]. Their unique mechanism of action, which involves the specific inhibition of bacterial DNA-dependent RNA polymerase, sets them apart from many other antibiotic classes[2]. Within this family, this compound holds a position of strategic importance. It is not primarily used as a therapeutic agent itself, but rather serves as a crucial synthetic precursor for the production of more advanced rifamycin derivatives, such as rifabutin[3]. Rifabutin is particularly valued for its activity against Mycobacterium avium complex (MAC), a common opportunistic infection in immunocompromised individuals[3].

The synthesis and manipulation of the 3-amino group on the rifamycin scaffold allows for the introduction of diverse side chains, leading to the generation of new analogues with modified pharmacokinetic and pharmacodynamic properties. A thorough understanding of the fundamental chemistry and biology of this compound is therefore essential for the rational design and development of next-generation rifamycin antibiotics.

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound predominantly starts from 3-bromorifamycin S. Two primary synthetic routes have been established and patented, each with its own set of advantages and considerations.

Direct Amination of 3-Bromorifamycin S

A straightforward and efficient method involves the direct reaction of 3-bromorifamycin S with an ammonia-methanol solution. This approach is favored for its simplicity, mild reaction conditions, and high yield[3].

Causality Behind Experimental Choices: The use of a methanolic solution of ammonia provides a controlled source of the aminating agent. The reaction is typically carried out in a solvent system that can dissolve the starting material, 3-bromorifamycin S, such as ethers (e.g., 1,4-dioxane, tetrahydrofuran), hydrocarbons (e.g., toluene), or alcohols (e.g., methanol, ethanol)[3]. The choice of solvent can influence the reaction rate and yield. The temperature is carefully controlled to ensure a mild and selective reaction, minimizing the formation of byproducts[3].

Experimental Protocol: Direct Amination

  • Dissolution: Dissolve 3-bromorifamycin S in a suitable solvent (e.g., 1,4-dioxane) in a reaction vessel.

  • Reaction: While stirring, add a methanolic ammonia solution to the reaction mixture. The molar ratio of 3-bromorifamycin S to ammonia is a critical parameter to optimize for maximum yield[3].

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Crystallization: Upon completion of the reaction, concentrate the reaction mixture to induce crystallization of the product. Ethylene glycol monomethyl ether can be added and the mixture heated to facilitate crystallization[3].

  • Isolation: Cool the mixture to promote complete crystallization, then collect the this compound crystals by filtration.

  • Drying: Dry the isolated product under vacuum to remove residual solvents.

This method has been reported to yield this compound with a purity of over 98.5% and a yield exceeding 80%[3].

Synthesis via a 3-Nitro Intermediate

An alternative pathway proceeds through a 3-nitro-rifamycin S intermediate. This multi-step process offers another strategic approach to the synthesis of this compound[4].

Causality Behind Experimental Choices: This route involves the initial nitration of 3-bromorifamycin S, followed by the reduction of the nitro group to an amine. The choice of reducing agent is critical for the selective reduction of the nitro group without affecting other functional groups in the molecule. Zinc powder in the presence of an acid has been shown to be an effective reducing agent for this transformation[4]. The final step involves the oxidation of the hydroquinone form (rifamycin SV) to the quinone form (rifamycin S)[4].

Experimental Protocol: Synthesis via 3-Nitro Intermediate

  • Nitration: React 3-bromorifamycin S with sodium nitrite in a suitable solvent to form 3-nitro-rifamycin S.

  • Reduction: Reduce the 3-nitro-rifamycin S intermediate using a reducing agent such as zinc powder to yield 3-aminorifamycin SV.

  • Oxidation: Oxidize the resulting 3-aminorifamycin SV using an oxidizing agent like manganese dioxide to obtain this compound[4].

  • Purification: The crude product is then purified, typically by recrystallization from a solvent such as 2-methoxyethanol, to yield pure this compound[4][5].

Synthesis Workflow Diagram

Synthesis_Workflow A 3-Bromorifamycin S B Direct Amination (Ammonia-Methanol) A->B C Nitration (Sodium Nitrite) A->C H This compound B->H D 3-Nitro-rifamycin S C->D E Reduction (Zinc Powder) D->E F 3-Aminorifamycin SV E->F G Oxidation (Manganese Dioxide) F->G G->H

Synthesis pathways for this compound.

Purification and Characterization

The purity of this compound is paramount for its use in the synthesis of downstream products. A combination of chromatographic and recrystallization techniques is typically employed for its purification.

Purification

Column Chromatography: While crystallization is often sufficient for achieving high purity, silica gel column chromatography can be used for further purification if necessary. The choice of eluent is critical for effective separation. A gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For instance, a gradient of chloroform and methanol can be used to elute the compound from a silica gel column[6].

Recrystallization: Recrystallization is a powerful technique for purifying crystalline solids. The selection of an appropriate solvent is key; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Ethylene glycol monomethyl ether and 2-methoxyethanol have been reported as effective recrystallization solvents for this compound[3][4][5].

Purification Workflow Diagram

Purification_Workflow A Crude this compound B Column Chromatography (Silica Gel) A->B C Partially Purified Product B->C D Recrystallization (e.g., 2-Methoxyethanol) C->D E Pure this compound (>98.5% Purity) D->E Mechanism_of_Action cluster_bacterium Bacterial Cell DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription Initiation mRNA mRNA RNAP->mRNA RNA Elongation (Blocked) Rifamycin This compound Rifamycin->RNAP Binding & Inhibition Ribosome Ribosome mRNA->Ribosome Protein Protein Synthesis Ribosome->Protein CellDeath Bacterial Cell Death Protein->CellDeath

Sources

An In-depth Technical Guide to 3-Aminorifamycin S (CAS: 51756-80-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Aminorifamycin S, a pivotal intermediate in the synthesis of the renowned antibiotic, Rifabutin. The document delves into its chemical and physical properties, detailed synthesis protocols, and the broader context of its biosynthetic origins within the rifamycin family. Furthermore, it explores the established mechanism of action of rifamycins, which is crucial for understanding the therapeutic potential of its derivatives. This guide is intended to be a valuable resource for professionals engaged in antibiotic research and development, offering both foundational knowledge and practical insights into the chemistry and biology of this important compound.

Introduction

This compound is a semi-synthetic derivative of the rifamycin class of antibiotics.[1] The rifamycins are a group of potent antibiotics naturally produced by the bacterium Amycolatopsis rifamycinica or synthesized artificially.[2] They are particularly effective against mycobacteria and are cornerstone therapies for tuberculosis, leprosy, and Mycobacterium avium complex (MAC) infections.[2] The parent compound, Rifamycin S, is a key intermediate in the biosynthesis of several other rifamycins.[3]

The introduction of an amino group at the 3-position of the Rifamycin S core structure yields this compound. This modification is a critical step in the semi-synthesis of Rifabutin, a frontline antitubercular drug.[2] Also identified as Rifabutin Impurity B in pharmacopeial standards, a thorough understanding of this compound is essential for quality control and process optimization in the manufacturing of Rifabutin.[4][5]

This guide will provide a detailed exploration of this compound, from its fundamental properties to its synthesis and biological context, to support the endeavors of the scientific community in combating infectious diseases.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 51756-80-0[4]
Molecular Formula C₃₇H₄₆N₂O₁₂[4]
Molecular Weight 710.77 g/mol [4]
IUPAC Name [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-amino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate[4]
Synonyms 3-Amino-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin, Rifabutin EP Impurity B[5]
Appearance Dark Brown to Black Solid[1]
Melting Point >142°C (decomposes)[1]
Solubility Slightly soluble in Chloroform and Methanol[1]
Storage Store at -20°C under an inert atmosphere. The compound is hygroscopic and light-sensitive.[1]

Synthesis of this compound

The synthesis of this compound is a critical process, primarily serving as a stepping stone for the production of Rifabutin. Several synthetic routes have been developed, with a common starting material being 3-bromo-rifamycin S.

Synthesis from 3-Bromo-Rifamycin S

A widely employed and patented method involves the direct amination of 3-bromo-rifamycin S. This process is favored for its efficiency, mild reaction conditions, and high yield.[2]

Experimental Protocol:

  • Dissolution: Dissolve 3-bromo-rifamycin S in a suitable solvent system. A mixture of ether, hydrocarbon, or alcohol solvents can be used. Dioxane, tetrahydrofuran (THF), toluene, methanol, or ethanol are preferred options.[2]

  • Reaction: Add a methanolic ammonia solution to the reaction mixture. The reaction is typically carried out at a temperature between 0-50°C.[2]

  • Crystallization: Upon completion of the reaction (typically within 1-5 hours), initiate crystallization. Ethylene glycol monomethyl ether can be used as a crystallization reagent.[2]

  • Isolation: Filter the resulting crystals and dry them to obtain this compound.[2]

This method boasts a high yield of over 80% and a product purity exceeding 98.5%, often pure enough for direct use in subsequent reactions without further purification.[2]

Alternative Synthetic Routes

Other documented routes for the synthesis of this compound include:

  • Nitration and Reduction: This involves the nitration of 3-bromo-rifamycin S, followed by reduction of the nitro group to an amino group.[2]

  • Azide-based Synthesis: This route utilizes sodium azide to introduce the amino functionality. However, the high toxicity and explosive nature of sodium azide make this method less suitable for large-scale industrial production.[2]

Logical Flow of Synthesis:

A 3-Bromo-Rifamycin S B Dissolution in Ether/Alcohol Solvent A->B Step 1 C Reaction with Methanolic Ammonia B->C Step 2 D Crystallization C->D Step 3 E This compound D->E Step 4

Caption: Synthesis workflow for this compound.

Analytical Characterization

While specific, publicly available spectral data for this compound is limited, characterization can be achieved using standard analytical techniques. For reference, the spectral data of the closely related parent compound, Rifamycin S, is provided below. The key expected difference in the spectra of this compound would be the presence of signals corresponding to the amino group at the C-3 position.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of rifamycin derivatives.[6] For this compound, the expected [M+H]⁺ ion would be at m/z 711.77.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be similar to that of other rifamycins, with characteristic absorption bands for hydroxyl, carbonyl, and amide functional groups. A notable feature would be the N-H stretching vibrations from the newly introduced amino group. For comparison, a related rifamycin derivative showed characteristic IR absorption peaks at 3440, 1720-1708, 1650, 1606, 1550, and 1520 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanism of Action of Rifamycins

The antibacterial activity of rifamycins stems from their ability to inhibit bacterial DNA-dependent RNA polymerase (RNAP).[2][] This enzyme is crucial for the transcription of genetic information from DNA to RNA, a vital step in protein synthesis.

The key steps in the mechanism of action are:

  • Binding to RNAP: Rifamycins bind to the β-subunit of the bacterial RNAP.[]

  • Inhibition of Transcription: This binding sterically blocks the path of the elongating RNA molecule, preventing the synthesis of longer RNA chains.[]

  • Bactericidal Effect: The inhibition of RNA synthesis ultimately leads to a cessation of protein production, resulting in bacterial cell death.[4]

An important feature of rifamycins is their selectivity for bacterial RNAP, with minimal effect on the corresponding mammalian enzymes, which contributes to their favorable therapeutic index.[4]

Signaling Pathway Diagram:

cluster_bacterium Bacterial Cell DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription Initiation RNA RNA Transcript RNAP->RNA RNA Elongation Protein Protein Synthesis RNA->Protein Growth Bacterial Growth & Proliferation Protein->Growth Rifamycin Rifamycin (e.g., this compound derivatives) Rifamycin->RNAP Binding to β-subunit cluster_pathway Rifamycin Biosynthesis Shikimate Shikimate Pathway (variant) AHBA 3-Amino-5-hydroxybenzoic Acid (AHBA) Shikimate->AHBA AHBA Synthase PKS Type I Polyketide Synthase (PKS) AHBA->PKS Starter Unit Polyketide Polyketide Chain PKS->Polyketide Chain Elongation (Acetate & Propionate) Rifamycin_Core Rifamycin Core Structure (e.g., Rifamycin S) Polyketide->Rifamycin_Core Cyclization & Modifications

Caption: Simplified overview of rifamycin biosynthesis.

Applications and Research Significance

The primary and most significant application of this compound is its role as a direct precursor in the semi-synthesis of Rifabutin. [2]Rifabutin is a crucial antibiotic for the treatment of tuberculosis, especially in patients co-infected with HIV, due to its favorable drug-drug interaction profile compared to rifampicin. [] As a well-characterized impurity of Rifabutin (Rifabutin Impurity B), this compound is also an important reference standard in the pharmaceutical industry for quality control and assurance during the manufacturing and formulation of Rifabutin. [5] While the biological activity of this compound itself is not extensively documented, the amino group at the C-3 position serves as a reactive handle for further chemical modifications. This allows for the exploration of novel rifamycin derivatives with potentially improved pharmacokinetic properties or altered antimicrobial spectra. The study of such derivatives contributes to the ongoing efforts in the development of new antibiotics to combat drug-resistant pathogens. [10]

Conclusion

This compound (CAS: 51756-80-0) holds a significant position in the landscape of antibiotic synthesis and development. Its role as an indispensable intermediate for Rifabutin underscores its importance in the global fight against tuberculosis. This technical guide has provided a multi-faceted view of this compound, encompassing its fundamental properties, synthetic methodologies, and the biological context of its action and origin. For researchers and professionals in the field, a thorough understanding of this compound is not only crucial for the efficient production of existing drugs but also opens avenues for the rational design of next-generation rifamycin antibiotics.

References

  • CN105001236A - Preparation method of 3-amino-rifamycin S - Google Patents. (n.d.).
  • Genome Mining Reveals Rifamycin Biosynthesis in a Taklamakan Desert Actinomycete. (2024). Marine Drugs, 22(5), 213. [Link]

  • Rifamycin Biosynthesis. (n.d.). Retrieved January 25, 2026, from [Link]

  • Rifamycin S | C37H45NO12 | CID 6436726 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • This compound | C37H46N2O12 | CID 12889622 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • 3-amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics. (1998). Journal of Biological Chemistry, 273(11), 6040-6048. [Link]

  • NMR studies of some rifamycins. (2001). Journal of Molecular Structure, 563-564, 369-377. [Link]

  • Biological activity of a new class of rifamycins. Spiro-piperidyl-rifamycins. (1980). The Journal of Antibiotics, 33(10), 1193-1198. [Link]

  • Crystal Structure of 3-Amino-5-hydroxybenzoic Acid (AHBA) Synthase. (1999). Biochemistry, 38(20), 6595-6606. [Link]

  • Rifamycin W Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain. (2021). Molecules, 26(13), 3824. [Link]

  • FT-IR spectra of Rifaximin (a) and 802 impurity (b). - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Characterization of Three Rifamycins via Electrospray Mass Spectrometry and HPLC-Thermospray Mass Spectrometry. (1993). Journal of Chromatographic Science, 31(11), 444-450. [Link]

  • C25-modified rifamycin derivatives with improved activity against Mycobacterium abscessus. (2022). bioRxiv. [Link]

  • Discussion of Molecular and Crystal Structure and Spectroscopic and Thermochemical Properties of Rifamycin O. (1998). Journal of Medicinal Chemistry, 41(11), 1838-1847. [Link]

  • Nanoscaled discovery of a shunt rifamycin from Salinispora arenicola using a three-colour GFP-tagged Staphylococcus aureus macrophage infection assay. (2022). bioRxiv. [Link]

  • US4174320A - Process for the preparation of rifampicin - Google Patents. (n.d.).
  • (A) The proposed loading mechanism of AHBA in rifamycin biosynthesis.... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

Methodological & Application

Application Note: Experimental Protocols for the Synthesis and Derivatization of 3-Aminorifamycin S

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

3-Aminorifamycin S is a pivotal intermediate in the synthesis of advanced rifamycin-class antibiotics, most notably Rifabutin, a cornerstone in the treatment of mycobacterial infections.[1] The strategic introduction of an amino group at the C-3 position of the rifamycin napthoquinone core opens a versatile chemical handle for extensive derivatization, enabling the development of analogues with improved potency, altered pharmacokinetic profiles, and expanded antimicrobial spectra. This document provides detailed, field-proven protocols for the synthesis of this compound from common precursors and outlines key downstream reactions. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental choices.

Introduction: The Strategic Importance of this compound

The rifamycin family of antibiotics, naturally produced by the bacterium Amycolatopsis rifamycinica, represents a critical class of RNA polymerase inhibitors used in the management of tuberculosis, leprosy, and other mycobacterial diseases.[1] While Rifamycin S itself is a potent antibiotic, its clinical utility is enhanced through semi-synthetic modifications. This compound stands out as a crucial synthetic intermediate. Its primary amine at the 3-position is a nucleophilic center, perfectly poised for the construction of more complex derivatives. Its synthesis is a key step in moving from readily available rifamycin precursors to next-generation drugs like Rifabutin and novel benzoxazinorifamycins.[1][2]

This guide offers two robust, scalable protocols for the synthesis of this compound and provides validated methods for its subsequent characterization and derivatization.

Synthetic Pathways to this compound

The synthesis of this compound is typically achieved from 3-Bromo-Rifamycin S, a readily prepared starting material. Two primary routes are prevalent in the field: direct ammonolysis and a two-step nitration-reduction sequence.

Causality Behind the Synthetic Routes
  • Direct Ammonolysis: This is the most straightforward approach. It leverages the reactivity of the C-3 position, which is activated towards nucleophilic aromatic substitution. The bromine atom serves as a good leaving group, which can be displaced by ammonia. The choice of an ammonia-methanol solution provides a high concentration of the nucleophile in a solvent system compatible with the substrate.[1]

  • Nitration-Reduction Sequence: This alternative pathway avoids the direct use of high-pressure ammonia. The C-3 bromine is first replaced by a nitro group using sodium nitrite.[3][4] The electron-withdrawing nitro group is then selectively reduced to the desired amine. This reduction is often performed with zinc powder in an acidic medium, which efficiently reduces the nitro group to form the hydroquinone (SV) form.[3][4] A subsequent mild oxidation step is required to regenerate the quinone (S) form of the rifamycin.[3][4] While more steps are involved, this method can offer excellent control and avoids handling gaseous ammonia directly.

Visualization of Synthetic Pathways

SynthesisPathways cluster_method2 Method 2 BromoRifS 3-Bromo-Rifamycin S NitroRifS 3-Nitro-Rifamycin S BromoRifS->NitroRifS NaNO2, DMF AminoRifS This compound (Quinone) BromoRifS->AminoRifS  Method 1: NH3/Methanol    (Direct Ammonolysis)   AminoRifSV 3-Amino-Rifamycin SV (Hydroquinone) NitroRifS->AminoRifSV Zn, Acetic Acid (Reduction) AminoRifSV->AminoRifS MnO2 (Oxidation)

Caption: Synthetic routes to this compound.

Experimental Protocols: Synthesis

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. This compound is hygroscopic and light-sensitive; handle and store accordingly.[5][6]

Protocol 1: Synthesis via Direct Ammonolysis

This protocol is adapted from a patented method known for its efficiency, mild conditions, and high yield.[1]

3.1.1. Reagents and Materials

Reagent/MaterialGradeSupplier ExampleNotes
3-Bromo-Rifamycin S≥95% PurityVariousStarting material.
Methanolic Ammonia Solution7N in MethanolSigma-AldrichNucleophile source.
Dichloromethane (DCM)ACS GradeFisher ScientificSolvent for dissolution.
Ethylene Glycol Monomethyl EtherAnhydrousAlfa AesarCrystallization solvent.
Deionized WaterType I---For washing.
Anhydrous Sodium SulfateACS Grade---Drying agent.

3.1.2. Step-by-Step Procedure

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-Rifamycin S in a suitable solvent such as dichloromethane (approx. 10 mL per gram of substrate).

  • Reaction: To the stirred solution, add the methanolic ammonia solution (approx. 5-10 molar equivalents). Seal the flask and stir at room temperature.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) (Eluent: Chloroform/Methanol 95:5). The reaction is typically complete within 1-5 hours.[1]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • Crystallization: Add ethylene glycol monomethyl ether to the residue. Heat the mixture to 50-60 °C and stir for 30-40 minutes to ensure complete dissolution.[1]

  • Precipitation: Cool the solution to 20-30 °C, then further cool to 0-10 °C in an ice bath and stir for 1 hour to maximize crystal formation.[1]

  • Isolation: Collect the dark crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent.

  • Drying: Dry the product under vacuum at 30-40 °C for 3-4 hours. The expected yield is over 80% with a purity of >98.5%.[1]

Protocol 2: Synthesis via Nitration-Reduction Sequence

This protocol is based on a well-established two-step method.[3][4]

3.2.1. Reagents and Materials

Reagent/MaterialGradeSupplier ExampleNotes
3-Bromo-Rifamycin S≥95% PurityVariousStarting material.
Sodium Nitrite (NaNO₂)ACS GradeSigma-AldrichNitrating agent.
N,N-Dimethylformamide (DMF)AnhydrousAcros OrganicsReaction solvent.
Zinc Powder (Zn)<10 µm, ≥98%Sigma-AldrichReducing agent.
Acetic Acid (AcOH)GlacialFisher ScientificAcid catalyst for reduction.
Dichloromethane (DCM)ACS Grade---Solvent for reaction and extraction.
Manganese Dioxide (MnO₂)ActivatedStrem ChemicalsOxidizing agent.
2-MethoxyethanolAnhydrousAlfa AesarCrystallization solvent.

3.2.2. Step-by-Step Procedure

Step A: Nitration

  • Setup: Dissolve 3-Bromo-Rifamycin S (e.g., 5.4 g) in N,N-dimethylformamide (15 mL) in a flask under a nitrogen atmosphere.[4]

  • Reaction: Add sodium nitrite (0.6 g) portionwise while stirring. The temperature may rise; maintain it around 35-40 °C for 30-60 minutes.[4]

  • Quenching: After the reaction is complete (monitored by TLC), cool the mixture and proceed directly to the reduction step.

Step B: Reduction and Oxidation 4. Acidification: Add urea (0.1 g) followed by the dropwise addition of acetic acid (0.7 mL).[4] 5. Reduction: Add zinc powder (1.3 g) portionwise, ensuring the temperature does not exceed 60 °C by using an ice bath for cooling.[3][4] Stir the mixture for several hours at room temperature until the reduction to 3-Amino-Rifamycin SV is complete. 6. Extraction: Filter the reaction mixture. Dilute the filtrate with dichloromethane (30 mL) and wash several times with water to remove DMF and salts. 7. Oxidation: Treat the dichloromethane solution with activated manganese dioxide (approx. 2-3 g) and stir vigorously for 1-2 hours at room temperature. This oxidizes the hydroquinone (SV) to the quinone (S) form.[3][4] 8. Isolation: Filter off the manganese dioxide. Evaporate the dichloromethane solution to dryness. 9. Purification: Crystallize the resulting black residue from 2-methoxyethanol to yield pure this compound.[3][4]

Product Characterization

Validation of the final product's identity and purity is critical.

ParameterMethodExpected Result
Purity TLC, HPLCA single major spot/peak corresponding to the product. Purity >98.5% is achievable.[1]
Identity Mass Spectrometry (ESI-MS)C₃₇H₄₆N₂O₁₂. Expected [M+H]⁺ at m/z ≈ 711.31.[7]
Structure ¹H NMR, ¹³C NMR, IRSpectra should be identical to an authentic reference sample or literature data.[3][4]
Physical State Visual InspectionDark brown to black crystalline solid.[5][6]
Melting Point Melting Point ApparatusDecomposes at >142°C.[5][6]
Solubility Solubility TestSlightly soluble in chloroform and methanol.[5][6]

Key Downstream Reactions of this compound

The 3-amino group is a versatile handle for further modification. The following workflow illustrates its utility as a precursor for other important rifamycin derivatives.

DownstreamReactions AminoRifS This compound IminoRifS 3-Amino-4-deoxo-4-imino-rifamycin S AminoRifS->IminoRifS Gaseous NH3, THF (Imine Formation) Rifabutin Rifabutin AminoRifS->Rifabutin Multi-step synthesis (Side-chain addition) Benzoxazino Benzoxazinorifamycins AminoRifS->Benzoxazino Cyclization Reactions

Caption: Key derivatization pathways from this compound.

Protocol 3: Synthesis of 3-amino-4-deoxo-4-imino-rifamycin S

This reaction demonstrates the reactivity of the quinone system adjacent to the newly installed amino group.[8]

  • Setup: Dissolve this compound in anhydrous tetrahydrofuran (THF) in a suitable reaction vessel.

  • Reaction: Bubble gaseous ammonia through the solution at room temperature.

  • Monitoring: Continue the reaction for approximately 15 hours, with periodic re-introduction of ammonia. Monitor progress by TLC.

  • Work-up: Upon completion, evaporate the solvent under reduced pressure to yield the product. Further purification can be achieved by column chromatography or recrystallization.

Summary and Conclusion

This application note provides robust and verifiable protocols for the synthesis of this compound, a key building block in medicinal chemistry. The direct ammonolysis method offers a rapid and high-yielding route, while the nitration-reduction sequence provides an alternative with excellent control. By following these detailed procedures and characterization guidelines, researchers can reliably produce high-purity material for the development of novel rifamycin-based therapeutics. The inherent reactivity of the 3-amino group, as demonstrated in subsequent reactions, underscores its importance and potential for future drug discovery efforts.

References

  • Preparation method of 3-amino-rifamycin S.
  • Process for producing 3-amino-rifamycins S and SV.
  • Synthesis of 3-amino rifamycin S. PrepChem.com. [Link]

  • Rifamycin antibiotics - New compounds and synthetic methods. Part 1: Study of the reaction of 3-formylrifamycin SV with primary alkylamines or ammonia. ResearchGate. [Link]

  • 3-N-Substituted aminomethyl derivatives of rifamycin SV. A convenient method of synthesis, cyclization of certain derivatives, and anticellular and antiviral activities of several derivatives. PubMed. [Link]

  • Process for producing 3-amino-rifamycins s and sv.
  • 3-Amino-rifamycin S | CAS#:51756-80-0. Chemsrc. [Link]

  • How do you chemically synthesize Rifamycin-S? ResearchGate. [Link]

  • C25-modified rifamycin derivatives with improved activity against Mycobacterium abscessus. PNAS. [Link]

  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. PubMed. [Link]

Sources

Application Note: A High-Yield, Scalable Synthesis of Rifabutin via the Key Intermediate 3-Aminorifamycin S

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifabutin is a crucial semi-synthetic antibiotic from the ansamycin class, primarily deployed against mycobacterial infections, including tuberculosis and disseminated Mycobacterium avium complex (MAC) disease, particularly in immunocompromised patients[1]. Its clinical efficacy is tied to its unique spiro-piperidyl group at the C-3 position of the rifamycin core. The efficient and controlled synthesis of rifabutin is therefore of significant pharmaceutical interest. This application note provides a comprehensive technical guide and detailed protocols for the synthesis of rifabutin, focusing on the strategic preparation and purification of the pivotal intermediate, 3-aminorifamycin S. The methodologies described herein are designed for high yield, purity, and scalability, addressing the core requirements for active pharmaceutical ingredient (API) manufacturing.

Introduction: The Strategic Role of the C-3 Position

The rifamycins are a class of macrocyclic antibiotics characterized by a naphthalenic or benzenic aromatic core spanned by an aliphatic ansa chain[2][3]. The biological activity of these molecules can be profoundly modulated by chemical modifications. The C-3 position of the naphthoquinone chromophore is particularly amenable to nucleophilic substitution, making it a prime target for the development of semi-synthetic derivatives with improved pharmacological profiles[4].

In the synthesis of rifabutin, the introduction of the characteristic spiro-piperidyl moiety is accomplished via a precursor bearing a reactive group at this C-3 position. This compound serves as the ideal nucleophilic intermediate, enabling the final condensation step to form rifabutin. Therefore, a robust and efficient synthesis of high-purity this compound is the cornerstone of a successful rifabutin production campaign. The overall synthetic strategy is a multi-step process that begins with the commercially available Rifamycin S.

G Rif_S Rifamycin S Bromo_Rif 3-Bromorifamycin S Rif_S->Bromo_Rif Step 1: Bromination Amino_Rif This compound (Key Intermediate) Bromo_Rif->Amino_Rif Step 2: Amination Rifabutin Rifabutin Amino_Rif->Rifabutin Step 3: Condensation G cluster_0 Synthesis Workflow Dissolve 1. Dissolve 3-Bromorifamycin S in Solvent React 2. Add NH3/MeOH React for 1-5h Dissolve->React Crystallize 3. Add Crystallization Solvent & Heat/Cool React->Crystallize Filter 4. Filter Product Crystallize->Filter Dry 5. Vacuum Dry Filter->Dry QC 6. QC Analysis (HPLC, MS) Dry->QC

Sources

synthesis of novel antibiotics from 3-Aminorifamycin S

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of Novel Rifamycin Antibiotics from 3-Aminorifamycin S: A Guide to Derivatization and Characterization

Abstract

The escalating crisis of antibiotic resistance necessitates the development of novel antimicrobial agents. Rifamycins, potent inhibitors of bacterial RNA polymerase, remain a critical class of antibiotics. Chemical modification of the rifamycin scaffold is a proven strategy for overcoming resistance and improving therapeutic properties. This guide provides a detailed framework for the synthesis, purification, and characterization of novel rifamycin derivatives starting from this compound. We present detailed protocols for N-acylation and Schiff base formation at the 3-amino position, a key site for structural modification. This document is intended for researchers in medicinal chemistry, drug discovery, and microbiology, offering both the practical steps and the scientific rationale behind them.

Introduction: The Rationale for Modifying this compound

Rifamycins, most notably Rifampicin (also known as Rifampin), exert their bactericidal effect by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP), thereby inhibiting transcription initiation. This mechanism is highly specific to prokaryotic RNAP, contributing to the drug's favorable safety profile. However, the clinical utility of rifamycins is threatened by the emergence of resistance, primarily through mutations in the rpoB gene, which encodes the RNAP β-subunit.

The ansamycin scaffold of rifamycin features several positions amenable to chemical modification. The 3-position is particularly strategic. Introducing diverse substituents at this site can create new interactions with the RNAP binding pocket, potentially restoring activity against resistant strains or enhancing intrinsic potency. This compound serves as a versatile and crucial starting material for these explorations. The primary amino group at the C-3 position is a nucleophilic handle that allows for a wide range of chemical transformations, including the formation of amides, imines (Schiff bases), and secondary amines.

This guide focuses on two robust synthetic strategies to create libraries of novel rifamycin analogs for antimicrobial screening.

Workflow Overview

The overall process, from starting material to biological evaluation, follows a logical progression. The workflow is designed to ensure the synthesis of pure, well-characterized compounds ready for downstream assays.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening A 1. Starting Material This compound B 2. Derivatization Reaction (e.g., N-Acylation) A->B C 3. Work-up & Extraction B->C D 4. Chromatographic Purification (Silica Gel) C->D E 5. Structural Characterization (NMR, MS, FTIR) D->E Pure Compound F 6. Purity Assessment (HPLC) E->F G 7. Biological Evaluation (MIC Assay) F->G

Figure 1: General workflow for the synthesis and evaluation of novel 3-substituted rifamycin analogs.

Synthetic Strategies and Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Rifamycin compounds are potent and may be colored; handle with care to avoid staining and inhalation.

Strategy A: N-Acylation for the Synthesis of 3-Amido-Rifamycin S Derivatives

Principle: This method involves the reaction of the primary amine of this compound with an acylating agent, such as an acid chloride or an activated carboxylic acid, to form a stable amide bond. The choice of acylating agent allows for the introduction of a vast array of functional groups, enabling systematic exploration of structure-activity relationships (SAR). Using a mild base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated when using acid chlorides, preventing protonation of the starting amine.

This protocol describes a general procedure using an acid chloride.

Materials and Reagents:

  • This compound

  • Acid chloride of choice (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 equivalents)

  • Silica gel (for column chromatography)

  • Ethyl acetate, Hexanes (for chromatography)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 10 mL per 100 mg of substrate). Stir the solution at 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes. The base acts as an acid scavenger.

  • Acylation: Slowly add the acid chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The product spot should be less polar than the starting material.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to neutralize acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography. A gradient elution, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.

  • Final Product: Collect the fractions containing the pure product, combine them, and evaporate the solvent to yield the final 3-acylamido-rifamycin S derivative, typically as a red or orange solid.

Strategy B: Schiff Base Formation for the Synthesis of 3-Imino-Rifamycin S Derivatives

Principle: The primary amine of this compound can readily condense with aldehydes or ketones to form an imine, also known as a Schiff base. This reaction is often catalyzed by a small amount of acid and is reversible. The formation of the C=N double bond introduces conformational rigidity and provides a platform for introducing diverse aromatic and aliphatic substituents.

This protocol describes a general procedure using an aromatic aldehyde.

Materials and Reagents:

  • This compound

  • Aromatic aldehyde of choice (e.g., benzaldehyde, 4-nitrobenzaldehyde) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Ethanol

  • Glacial acetic acid (catalytic amount, ~1-2 drops)

  • Molecular sieves (4 Å, optional, to remove water)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous THF or ethanol.

  • Reagent Addition: Add the aldehyde (1.2 eq.) to the solution, followed by a catalytic amount of glacial acetic acid. If desired, add activated 4 Å molecular sieves to drive the equilibrium towards product formation.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-8 hours. The reaction can be gently heated (40-50 °C) to accelerate the condensation if necessary.

  • Monitoring: Monitor the reaction by TLC. The imine product will have a different Rf value compared to the starting amine and aldehyde.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be precipitated by adding a non-polar solvent like hexanes.

  • Purification: Filter the precipitated solid and wash with cold hexanes or ether. If necessary, the product can be further purified by recrystallization or silica gel chromatography.

G cluster_acylation Strategy A: N-Acylation cluster_imine Strategy B: Schiff Base Formation Start This compound ReagentA R-COCl (Acid Chloride) + TEA Start->ReagentA ReagentB R'-CHO (Aldehyde) + H⁺ (cat.) Start->ReagentB ProductA 3-Amido-Rifamycin S (Amide Bond) ReagentA->ProductA Nucleophilic Acyl Substitution ProductB 3-Imino-Rifamycin S (Imine Bond) ReagentB->ProductB Nucleophilic Addition-Elimination

Figure 2: Key synthetic pathways from this compound.

Characterization and Data Analysis

Confirmation of the successful synthesis of a new analog is non-negotiable. A combination of spectroscopic techniques is required to unambiguously determine the structure and purity of the final compound.

Spectroscopic Confirmation
Technique Purpose Expected Observations for a Successful Reaction
¹H NMR To confirm the addition of the new substituent and observe changes in the rifamycin core.N-Acylation: Appearance of a new amide N-H proton signal (typically δ 8-10 ppm), alongside signals corresponding to the newly introduced acyl group. Schiff Base: Disappearance of the -NH₂ protons and appearance of a characteristic imine proton signal (CH=N, typically δ 8-9 ppm).
Mass Spectrometry (MS) To confirm the molecular weight of the new compound.The observed m/z value for the molecular ion [M+H]⁺ or [M+Na]⁺ should match the calculated exact mass of the target molecule.
FTIR Spectroscopy To identify key functional groups.N-Acylation: Appearance of a strong amide C=O stretch (approx. 1650-1680 cm⁻¹) and N-H stretch (approx. 3300 cm⁻¹). Schiff Base: Appearance of a C=N stretch (approx. 1640-1660 cm⁻¹).
HPLC To determine the purity of the final compound.A single, sharp peak in the chromatogram indicates a high degree of purity (typically >95% is desired for biological testing).
Biological Evaluation: Determining Minimum Inhibitory Concentration (MIC)

The primary goal is to assess the antibacterial activity of the newly synthesized compounds. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol 3.2.1: Broth Microdilution MIC Assay

  • Preparation: Prepare a stock solution of the synthesized rifamycin derivative in DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to each well. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.

References

  • Floss, H. G., & Yu, T. W. (2005). Rifamycin-mode of action, resistance, and biosynthesis. Chemical Reviews, 105(2), 621-632. [Link]

  • Goldstein, B. P. (2014). Resistance to rifamycins: is it all downhill from here?. Journal of antibiotic research, 67(10), 609-616. [Link]

Application Notes and Protocols for 3-Aminorifamycin S in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Antibiotic Resistance with 3-Aminorifamycin S

The relentless rise of antibiotic resistance necessitates the exploration of novel antibacterial agents and the revisiting of established scaffolds for potential derivatization. Rifamycins, a class of antibiotics targeting the bacterial DNA-dependent RNA polymerase, have long been a cornerstone in the treatment of mycobacterial infections.[1] However, their broader application has been hampered by the emergence of resistance.[1] this compound, a key intermediate in the synthesis of several rifamycin derivatives like rifabutin, presents a compelling starting point for the development of new antibacterial agents with potentially improved efficacy against resistant pathogens.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in antibacterial drug discovery, from understanding its core mechanism to detailed protocols for its evaluation.

Mechanism of Action: Targeting the Heart of Bacterial Transcription

Rifamycins exert their bactericidal effect by specifically inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing DNA into RNA.[1] This inhibition is achieved through a high-affinity binding to the β-subunit of the RNAP, preventing the elongation of the nascent RNA chain.[1] This targeted action disrupts protein synthesis, ultimately leading to bacterial cell death. The unique mechanism of action of rifamycins means there is no cross-resistance with many other antibiotic classes, making them valuable tools in combating multidrug-resistant infections.[1]

Rifamycin_Mechanism_of_Action Mechanism of Action of Rifamycins 3_Aminorifamycin_S This compound Binding High-Affinity Binding 3_Aminorifamycin_S->Binding Bacterial_RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) RNAP_beta_subunit β-subunit of RNAP Bacterial_RNAP->RNAP_beta_subunit RNAP_beta_subunit->Binding Inhibition Inhibition of RNA Elongation Binding->Inhibition Protein_Synthesis_Blockage Blockage of Protein Synthesis Inhibition->Protein_Synthesis_Blockage Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Blockage->Bacterial_Cell_Death

Caption: Mechanism of action of rifamycins.

Anticipated Antibacterial Spectrum

While this compound is primarily a synthetic intermediate, it and its parent compound, Rifamycin S, are known to be active against Gram-positive bacteria.[3] This includes clinically significant pathogens such as Staphylococcus aureus and Streptococcus pneumoniae.[4][5] The activity against Gram-negative bacteria is generally moderate. Of particular importance is the activity of rifamycin derivatives against Mycobacterium tuberculosis, including strains resistant to other antibiotics.[1] The exploration of novel derivatives of this compound aims to broaden this spectrum and enhance potency against resistant strains.

Experimental Protocols

The following protocols are designed to provide a robust framework for the initial in vitro evaluation of this compound and its derivatives. It is imperative to adhere to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the reproducibility and comparability of results.[5][6]

Preparation of Stock Solutions

The solubility and stability of the test compound are critical for accurate and reproducible results. Rifamycins can be sparingly soluble in aqueous solutions.

Protocol:

  • Solvent Selection: For initial stock solutions, dimethyl sulfoxide (DMSO) is a common choice.[7] Methanol can also be used, but solubility may be lower.[7]

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mg/mL in DMSO. This allows for dilution into various aqueous media without introducing a high concentration of the organic solvent, which can be toxic to both bacteria and mammalian cells.

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • In a sterile, light-protected vial, add the appropriate volume of sterile DMSO.

    • Vortex or sonicate gently until the compound is completely dissolved.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile vial.

  • Storage: Store the stock solution in small aliquots at -20°C or lower to minimize freeze-thaw cycles. Protect from light, as rifamycins can be light-sensitive.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and quantitative approach.

Protocol:

  • Materials:

    • Sterile 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. Specific media may be required for fastidious organisms.

    • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • This compound stock solution.

    • Positive control (bacterial growth without antibiotic).

    • Negative control (broth only).

    • Reference antibiotic (e.g., rifampicin).

  • Procedure:

    • Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity).

Parameter Description
Method Broth Microdilution
Standard CLSI M07
Inoculum ~5 x 10⁵ CFU/mL
Medium Cation-Adjusted Mueller-Hinton Broth
Incubation 35-37°C for 16-20 hours
Endpoint No visible growth
Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Materials:

    • Flasks or tubes with the appropriate broth.

    • Standardized bacterial inoculum (~5 x 10⁵ to 5 x 10⁶ CFU/mL).

    • This compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).

    • Growth control (no antibiotic).

  • Procedure:

    • Add the bacterial inoculum to the flasks containing broth with and without the test compound.

    • Incubate at 35-37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Interpretation: Plot the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Time_Kill_Assay_Workflow Time-Kill Assay Workflow Start Start Inoculum_Prep Prepare Standardized Bacterial Inoculum Start->Inoculum_Prep Exposure Expose Bacteria to This compound (at various MIC multiples) Inoculum_Prep->Exposure Incubation Incubate with Shaking Exposure->Incubation Sampling Sample at Multiple Time Points Incubation->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate Dilutions on Agar Serial_Dilution->Plating Incubate_Plates Incubate Plates Plating->Incubate_Plates CFU_Counting Count Colonies (CFU/mL) Incubate_Plates->CFU_Counting Data_Analysis Plot log10 CFU/mL vs. Time CFU_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a time-kill kinetic assay.

Intracellular Activity Assay (against Mycobacterium tuberculosis)

For intracellular pathogens like M. tuberculosis, evaluating the compound's ability to penetrate host cells and kill the bacteria within is crucial.

Protocol:

  • Materials:

    • Macrophage cell line (e.g., THP-1 or primary human monocyte-derived macrophages).

    • Cell culture medium (e.g., RPMI 1640 with supplements).

    • M. tuberculosis culture.

    • This compound.

    • Cell lysis buffer (e.g., 0.1% saponin).

    • 7H11 agar plates.

  • Procedure:

    • Seed macrophages in a 24- or 48-well plate and allow them to adhere.

    • Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI) for a few hours.

    • Wash the cells to remove extracellular bacteria.

    • Add fresh medium containing various concentrations of this compound.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

    • Wash the cells and then lyse them to release the intracellular bacteria.

    • Perform serial dilutions of the lysate and plate on 7H11 agar.

    • Incubate the plates for 3-4 weeks and count the CFU.

  • Interpretation: Compare the CFU counts from treated and untreated cells to determine the intracellular killing activity.

Preliminary Cytotoxicity Assay

It is essential to assess the toxicity of the compound to mammalian cells to determine its selectivity for bacteria. The MTT assay is a common colorimetric method for assessing cell viability.

Protocol:

  • Materials:

    • Mammalian cell line (e.g., HepG2, HEK293).

    • Cell culture medium.

    • 96-well cell culture plates.

    • This compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of this compound.

    • Incubate for 24-72 hours.

    • Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Interpretation: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell growth) can be determined.

Addressing Resistance

A significant challenge with rifamycins is the relatively high frequency of resistance development, primarily due to mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[1] When developing new this compound derivatives, it is crucial to evaluate their activity against rifampicin-resistant strains and to assess the potential for resistance development.

Strategies to Investigate Resistance:

  • Testing against resistant strains: Include well-characterized rifampicin-resistant strains of S. aureus and M. tuberculosis in the initial MIC testing.

  • Frequency of resistance measurement: This can be determined by plating a high concentration of bacteria onto agar containing the test compound at concentrations above the MIC and enumerating the resistant colonies that emerge.[1]

Conclusion and Future Directions

This compound serves as a valuable scaffold for the development of next-generation rifamycin antibiotics. Its amenability to chemical modification at the 3-position offers the potential to create derivatives with enhanced potency, an expanded antibacterial spectrum, and improved activity against resistant pathogens. The protocols outlined in this document provide a foundational framework for the systematic evaluation of these new chemical entities. By combining a thorough understanding of the mechanism of action with robust in vitro testing methodologies, researchers can effectively advance the discovery of novel antibacterial agents to address the critical challenge of antibiotic resistance.

References

  • Carmofur Exhibits Antimicrobial Activity Against Streptococcus pneumoniae. MDPI. Available at: [Link]

  • Christopher K Murphy, Elena Karginova, Dan Sahm, David M Rothstein. In vitro activity of novel rifamycins against gram-positive clinical isolates. J Antibiot (Tokyo). 2007 Sep;60(9):572-6. doi: 10.1038/ja.2007.72.
  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection. National Institutes of Health. Available at: [Link]

  • In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus. PMC. Available at: [Link]

  • Preparation method of 3-amino-rifamycin S. Google Patents.
  • Rifamycin Derivatives Are Effective Against Staphylococcal Biofilms In Vitro and Elutable From PMMA. National Institutes of Health. Available at: [Link]

  • In vitro activity of the antimicrobial peptides h-Lf1-11, MSI-78, LL-37, fengycin 2B, and magainin-2 against clinically important bacteria. PMC. Available at: [Link]

  • MIC values (μM) of the peptides against Gram-negative and Gram-positive bacteria. ResearchGate. Available at: [Link]

  • In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models. MDPI. Available at: [Link]

  • Rifamycin antibiotics - New compounds and synthetic methods. Part 1: Study of the reaction of 3-formylrifamycin SV with primary alkylamines or ammonia. ResearchGate. Available at: [Link]

  • Increased Antibiotic Susceptibility of Gram-Positive Bacteria in Cerebrospinal Fluid Compared to Broth. MDPI. Available at: [Link]

  • Process for preparing rifamycin S by hydrolysis of rifamycin O. Google Patents.
  • Carmofur Exhibits Antimicrobial Activity Against Streptococcus pneumoniae. MDPI. Available at: [Link]

  • In Vitro Activity of Rifamycin Derivatives against Nontuberculous Mycobacteria, including Macrolide-/Amikacin-Resistant Clinical Isolates. ResearchGate. Available at: [Link]

  • Antibiotic Resistance of Staphylococcus aureus Strains—Searching for New Antimicrobial Agents—Review. MDPI. Available at: [Link]

  • The sources of antimicrobial peptides against Gram-positives and Gram-negatives: our research experience. Available at: [Link]

  • How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™. YouTube. Available at: [Link]

  • Antimicrobial Activity of Peptide-Coupled Antisense Peptide Nucleic Acids in Streptococcus pneumoniae. ScienceOpen. Available at: [Link]

  • Comprehensive in vitro analysis evaluating the variable drug–drug interaction risk of rifampicin compared to rifabutin. ResearchGate. Available at: [Link]

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Application Notes & Protocols for the Chromatographic Purification of 3-Aminorifamycin S

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the purification of 3-Aminorifamycin S, a key intermediate in the synthesis of certain rifamycin-class antibiotics and a known impurity in drug products like Rifabutin[1][2]. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step methodologies for achieving high-purity this compound using column chromatography and providing a framework for developing a high-performance liquid chromatography (HPLC) method. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the purification process effectively.

Introduction: The Significance of Pure this compound

This compound is a derivative of the rifamycin class of antibiotics, characterized by an ansamycin macrocyclic structure[3]. Its primary importance lies in its role as a crucial building block in the semi-synthesis of other potent antibiotics[4]. Furthermore, it is recognized as a process impurity in the manufacturing of drugs such as Rifabutin, making its isolation and characterization essential for regulatory compliance and drug safety[1][2]. The purity of this compound directly impacts the yield and purity of subsequent synthetic steps and is critical for its use as a reference standard in analytical testing.

The inherent challenges in purifying this compound stem from its complex structure and the presence of structurally similar impurities from its synthesis. Chromatographic techniques offer the necessary resolving power to separate the target compound from starting materials, by-products, and degradation products. This guide focuses on providing robust and reproducible chromatographic methods for its purification.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₃₇H₄₆N₂O₁₂[5]Affects molecular weight and polarity.
Molecular Weight 710.78 g/mol [5]-
Appearance Dark Brown to Black Solid[1][5]Visual cue during purification.
Solubility Slightly soluble in Chloroform and Methanol[1][5].Guides solvent selection for sample preparation and mobile phase.
Stability Hygroscopic and Light Sensitive[1][5].Requires handling under inert atmosphere and protection from light.
pKa 4.03 ± 0.70 (Predicted)[5]The weakly acidic nature can be exploited in ion-exchange or pH-controlled chromatography.
LogP 4.1[5]Indicates a lipophilic nature, suggesting suitability for reversed-phase chromatography.

Purification Strategy: A Logic-Driven Approach

The purification of this compound typically follows its synthesis from Rifamycin S. A common synthetic route involves the reaction of Rifamycin S with sodium azide to form 3-azidorifamycin S, which is then reduced to this compound[6][7]. Another approach involves the reaction of 3-bromo-rifamycin S with sodium nitrite followed by reduction[8]. These synthetic pathways can result in a mixture of the starting material, intermediates, the desired product, and other related rifamycin derivatives.

Our purification strategy employs a two-tiered approach:

  • Bulk Purification by Column Chromatography: To isolate this compound from the crude reaction mixture.

  • Purity Analysis and/or Preparative HPLC: To achieve high purity and for accurate quantification.

Experimental Workflow for Purification

Purification Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Crude Reaction Mixture (Post-synthesis of this compound) col_chrom Column Chromatography (Silica Gel) start->col_chrom Load crude material frac_coll Fraction Collection col_chrom->frac_coll tlc TLC Analysis of Fractions frac_coll->tlc Monitor separation pool Pooling of Pure Fractions tlc->pool Identify and combine pure fractions evap Solvent Evaporation pool->evap hplc_analysis Purity Check by Analytical HPLC evap->hplc_analysis final_product High-Purity this compound hplc_analysis->final_product Confirm purity >98.5%

Caption: Workflow for the purification of this compound.

Protocol 1: Bulk Purification by Column Chromatography

This protocol is adapted from established methods for the separation of rifamycin derivatives[6]. It is designed for the purification of gram-scale quantities of crude this compound.

Principle

Normal-phase column chromatography is employed, utilizing a polar stationary phase (silica gel) and a relatively non-polar mobile phase. The separation is based on the differential adsorption of the components of the crude mixture to the silica gel. More polar compounds will have a stronger interaction with the silica gel and thus elute later, while less polar compounds will elute earlier.

Materials and Reagents
  • Stationary Phase: Silica gel (Kieselgel G, 60 Å, 230-400 mesh)

  • Mobile Phase: Isopropyl ether with 3% (v/v) Methanol[6]

  • Crude this compound: Dissolved in a minimal amount of dichloromethane or the mobile phase.

  • TLC Plates: Silica gel 60 F₂₅₄

  • TLC Developing Solvent: Same as the column mobile phase.

  • Visualization: UV lamp (254 nm and 365 nm) and visual inspection (due to the colored nature of the compounds).

Step-by-Step Protocol
  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase.

    • Carefully pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal volume of dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with the isopropyl ether/methanol mobile phase.

    • Maintain a constant flow rate. A typical flow rate for a medium-sized column (e.g., 5 cm diameter) would be 5-10 mL/min.

    • Collect fractions of a suitable volume (e.g., 20-50 mL).

  • Fraction Monitoring by TLC:

    • Spot a small aliquot of each fraction onto a TLC plate.

    • Develop the TLC plate in the mobile phase.

    • Visualize the spots under a UV lamp and by eye. This compound and related rifamycins are colored, aiding in visualization.

    • Calculate the Rf values for the separated spots.

  • Pooling and Solvent Removal:

    • Identify the fractions containing pure this compound based on the TLC analysis.

    • Pool the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Drying and Storage:

    • Dry the resulting solid under high vacuum to remove residual solvents.

    • Store the purified this compound in an amber vial at -20°C under an inert atmosphere to protect it from light and moisture[1][5].

Logical Relationship in Chromatographic Separation

Chromatography Logic cluster_elution_order Elution Order mix Crude Mixture This compound Less Polar Impurities More Polar Impurities col Silica Gel Column mix->col fractions Collected Fractions Early Fractions Middle Fractions Late Fractions col->fractions elution Mobile Phase (Isopropyl ether/Methanol) elution->col less_polar Less Polar Impurities fractions:f0->less_polar Contain product This compound fractions:f1->product Contain more_polar More Polar Impurities fractions:f2->more_polar Contain

Caption: Principle of normal-phase chromatographic separation.

Protocol 2: HPLC Method Development for Purity Analysis

For high-resolution separation and accurate purity determination, a reversed-phase HPLC (RP-HPLC) method is recommended. The following provides a starting point for method development, based on methods used for similar rifamycin compounds[9][10][11].

Principle

In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Separation is based on the hydrophobic interactions between the analytes and the stationary phase. More lipophilic compounds (like this compound with a LogP of 4.1[5]) will have stronger interactions and thus longer retention times.

Recommended Starting HPLC Conditions
ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA standard choice for RP-HPLC, offering good resolution for a wide range of compounds.
Mobile Phase A 0.01 M Monobasic Sodium Phosphate or Phosphoric Acid in WaterProvides buffering and controls the pH, which can influence the retention of ionizable compounds.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers in RP-HPLC.
Elution Mode GradientA gradient elution is recommended to effectively separate compounds with a range of polarities that may be present as impurities. A starting gradient could be 40-90% B over 20 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection Wavelength UV-Vis at ~238 nm and/or ~454 nm[10][11]Rifamycins have characteristic absorbance maxima in these regions.
Column Temperature 25-30 °CTo ensure reproducible retention times.
Injection Volume 10-20 µLA standard injection volume.
Sample Preparation Dissolve in mobile phase or a mixture of acetonitrile/water.Ensures compatibility with the mobile phase.
Method Optimization
  • Gradient Slope: Adjust the gradient slope to improve the resolution between closely eluting peaks. A shallower gradient will increase resolution.

  • Mobile Phase Composition: The choice between acetonitrile and methanol can affect selectivity. Try both to see which provides better separation.

  • pH of Mobile Phase A: Adjusting the pH can alter the ionization state of this compound and impurities, which can significantly impact retention and peak shape.

Conclusion

The successful purification of this compound is a critical step for its use in further synthesis and as an analytical standard. The column chromatography protocol provided offers a robust method for bulk purification, while the HPLC method development guidelines provide a strong foundation for achieving high-resolution separation and accurate purity assessment. By understanding the principles behind these chromatographic techniques and the physicochemical properties of the target molecule, researchers can effectively purify this compound to the high standards required in drug discovery and development.

References

  • Method of preparing derivatives of rifamycin S.
  • Development and validation of high performance liquid chromatographic method for the determination of rifampicin in human plasma. ResearchGate. [Link]

  • Aminorifamycins and Sporalactams Produced in Culture by a Micromonospora sp. Isolated from a Northeastern-Pacific Marine Sediment Are Potent Antibiotics. The University of British Columbia. [Link]

  • Process for producing 3-amino-rifamycins S and SV.
  • Method for preparing 3-amido-4-imino rifamycin S.
  • DEVELOPMENT AND VALIDATION OF THE STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD FOR RIFAXIMIN -AN ANTIBIOTIC. Journal of Drug Delivery and Therapeutics. [Link]

  • Genome Mining Reveals Rifamycin Biosynthesis in a Taklamakan Desert Actinomycete. MDPI. [Link]

  • Use of a Macrocyclic Antibiotic, Rifamycin B, and Indirect Detection for the Resolution of Racemic Amino Alcohols by CE. ACS Publications. [Link]

  • New Structure Activity Relationship Insight into the Role of the C‐3 Extension on Rifamycin Antimycobacterial Activity. ResearchGate. [Link]

  • Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS. National Institutes of Health. [Link]

  • Development and validation of a simple chromatographic method for simultaneous determination of clindamycin phosphate and rifampicin in skin permeation studies. PubMed. [Link]

  • This compound. PubChem. [Link]

  • Synthesis of 3-amino rifamycin S. PrepChem.com. [Link]

  • Preparation method of 3-amino-rifamycin S.
  • HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHIC DETERMINATION OF RIFAMPICIN IN COMPLEX PHARMACEUTICAL PREPARATION AND IN SERUM MYCOBACTE. Polish Pharmaceutical Society. [Link]

  • Characterization of Three Rifamycins via Electrospray Mass Spectrometry and HPLC-Thermospray Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Expression and purification of the rifamycin amide synthase, RifF, an enzyme homologous to the prokaryotic arylamine N-acetyltransferases. PubMed. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. [Link]

  • Characterization of three rifamycins via electrospray mass spectrometry and HPLC-thermospray mass spectrometry. PubMed. [Link]

  • Process for producing 3-amino-rifamycins s and sv.

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Application Notes and Protocols: 3-Aminorifamycin S for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Aminorifamycin S in Antibacterial Drug Discovery

The rising tide of antibiotic resistance necessitates the development of novel antimicrobial agents. The rifamycin class of antibiotics has long been a cornerstone in the treatment of mycobacterial infections, including tuberculosis and leprosy.[1][2] Their mechanism of action involves the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a validated target for broad-spectrum antibacterial therapy.[1][][4][5] this compound emerges as a critical intermediate in the synthesis of various rifamycin derivatives, including the clinically significant rifabutin.[6] Its strategic importance lies in the amenability of the 3-amino group to a wide array of chemical modifications, making it an ideal scaffold for structure-activity relationship (SAR) studies. The goal of such studies is to systematically alter the molecular structure to enhance antibacterial potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.[7] This document provides a comprehensive guide for researchers to leverage this compound in SAR-driven drug discovery programs.

I. Foundational Chemistry: Synthesis of this compound Analogs

The journey of developing novel rifamycin analogs begins with a robust and versatile synthetic strategy. The 3-amino position of the rifamycin core is a prime site for chemical elaboration to explore the SAR.[8]

Protocol 1: General Scheme for Derivatization of this compound

The primary amino group at the C-3 position serves as a versatile handle for introducing a diverse range of substituents. A common and effective method is through the formation of amide or imine linkages.

Objective: To synthesize a library of 3-substituted rifamycin S analogs for SAR studies.

Core Principle: This protocol leverages the nucleophilicity of the 3-amino group to react with various electrophilic partners, such as acyl chlorides, anhydrides, or aldehydes/ketones.

Materials:

  • This compound

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • A library of diverse acyl chlorides, carboxylic acids, or aldehydes

  • Coupling agents (for carboxylic acids), e.g., HATU, HOBt, EDC

  • Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography, HPLC)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DCM).

  • Addition of Base: Add a tertiary amine base such as triethylamine (1.2 equivalents) to the solution to act as an acid scavenger.

  • Acylation/Imination:

    • For Acyl Chlorides: Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution at 0°C.

    • For Carboxylic Acids: In a separate flask, pre-activate the carboxylic acid (1.1 equivalents) with a coupling agent like HATU (1.1 equivalents) and a base like DIPEA (2 equivalents) in an anhydrous solvent. Add this activated mixture to the this compound solution.

    • For Aldehydes/Ketones (Schiff Base Formation): Add the aldehyde or ketone (1.1 equivalents) to the solution. A catalytic amount of acid (e.g., acetic acid) may be required. For stable imines, a subsequent reduction step (e.g., with sodium cyanoborohydride) can be performed to yield the corresponding amine.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure analog.

  • Characterization: Confirm the structure of the synthesized analogs using modern analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, which can degrade the reactants and products.

  • Anhydrous Solvents: Water can react with acyl chlorides and coupling agents, reducing the efficiency of the desired reaction.

  • Tertiary Amine Base: Neutralizes the hydrochloric acid (or other acidic byproducts) generated during the reaction, preventing protonation of the 3-amino group and driving the reaction to completion.

  • Stepwise Purification and Characterization: Essential for ensuring the purity and confirming the chemical identity of each analog, which is a prerequisite for reliable biological evaluation.

II. Biological Evaluation: From In Vitro Screening to Preclinical Assessment

A systematic evaluation of the synthesized analogs is crucial to establish a clear SAR. This involves a tiered approach, starting with broad in vitro screening and progressing to more complex cellular and in vivo models for promising candidates.

A. In Vitro Antibacterial Activity Assessment

The initial step is to determine the intrinsic antibacterial potency of the newly synthesized compounds against a panel of clinically relevant bacterial strains.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To quantify the in vitro antibacterial activity of this compound analogs.

Core Principle: This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This is a standardized and widely accepted method for assessing antimicrobial potency.[9]

Materials:

  • Synthesized this compound analogs

  • Reference antibiotics (e.g., Rifampicin, Rifabutin)

  • Bacterial strains (e.g., Mycobacterium tuberculosis H37Rv, Staphylococcus aureus, Escherichia coli)

  • Appropriate broth media (e.g., Middlebrook 7H9 for mycobacteria, Mueller-Hinton Broth for other bacteria)

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt (for viability indication)

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare stock solutions of the test compounds and reference antibiotics in a suitable solvent (e.g., DMSO).

  • Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for common bacteria; up to 7 days for M. tuberculosis).

  • MIC Determination:

    • For non-mycobacterial species, the MIC is the lowest concentration showing no visible turbidity.

    • For M. tuberculosis, add a resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that remains blue.

  • Data Analysis: Record the MIC values for each compound against each bacterial strain.

Data Presentation: Hypothetical MIC Data for this compound Analogs

CompoundR¹ SubstituentMIC (µg/mL) vs. M. tuberculosis H37RvMIC (µg/mL) vs. S. aureus ATCC 29213
This compound-NH₂0.250.5
Analog 1-NH-CO-CH₃0.1250.25
Analog 2-NH-CO-Ph0.060.125
Analog 3-N=CH-Ph0.51
Rifampicin(Reference)0.1250.03
B. Mechanism of Action Confirmation: RNA Polymerase Inhibition Assay

For active compounds, it is essential to confirm that they retain the characteristic mechanism of action of the rifamycin class.

Protocol 3: In Vitro RNA Polymerase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of promising analogs against bacterial RNA polymerase.

Core Principle: This assay measures the ability of a compound to inhibit the synthesis of RNA by purified bacterial RNAP in a cell-free system.[4]

Materials:

  • Purified bacterial RNA polymerase (e.g., from E. coli or M. smegmatis)

  • DNA template (e.g., calf thymus DNA)

  • Ribonucleotide triphosphates (ATP, GTP, CTP)

  • Radioactively labeled UTP (e.g., [α-³²P]UTP or [³H]UTP)

  • Test compounds and reference inhibitor (Rifampicin)

  • Reaction buffer

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Step-by-Step Methodology:

  • Reaction Setup: In microcentrifuge tubes, combine the reaction buffer, DNA template, ATP, GTP, CTP, and the radioactively labeled UTP.

  • Inhibitor Addition: Add varying concentrations of the test compounds or rifampicin to the reaction tubes. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding the purified RNA polymerase.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

  • Reaction Termination and Precipitation: Stop the reaction by adding cold 10% TCA. This precipitates the newly synthesized, radiolabeled RNA.

  • Filtration and Washing: Collect the precipitated RNA on glass fiber filters by vacuum filtration. Wash the filters with 5% TCA and ethanol to remove unincorporated nucleotides.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation: Hypothetical IC₅₀ Data

CompoundIC₅₀ (µM) against M. smegmatis RNAP
Analog 10.8
Analog 20.3
Rifampicin0.5
C. In Vivo Efficacy Assessment in a Murine Model

Promising candidates with potent in vitro activity and a confirmed mechanism of action should be advanced to in vivo efficacy studies. The murine model of tuberculosis is a well-established preclinical model.[10][11][12]

Protocol 4: Murine Model of Tuberculosis Infection

Objective: To evaluate the in vivo efficacy of lead compounds in reducing the bacterial burden in a mouse model of tuberculosis.

Core Principle: This protocol involves infecting mice with M. tuberculosis and then treating them with the test compounds to assess the reduction in bacterial load in the lungs and spleen.[12]

Materials:

  • Specific-pathogen-free mice (e.g., BALB/c or C57BL/6)

  • Mycobacterium tuberculosis H37Rv

  • Aerosol infection chamber

  • Test compounds and reference drugs (e.g., Isoniazid, Rifampicin)

  • Oral gavage needles

  • Appropriate caging and biosafety facilities (BSL-3)

Step-by-Step Methodology:

  • Infection: Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a pulmonary infection.

  • Treatment Initiation: After a pre-determined period to allow the infection to establish (e.g., 2-4 weeks), begin daily treatment with the test compounds, reference drugs, or vehicle control via oral gavage.

  • Monitoring: Monitor the health and body weight of the mice throughout the treatment period.[11]

  • Euthanasia and Organ Harvest: At the end of the treatment period (e.g., 4 weeks), euthanize the mice and aseptically harvest the lungs and spleens.

  • Bacterial Load Determination: Homogenize the organs and plate serial dilutions of the homogenates on appropriate agar medium (e.g., Middlebrook 7H11).

  • Colony Forming Unit (CFU) Counting: Incubate the plates for 3-4 weeks and count the number of colonies to determine the CFU per organ.

  • Data Analysis: Compare the log₁₀ CFU counts in the organs of treated mice to those of the untreated control group to determine the reduction in bacterial burden.

III. Visualizing the Workflow and Rationale

Diagram 1: Structure-Activity Relationship (SAR) Workflow

SAR_Workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Iteration A This compound (Scaffold) B Chemical Derivatization (Protocol 1) A->B C Library of Analogs B->C D In Vitro Screening (MIC Assay - Protocol 2) C->D Screening E Mechanism of Action (RNAP Assay - Protocol 3) D->E F In Vivo Efficacy (Murine Model - Protocol 4) E->F G Establish SAR F->G Data H Lead Optimization G->H H->B Iterative Design

Caption: Workflow for SAR studies of this compound.

Diagram 2: General Structure of 3-Substituted Rifamycin S Analogs

Rifamycin_Analogs Rifamycin_Core R_group R Rifamycin_Core->R_group  3-position modification

Caption: General scaffold for this compound derivatization.

IV. Trustworthiness and Self-Validation

The protocols outlined in this guide are designed to be self-validating through the consistent use of controls and standardized methodologies.

  • Positive and Negative Controls: In all biological assays, the inclusion of reference compounds (e.g., rifampicin) and untreated controls provides a baseline for activity and ensures the assay is performing as expected.

  • Orthogonal Assays: Confirming the mechanism of action with an RNAP inhibition assay provides an independent validation of the on-target activity observed in the whole-cell MIC assays.

  • Reproducibility: Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) for MIC determination, ensures that the generated data is reproducible and comparable to data from other laboratories.

  • Structural Confirmation: Rigorous analytical characterization of each synthesized analog is non-negotiable. Impurities or misidentified structures would invalidate any subsequent biological data.

By integrating these principles, researchers can have high confidence in the structure-activity relationships they establish, paving the way for the rational design of next-generation rifamycin antibiotics.

References

  • Google Patents. (n.d.). Preparation method of 3-amino-rifamycin S.
  • PubMed. (n.d.). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of some derivatives of rifamycin P. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antibacterial evaluation of a novel series of rifabutin-like spirorifamycins. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino rifamycin S. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of some rifamycin derivatives as inhibitors of an RNA-instructed DNA polymerase function. Retrieved from [Link]

  • Oxford Academic. (n.d.). C25-modified rifamycin derivatives with improved activity against Mycobacterium abscessus. Retrieved from [Link]

  • ResearchGate. (n.d.). Rifamycin antibiotics - New compounds and synthetic methods. Part 1: Study of the reaction of 3-formylrifamycin SV with primary alkylamines or ammonia. Retrieved from [Link]

  • Wikipedia. (n.d.). Rifamycin. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Preliminary Evaluation of a New Rifamycin In Situ Gelling Formulation for Pouchitis Treatment. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Predicting tuberculosis drug efficacy in preclinical and clinical models from in vitro data. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). New Structure Activity Relationship Insight into the Role of the C-3 Extension on Rifamycin Antimycobacterial Activity. Retrieved from [Link]

  • PubMed. (n.d.). In vitro and in vivo activities of new rifamycin derivatives against mycobacterial infections. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Redesign of Rifamycin Antibiotics to Overcome ADP-Ribosylation-Mediated Resistance. Retrieved from [Link]

  • Ingenta Connect. (n.d.). In Vitro and In Vivo Modeling of Tuberculosis Drugs and its Impact on Optimization of Doses and Regimens. Retrieved from [Link]

  • Drug Design.org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NEW TARGET FOR INHIBITION OF BACTERIAL RNA POLYMERASE: "SWITCH REGION". Retrieved from [Link]

  • American Society for Microbiology. (n.d.). In Vitro Activity of Rifamycin Derivatives against Nontuberculous Mycobacteria, Including Macrolide- and Amikacin-Resistant Clinical Isolates. Retrieved from [Link]

  • RTI International. (n.d.). Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 3-amino-rifamycins S and SV.
  • MDPI. (n.d.). In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models. Retrieved from [Link]

  • MDPI. (n.d.). Antimycobacterial Mechanisms and Anti-Virulence Activities of Polyphenolic-Rich South African Medicinal Plants Against Mycobacterium smegmatis. Retrieved from [Link]

  • PubMed. (n.d.). Comprehensive study on structure-activity relationships of rifamycins: discussion of molecular and crystal structure and spectroscopic and thermochemical properties of rifamycin O. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules. Retrieved from [Link]

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Application Notes and Protocols: 3-Aminorifamycin S in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 3-Aminorifamycin S in medicinal chemistry. This document emphasizes its pivotal role as a versatile scaffold for the synthesis of potent therapeutic agents.

Introduction: The Strategic Importance of this compound

Rifamycins are a class of antibiotics characterized by a unique ansamycin structure, consisting of an aromatic chromophore spanned by an aliphatic ansa chain.[1] Their primary mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, making them crucial in the treatment of mycobacterial infections such as tuberculosis and leprosy.[] Among the numerous rifamycin derivatives, this compound stands out not as a therapeutic agent in itself, but as a critical intermediate for the synthesis of next-generation rifamycin antibiotics.[3] Its strategic importance lies in the reactive amino group at the C-3 position of the naphthoquinone core, which serves as a versatile handle for introducing a wide array of substituents to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Synthesis of this compound

Physicochemical Data Summary

PropertyValueReference
Molecular FormulaC₃₇H₄₆N₂O₁₁[3]
AppearanceBlack crystals[4]
Key ReactivityThe amino group at the C-3 position is a key site for chemical modification.[5]
Protocol 1: Synthesis of this compound from 3-Bromo-Rifamycin S

This protocol details a common and efficient method for the preparation of this compound.[3] The rationale behind this synthesis is the nucleophilic substitution of the bromine atom at the C-3 position with an amino group.

Materials:

  • 3-Bromo-Rifamycin S

  • Ether solvent (e.g., tetrahydrofuran)

  • Hydrocarbon solvent (e.g., toluene)

  • Alcohol solvent (e.g., methanol)

  • Ammonia-methanol solution (5-10% ammonia)[3]

  • Ethylene glycol monomethyl ether

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 3-Bromo-Rifamycin S in a mixture of ether, hydrocarbon, and alcohol solvents. The ratio of 3-Bromo-Rifamycin S to the solvent mixture can be optimized, with a typical starting point being a 1:5 to 1:50 volume ratio.[3]

  • Reaction: While stirring, add the ammonia-methanol solution to the reaction mixture. The molar ratio of 3-Bromo-Rifamycin S to ammonia should be in the range of 1:1 to 1:10.[3]

  • Temperature Control: Maintain the reaction temperature between 0-50°C.[3] The reaction is typically complete within 1-5 hours.[3]

  • Crystallization: After the reaction is complete, add ethylene glycol monomethyl ether and heat the mixture to 50-60°C with stirring for 30-40 minutes.[3]

  • Cooling and Precipitation: Cool the mixture to 20-30°C, and then further cool to 0-10°C and stir for 1 hour to facilitate crystallization.[3]

  • Isolation and Drying: Filter the resulting crystals, and dry the filter cake under vacuum at 30-40°C for 3-4 hours to obtain this compound.[3] This method can yield a product with a purity of over 98.5%.[3]

Application in Antimycobacterial Drug Development

The primary application of this compound is as a precursor for the synthesis of potent antimycobacterial agents. The C-3 position is a key determinant of the drug's interaction with the bacterial RNA polymerase and its overall physicochemical properties.[6]

Structure-Activity Relationship (SAR) Insights

Modifications at the C-3 position of the rifamycin scaffold significantly impact its biological activity. The introduction of various substituents allows for the fine-tuning of properties such as lipophilicity, which can influence cell wall penetration and target engagement.

Diagram 1: The Central Role of this compound in Rifamycin Diversification

SAR_Logic 3-Bromo-Rifamycin_S 3-Bromo-Rifamycin_S 3-Aminorifamycin_S 3-Aminorifamycin_S 3-Bromo-Rifamycin_S->3-Aminorifamycin_S Amination Rifabutin Rifabutin 3-Aminorifamycin_S->Rifabutin Condensation with N-isobutyl-4-piperidone Other_C3_Derivatives Other C-3 Substituted Rifamycin Derivatives 3-Aminorifamycin_S->Other_C3_Derivatives Further Chemical Modifications

Caption: Synthetic pathway from 3-Bromo-Rifamycin S to this compound and its subsequent diversification.

Protocol 2: Synthesis of Rifabutin from this compound

Rifabutin is a key antimycobacterial drug, particularly effective against Mycobacterium avium complex (MAC) and used in the treatment of tuberculosis, especially in HIV-coinfected patients.[7] This protocol outlines its synthesis from this compound.[3][5]

Materials:

  • This compound

  • Ammonium acetate

  • Zinc powder

  • N-isobutyl-4-piperidone

  • Hexanaphthene (Cyclohexane)

  • Suitable reaction solvent (e.g., tetrahydrofuran)

  • Reaction vessel with stirring and inert atmosphere capabilities

  • Filtration apparatus

Procedure:

  • Formation of 3-amino-4-deoxo-4-imino-rifamycin S: React this compound with gaseous ammonia in a solution of tetrahydrofuran at room temperature for approximately 15 hours.[5]

  • Reaction with N-isobutyl-4-piperidone: Add the resulting 3-amino-4-imino rifamycin to a system containing ammonium acetate and zinc powder. After a short reaction time (around 30 minutes), add N-isobutyl-4-piperidone and continue the reaction for about 1 hour.[3]

  • Monitoring and Crystallization: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC). Once the reaction is complete, add hexanaphthene to induce crystallization.[3]

  • Isolation: Collect the rifabutin crystals by filtration.[3]

Antimycobacterial Activity Data

The following table summarizes the in vitro activity of rifabutin and other rifamycin derivatives against various mycobacterial species.

CompoundOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
RifabutinM. avium complex≤0.062 - 0.50.5 - 2[7]
RifabutinM. kansasii≤0.062≤0.062[7]
RifabutinM. abscessus4 - 816[7]
RifampicinM. avium complex1 - 44 - 16[7]
RifampicinM. kansasii0.250.5[7]
RifampicinM. abscessus32 - >64>64[7]
Protocol 3: In Vitro Antimycobacterial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of rifamycin derivatives against mycobacteria.[8][9]

Materials:

  • 96-well microtiter plates

  • Mycobacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Middlebrook 7H9 with supplements)

  • Rifamycin derivative stock solution

  • Resazurin solution (for viability assessment)

  • Incubator at 37°C

Procedure:

  • Drug Dilution: Prepare serial two-fold dilutions of the rifamycin derivative in the microtiter plate wells using the broth medium.

  • Inoculation: Adjust the turbidity of the mycobacterial culture to a McFarland standard of 0.5, and then dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days for rapidly growing mycobacteria or 14-21 days for slow-growing species.

  • MIC Determination: After incubation, add the resazurin solution to each well and incubate for an additional 24-48 hours. The MIC is defined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).[8]

Application in Antiviral Research

While the primary application of rifamycins is antibacterial, some derivatives have shown promise as antiviral agents.[10] Their mechanism of action in this context can involve the inhibition of viral polymerases, such as reverse transcriptase.[10]

Diagram 2: Proposed Antiviral Mechanism of Rifamycin Derivatives

Antiviral_Mechanism cluster_virus Virus Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Rifamycin_Derivative Rifamycin Derivative Rifamycin_Derivative->Reverse_Transcriptase Inhibition

Caption: Inhibition of viral reverse transcriptase by rifamycin derivatives.

Protocol 4: Plaque Reduction Assay for Antiviral Screening

This assay is a gold standard for quantifying the infectivity of a virus and assessing the efficacy of antiviral compounds.[11][12]

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates

  • Virus stock of known titer

  • Serial dilutions of the rifamycin derivative

  • Culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet solution for staining

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and grow to confluency.

  • Infection: Remove the growth medium and infect the cell monolayers with a standardized amount of virus (to produce a countable number of plaques).

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) containing different concentrations of the rifamycin derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix and stain the cells with crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.

  • Quantification: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC₅₀) is determined.[13]

Application in Oncology Research

Recent studies have explored the potential of rifamycin derivatives in cancer therapy. One proposed mechanism involves the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance in cancer cells.[14] By inhibiting P-gp, rifamycin derivatives may enhance the efficacy of co-administered anticancer drugs.

Anticancer Activity Data

CompoundCell LineAssayIC₅₀ (µM)Reference
RifampicinK562 R7 (P-gp overexpressing)P-gp Inhibition~25 (enhances vinblastine activity)[14]
RifabutinLS180 (P-gp overexpressing)P-gp InhibitionData suggests higher affinity than rifampicin[15]

Diagram 3: P-glycoprotein Inhibition by Rifamycin Derivatives

Pgp_Inhibition cluster_cell Cancer Cell P_gp P-glycoprotein (P-gp) Chemotherapy_Drug_Out Chemotherapy Drug P_gp->Chemotherapy_Drug_Out Efflux Chemotherapy_Drug_In Chemotherapy Drug Chemotherapy_Drug_In->P_gp Binding Rifamycin_Derivative Rifamycin Derivative Rifamycin_Derivative->P_gp Inhibition

Caption: Rifamycin derivatives can inhibit P-gp, preventing the efflux of chemotherapy drugs from cancer cells.

Protocol 5: P-glycoprotein Inhibition Assay using Rhodamine 123

This protocol describes a common in vitro method to assess the P-gp inhibitory activity of compounds using the fluorescent substrate rhodamine 123.[16]

Materials:

  • P-gp overexpressing cell line (e.g., MCF7R) and a corresponding parental cell line

  • Rhodamine 123

  • Rifamycin derivative to be tested

  • Known P-gp inhibitor as a positive control (e.g., verapamil)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Culture: Culture the P-gp overexpressing and parental cell lines to confluency in multi-well plates.

  • Pre-incubation: Pre-incubate the cells with various concentrations of the rifamycin derivative or the positive control for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 to the wells and incubate for another 30-60 minutes at 37°C.

  • Washing: Remove the medium and wash the cells with ice-cold PBS to stop the efflux.

  • Lysis and Measurement: Lyse the cells and measure the intracellular fluorescence of rhodamine 123 using a fluorometer.

  • Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of the test compound indicates P-gp inhibition. The IC₅₀ value can be calculated by plotting the fluorescence intensity against the compound concentration.[16]

Conclusion and Future Perspectives

This compound is a cornerstone in the medicinal chemistry of rifamycins. While not a therapeutic agent itself, its strategic importance as a versatile synthetic intermediate cannot be overstated. The ability to readily introduce diverse chemical moieties at the C-3 position has enabled the development of potent rifamycin derivatives with improved efficacy against drug-resistant mycobacteria, as well as promising antiviral and anticancer properties. Future research will likely focus on leveraging the 3-amino group to synthesize novel rifamycins with enhanced target specificity, improved pharmacokinetic profiles, and the ability to overcome existing resistance mechanisms.

References

  • CN105001236A - Preparation method of 3-amino-rifamycin S - Google Patents.
  • Synthesis of 3-amino rifamycin S - PrepChem.com. Available at: [Link]

  • In Vitro Activity of Rifamycin Derivatives against Nontuberculous Mycobacteria, Including Macrolide- and Amikacin-Resistant Clinical Isolates - PMC - NIH. Available at: [Link]

  • DNA-polymerase inhibitors. Rifamycin derivatives - PubMed. Available at: [Link]

  • MIC ranges and MIC50 and MIC90 values of four rifamycin derivatives for 311 clinical NTM isolates - ResearchGate. Available at: [Link]

  • Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - NIH. Available at: [Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC - NIH. Available at: [Link]

  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - NIH. Available at: [Link]

  • Rifabutin but not rifampicin can partly out-balance P-glycoprotein induction by concurrent P-glycoprotein inhibition through high affinity binding to the inhibitory site - PMC - NIH. Available at: [Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - ResearchGate. Available at: [Link]

  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed. Available at: [Link]

  • (PDF) Rifabutin but not rifampicin can partly out-balance P-glycoprotein induction by concurrent P-glycoprotein inhibition through high affinity binding to the inhibitory site - ResearchGate. Available at: [Link]

  • Rifampicin enhances anti-cancer drug accumulation and activity in multidrug-resistant cells - PubMed. Available at: [Link]

  • A Simple In Vitro Method to Determine Bactericidal Activity Against Mycobacterium abscessus Under Hypoxic Conditions - MDPI. Available at: [Link]

  • Rifamycin antibiotics - New compounds and synthetic methods. Part 1: Study of the reaction of 3-formylrifamycin SV with primary alkylamines or ammonia - ResearchGate. Available at: [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Available at: [Link]

  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of a Novel Series of Rifabutin-Like Spirorifamycins. Available at: [Link]

  • Unraveling pleiotropic effects of rifampicin by using physiologically based pharmacokinetic modeling: Assessing the induction magnitude of P-glycoprotein-cytochrome P450 3A4 dual substrates - PubMed. Available at: [Link]

  • Rifamycin - Wikipedia. Available at: [Link]

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  • C25-modified rifamycin derivatives with improved activity against Mycobacterium abscessus | PNAS Nexus | Oxford Academic. Available at: [Link]

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  • IC 50 values of P-gp inhibitors on the vectorial transport of [ 14... - ResearchGate. Available at: [Link]

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  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - MDPI. Available at: [Link]

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  • Synthesis of Labeled Rifabutin Dithiocarbamate: A Potential Mycobacterium Tuberculosis Imaging Agent - Open Access Pub. Available at: [Link]

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Troubleshooting & Optimization

AxonChem Technical Support Center: 3-Aminorifamycin S Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Specialized Guide for Drug Development Professionals

Welcome to the AxonChem Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested guidance to overcome the unique challenges associated with the synthesis and optimization of rifamycin derivatives. This document specifically addresses the reaction condition optimization for 3-Aminorifamycin S, a key intermediate in the development of novel rifamycin-based therapeutics.

The rifamycin scaffold, with its complex ansa-chain and redox-sensitive naphthoquinone core, presents a fascinating yet demanding synthetic challenge.[1] Modification at the C-3 position is a well-established strategy for modulating the biological activity of these antibiotics.[2][3] However, introducing an amino group at this position requires careful control of reaction conditions to achieve high yield and purity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team has encountered. We will delve into the causality behind each experimental parameter, empowering you to make informed decisions and streamline your optimization workflow.

Frequently Asked Questions & Troubleshooting

Q1: My yield of this compound is consistently low (<50%). What are the most likely causes and how can I improve it?

Low yield is the most common challenge in this synthesis. The root cause often lies in one of three areas: the stability of the starting material, the efficiency of the amination reaction itself, or degradation of the product during workup and purification.

Potential Cause 1: Degradation of the Starting Material (3-Bromo-Rifamycin S)

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction on a 3-halo-rifamycin S precursor, most commonly 3-Bromo-Rifamycin S.[4] The quinone structure of Rifamycin S is susceptible to degradation, especially under harsh conditions.

  • Troubleshooting Steps:

    • Assess Starting Material Purity: Ensure your 3-Bromo-Rifamycin S is of high purity (>98%) before starting the reaction. Impurities can initiate decomposition pathways.

    • Control Temperature: The dissolution and subsequent reaction should be conducted under mild temperature conditions. While some protocols may tolerate room temperature, consider running initial optimization reactions at 0-5°C to minimize degradation.

    • Inert Atmosphere: The rifamycin core can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions and improve the stability of the starting material.

Potential Cause 2: Inefficient Amination Reaction

The nucleophilic substitution of the bromine atom by ammonia is the key step. The efficiency of this step is highly dependent on the solvent, the nature of the aminating agent, and the reaction time.

  • Troubleshooting Steps:

    • Choice of Aminating Agent: An ammonia-methanol solution is a commonly used reagent.[4] Ensure the solution is fresh and its concentration is known. Gaseous ammonia in a suitable solvent like tetrahydrofuran (THF) is another alternative.[5]

    • Solvent System Optimization: The solvent must dissolve the 3-Bromo-Rifamycin S without promoting side reactions. A mixture of ether, hydrocarbon, and alcohol solvents has been reported to be effective.[4] Consider starting with THF or a mixture of THF and methanol.

    • Reaction Time: The reaction is typically rapid, often completing within 1-5 hours.[4] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid prolonged reaction times which can lead to byproduct formation.

Potential Cause 3: Product Degradation

This compound, like many rifamycin derivatives, can be unstable. The purification and isolation steps are critical for preserving the integrity of the final product.

  • Troubleshooting Steps:

    • Controlled Crystallization: After the reaction is complete, a careful crystallization process is crucial for isolating the product with high purity.[4] This may involve cooling the reaction mixture and allowing the product to precipitate.

    • Minimize Exposure to Light and Air: Rifamycin derivatives are often light-sensitive. Protect the reaction and the isolated product from direct light.

    • Purification Strategy: If crystallization does not yield a product of sufficient purity, chromatographic purification may be necessary. However, the choice of stationary and mobile phases should be carefully considered to avoid on-column degradation.

Q2: I'm observing a significant amount of a dark, insoluble byproduct in my reaction mixture. What is it and how can I prevent its formation?

The formation of dark, often polymeric, byproducts is a common issue in rifamycin chemistry. This is typically due to the high reactivity of the naphthoquinone core.

Primary Cause: Oxidative Side Reactions and Polymerization

The hydroquinone/quinone system of the rifamycin core is redox-active. Under non-optimal conditions (e.g., presence of oxygen, inappropriate pH, or high temperatures), radical-mediated side reactions can occur, leading to the formation of insoluble polymeric materials.

  • Preventative Measures:

    • Strict Inert Atmosphere: This is the most critical factor. Purge your reaction vessel thoroughly with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction.

    • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing your solvents prior to use by sparging with an inert gas or by a freeze-pump-thaw cycle can significantly reduce the formation of these byproducts.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with trials at 0°C.

    • pH Control: While the amination with ammonia is inherently basic, extreme pH values should be avoided. The pH of the reaction can influence the stability of the rifamycin scaffold.[6]

Q3: What is the best way to monitor the reaction progress and determine the endpoint?

Accurate monitoring is key to achieving high yields and preventing the formation of byproducts by stopping the reaction at the optimal time.

  • Recommended Method: HPLC Analysis

    • Rationale: HPLC provides a quantitative measure of the consumption of the starting material (3-Bromo-Rifamycin S) and the formation of the product (this compound). It can also reveal the formation of any significant byproducts.

    • Sample Protocol:

      • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at regular intervals (e.g., every 30 minutes).

      • Quench the reaction in the aliquot immediately by diluting it in a suitable mobile phase.

      • Analyze the sample by reverse-phase HPLC. A C18 column is typically effective.[7]

      • The reaction is considered complete when the peak corresponding to the 3-Bromo-Rifamycin S starting material is no longer detectable or its area remains constant over two consecutive time points.

  • Alternative Method: Thin Layer Chromatography (TLC)

    • Rationale: TLC is a faster, more qualitative method for monitoring the reaction.

    • Procedure: Spot the reaction mixture on a silica gel TLC plate and elute with an appropriate solvent system (e.g., a mixture of dichloromethane and methanol). Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Optimized Baseline Protocol and Data Summary

This section provides a starting point for your experiments. Remember that every reaction may require fine-tuning based on your specific laboratory conditions and reagent quality.

Baseline Protocol: Synthesis of this compound
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-Bromo-Rifamycin S (1 equivalent).

  • Dissolution: Under a positive pressure of nitrogen, add a suitable degassed solvent (e.g., THF) to dissolve the starting material completely. Cool the mixture to 0-5°C using an ice bath.

  • Reaction: Slowly add a solution of ammonia in methanol (e.g., 7N solution, 5-10 equivalents) to the stirred reaction mixture.

  • Monitoring: Monitor the reaction progress every 30 minutes using HPLC or TLC.

  • Workup: Once the reaction is complete (typically 1-5 hours), proceed with crystallization by cooling or by the addition of an anti-solvent.[4]

  • Isolation: Collect the precipitated product by filtration, wash with a cold solvent, and dry under vacuum, protected from light.

Table 1: Key Reaction Parameter Optimization
ParameterRecommended Range/ConditionRationale & Notes on Optimization
Starting Material 3-Bromo-Rifamycin S (>98% purity)High purity is crucial to prevent side reactions.
Aminating Agent Ammonia-Methanol Solution or Gaseous AmmoniaThe concentration and stoichiometry of the aminating agent should be optimized. An excess is typically required.
Solvent Ether (e.g., THF), Hydrocarbon, or Alcohol Solvents[4]The solvent should fully dissolve the starting material and be inert to the reaction conditions. Degassing is recommended.
Temperature 0 - 25°CLower temperatures can minimize degradation and byproduct formation.
Reaction Time 1 - 5 hours[4]Over-extending the reaction time can lead to product degradation. Monitor closely.
Atmosphere Inert (Nitrogen or Argon)Essential for preventing oxidative side reactions.

Workflow and Troubleshooting Diagram

The following diagram outlines the general workflow for the synthesis and a logical troubleshooting process for common issues.

G cluster_workflow Synthesis Workflow cluster_troubleshooting Troubleshooting Guide prep 1. Prepare Reactants (3-Bromo-Rifamycin S, NH3/MeOH) dissolve 2. Dissolve in Degassed Solvent (e.g., THF) under N2 prep->dissolve react 3. React at 0-25°C dissolve->react monitor 4. Monitor by HPLC/TLC react->monitor byproducts Problem: Dark Byproducts react->byproducts If byproducts form isolate 5. Isolate by Crystallization monitor->isolate low_yield Problem: Low Yield monitor->low_yield If yield is low product Pure this compound isolate->product cause_sm_deg Cause: Starting Material Degradation low_yield->cause_sm_deg cause_ineff_rxn Cause: Inefficient Reaction low_yield->cause_ineff_rxn cause_prod_deg Cause: Product Degradation low_yield->cause_prod_deg cause_ox Cause: Oxidation/ Polymerization byproducts->cause_ox sol_sm_purity Solution: Check Purity, Use Inert Atmosphere cause_sm_deg->sol_sm_purity sol_rxn_opt Solution: Optimize Solvent, Amine Conc., Time cause_ineff_rxn->sol_rxn_opt sol_workup Solution: Mild Workup, Protect from Light cause_prod_deg->sol_workup sol_inert Solution: Strict Inert Gas, Degassed Solvents cause_ox->sol_inert

Caption: Troubleshooting workflow for this compound synthesis.

References

  • CN105001236A - Preparation method of 3-amino-rifamycin S.
  • Synthesis of 3-amino rifamycin S. PrepChem.com. [Link]

  • PROCESS FOR THE SYNTHESIS OF RIFAXIMIN - European Patent Office - EP 2710014 B1. Googleapis.com. [Link]

  • 3-aminopyridine. Organic Syntheses Procedure. [Link]

  • Rifamycin antibiotics - New compounds and synthetic methods. Part 1: Study of the reaction of 3-formylrifamycin SV with primary alkylamines or ammonia. ResearchGate. [Link]

  • US3963705A - Process for the preparation of 3-iminomethyl derivatives of rifamycin SV.
  • Rifamycin. Wikipedia. [Link]

  • (PDF) Optimization of process parameters for Rifamycin B production under solid state fermentation Amycolatopsis mediterranei MTCC14. ResearchGate. [Link]

  • Process Investigations on the One-Pot Synthesis of Rifamycin S Avoiding Chlorinated Solvents | Request PDF. ResearchGate. [Link]

  • Genome Mining Reveals Rifamycin Biosynthesis in a Taklamakan Desert Actinomycete. MDPI. [Link]

  • Deciphering the late steps of rifamycin biosynthesis - PMC. PubMed Central. [Link]

  • Rifampin Side Effects: Common, Severe, Long Term. Drugs.com. [Link]

  • Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes - PMC. PubMed Central. [Link]

  • CN111018887A - Method for purifying rifampicin.
  • Rifampicin. Wikipedia. [Link]

  • US9765088B2 - Process for the preparation of rifamycin derivatives.
  • Redesign of Rifamycin Antibiotics to Overcome ADP‐Ribosylation‐Mediated Resistance. Wiley Online Library. [Link]

  • Optimization of industrial production of rifamycin B by Amycolatopsis mediterranei. I. The role of colony morphology and. Semantic Scholar. [Link]

  • What are the side effects of Rifamycin Sodium?. Patsnap Synapse. [Link]

  • Rifampin - StatPearls - NCBI Bookshelf. NIH. [Link]

  • Optimization of industrial production of rifamycin B by Amycolatopsis mediterranei. I. The role of colony morphology and. International Scholars Journals. [Link]

  • 9 Rifampin Side Effects You Should Know About. GoodRx. [Link]

  • Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin. PubMed. [Link]

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Technical Support Center: Purification of 3-Aminorifamycin S Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Aminorifamycin S derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the unique challenges encountered during the purification of this important class of molecules. Our approach is rooted in a deep understanding of the chemical properties of rifamycins and extensive field experience in chromatographic and crystallization techniques.

Introduction: The Purification Challenge

This compound and its derivatives are promising scaffolds in drug discovery. However, their purification is often non-trivial due to the presence of a basic amino group at the 3-position, the complex ansamycin structure, and potential instabilities. This guide provides a structured approach to overcoming common purification hurdles, ensuring you can achieve the desired purity and yield for your downstream applications.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound derivatives in a question-and-answer format.

Issue 1: Poor Separation and Tailing during Silica Gel Chromatography

Question: "I'm attempting to purify my this compound derivative using standard silica gel flash chromatography, but I'm observing significant peak tailing and poor separation from impurities. What's causing this and how can I fix it?"

Root Cause Analysis: The basic nature of the 3-amino group is the primary culprit. The acidic silanol groups on the surface of standard silica gel strongly interact with the basic amine, leading to irreversible adsorption or slow, uneven elution. This results in broad, tailing peaks and poor resolution.[1]

Solutions:

  • Mobile Phase Modification: The most straightforward approach is to neutralize the acidic silanol groups by adding a competing amine to your mobile phase.[1]

    • Recommendation: Add 0.1-1% triethylamine (TEA) or ammonium hydroxide to your solvent system. A volatile base like TEA is often preferred as it can be easily removed during solvent evaporation.[2]

    • Pro Tip: To maintain a consistent separation, ensure the competing amine is present in both the weak and strong solvents of your gradient.[2]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Amine-Functionalized Silica: These columns have an amine-treated surface that minimizes the interaction with the basic analyte, often resulting in sharper peaks and better separation.[1][2]

    • Reversed-Phase Chromatography (C18): For more polar derivatives, reversed-phase HPLC can be an excellent alternative. A typical mobile phase would be a gradient of acetonitrile in water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[3]

Workflow for Optimizing Amine Compound Purification on Silica

Caption: Troubleshooting workflow for chromatographic purification.

Issue 2: Low Recovery and Suspected Degradation During Purification

Question: "After my purification process, I'm getting a very low yield of my target compound. I suspect it might be degrading. What are the likely causes and how can I prevent this?"

Root Cause Analysis: The rifamycin scaffold can be susceptible to degradation under certain conditions. The presence of both acidic and basic functionalities, along with a conjugated system, makes it sensitive to pH, light, and oxidation. For instance, rifampicin, a related derivative, is known to degrade in acidic conditions.[4]

Solutions:

  • pH Control: Avoid strongly acidic conditions. If using reversed-phase chromatography with an acidic modifier, use the lowest concentration necessary to achieve good peak shape (e.g., 0.1% formic acid is generally milder than 0.1% TFA).

  • Temperature Management: Keep the purification process at a controlled room temperature or even cooled if the derivative is particularly labile. Avoid excessive heating during solvent evaporation.

  • Minimize Exposure to Air and Light: Some rifamycin derivatives can be sensitive to oxidation. Purging solvents with nitrogen or argon and using amber-colored glassware can help mitigate oxidative degradation.

  • Consider Crystallization as a Primary Purification Step: For the parent this compound, crystallization has been shown to be a highly effective purification method, yielding high purity and yield.[5] This method can be less harsh than chromatography and should be considered for derivatives as well.

Recommended Purification Parameters
ParameterRecommendation for ChromatographyRecommendation for Crystallization
Stationary Phase Amine-functionalized silica or C18Not Applicable
Mobile Phase Modifier 0.1-1% Triethylamine (Normal Phase) or 0.1% Formic Acid (Reversed Phase)Not Applicable
Solvent Systems Dichloromethane/Methanol or Hexanes/Ethyl Acetate (Normal Phase); Acetonitrile/Water (Reversed Phase)2-Methoxyethanol has been used for this compound[6][7]
Temperature Room TemperatureControlled cooling rates can improve crystal size and purity[8]
pH Avoid strong acidsControl pH of the solution if impurities are pH-sensitive

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification method for a novel this compound derivative?

A1: Start with Thin Layer Chromatography (TLC) to scout for a suitable solvent system. For normal phase, use silica plates and test various ratios of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). Crucially, run two sets of experiments: one with and one without 0.5-1% triethylamine in the mobile phase. This will quickly tell you if the amine is causing issues on the silica. For reversed-phase, C18 TLC plates with acetonitrile/water gradients can be used.

Q2: My compound is still impure after a single purification step. What should I do?

A2: It is common for complex molecules to require more than one purification step.[9][10] Consider an orthogonal approach. If you first used normal-phase chromatography, a subsequent purification using reversed-phase chromatography or crystallization will likely remove different impurities.

Q3: Can I use crystallization to purify my this compound derivative?

A3: Yes, crystallization is a powerful technique for purifying rifamycin derivatives and can sometimes be more effective and scalable than chromatography.[5][8] The success of crystallization will depend on the specific properties of your derivative. You will need to screen different solvents and conditions to find one that provides good crystal formation and effectively excludes impurities.

General Purification Workflow

G cluster_0 Decision Point cluster_1 Purification Options A Crude this compound Derivative B Primary Purification Step A->B C Purity Analysis (e.g., HPLC, LC-MS) B->C D Is Purity >95%? C->D E Secondary Purification (Orthogonal Method) D->E No F Final Product D->F Yes E->C G Characterization F->G

Caption: A generalized workflow for the purification of this compound derivatives.

References

  • CN105001236A - Preparation method of 3-amino-rifamycin S - Google Patents.
  • CN111018887A - Method for purifying rifampicin - Google Patents.
  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at: [Link]

  • US3644337A - Process for the manufacture of 3-formylrifamycin-sv - Google Patents.
  • Process Investigations on the One-Pot Synthesis of Rifamycin S Avoiding Chlorinated Solvents | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of 3-amino rifamycin S - PrepChem.com. Available at: [Link]

  • New biopharmaceuticals on the horizon: A purification challenge - Bio-Works. Available at: [Link]

  • Is there an easy way to purify organic amines? - Biotage. Available at: [Link]

  • GB1591697A - Process for producing 3-amino-rifamycins s and sv - Google Patents.
  • Deciphering the late steps of rifamycin biosynthesis - PMC - PubMed Central. Available at: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • US4217277A - Process for producing 3-amino-rifamycins S and SV - Google Patents.
  • Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd. Available at: [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC - PubMed Central. Available at: [Link]

  • Development and chromatographic exploration of stable‐bonded cross‐linked amino silica against classical amino phases - ResearchGate. Available at: [Link]

  • US3337630A - Process for the purification of amines - Google Patents.
  • US9765088B2 - Process for the preparation of rifamycin derivatives - Google Patents.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production - PubMed. Available at: [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. Available at: [Link]

  • Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PMC - NIH. Available at: [Link]

  • Stability of rifampicin in dissolution medium in presence of isoniazid - PubMed. Available at: [Link]

  • WO/2015/159275 AN IMPROVED PROCESS FOR THE PREPARATION OF RIFAMYCIN DERIVATIVES - WIPO Patentscope. Available at: [Link]

  • Stability of three cephalosporin antibiotics in AutoDose Infusion System bags - PubMed. Available at: [Link]

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Technical Support Center: Navigating Scale-Up Challenges in 3-Aminorifamycin S Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Aminorifamycin S production. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to pilot or industrial-scale production. As you know, scaling up a bioprocess, particularly one involving both fermentation and chemical synthesis, is rarely a linear path. Problems that were non-existent in a 1L flask can become critical bottlenecks in a 100L fermenter.

This document moves beyond simple protocols to address the fundamental "why" behind common scale-up failures. By understanding the intricate interplay of microbial physiology, bioreactor engineering, and downstream processing chemistry, you can diagnose issues more effectively and develop robust, scalable processes.

Section 1: Upstream Processing - Fermentation Scale-Up for Rifamycin Precursors

The foundation of high-quality this compound is the efficient production of its rifamycin precursors, typically Rifamycin B or SV, by the filamentous bacterium Amycolatopsis mediterranei. Scale-up issues in this phase are common and often cascade, impacting the entire production chain.

Workflow for Rifamycin Precursor Fermentation

The following diagram outlines the typical workflow for the upstream production phase.

G cluster_0 Upstream Process cluster_1 Downstream Input A Master Cell Bank (MCB) Amycolatopsis mediterranei B Inoculum Development (Shake Flasks) A->B Thaw & Propagate C Production Bioreactor (Large Scale Fermentation) B->C Inoculate D Harvest (Centrifugation/Filtration) C->D End of Fermentation E Biomass (Cells) D->E F Supernatant (Broth with Precursor) D->F

Caption: High-level workflow for upstream production of rifamycin precursors.

Frequently Asked Questions (FAQs) - Fermentation

Q1: My Rifamycin B/SV yield dropped by 50% when moving from a 5L shake flask to a 50L bioreactor, even though I kept the media composition and temperature the same. What's happening?

A: This is a classic scale-up problem rooted in the physics of mass and oxygen transfer. As you increase the volume, the surface-area-to-volume ratio decreases dramatically. This impairs gas exchange, leading to oxygen limitation, which is a critical factor for the highly aerobic A. mediterranei.

  • Causality: In a shake flask, oxygen is primarily supplied through surface aeration. In a bioreactor, it depends on sparging (bubbling air) and agitation to disperse the bubbles. If your agitation and aeration rates are not properly scaled, you will create an oxygen-starved environment. Filamentous microorganisms like A. mediterranei can also form dense pellets or viscous broths at high cell densities, further hindering oxygen transfer.[1]

  • Troubleshooting Steps:

    • Monitor Dissolved Oxygen (DO): The most critical parameter to track. A sharp drop in DO that you cannot correct by increasing agitation or airflow indicates a severe oxygen transfer limitation (OTR). Aim to maintain DO above 30% saturation.[2]

    • Optimize Agitation: Increasing agitation improves bubble shearing and distribution, but excessive shear stress can damage the mycelia, reducing productivity.[2] You must find a balance. Start with a lower RPM and gradually increase it while monitoring both DO and cell viability/morphology.

    • Adjust Aeration Strategy: A simple ring sparger may be insufficient at scale. Consider microspargers for finer bubble size and improved OTR. You can also enrich the inlet air with pure oxygen, though this adds cost.

    • Implement a Fed-Batch Strategy: High initial substrate concentrations can lead to rapid initial growth and an unmanageable oxygen demand. A fed-batch strategy, where the carbon source is added incrementally, can control the growth rate and oxygen consumption, preventing early-stage oxygen depletion.[3]

Q2: I'm observing significant batch-to-batch inconsistency. One run produces 5 g/L, the next only 2 g/L. Could this be a problem with my microbial strain?

A: Yes, high variability is a hallmark of genetic instability, a known issue with the Streptomyces and related genera, including Amycolatopsis.[4] These organisms can lose or downregulate the complex gene clusters responsible for antibiotic production over successive generations.

  • Causality: The metabolic burden of producing a secondary metabolite like rifamycin is high. Non-producing variants that arise spontaneously have a growth advantage and can quickly dominate the population, especially under stressful or non-optimized conditions.

  • Preventative Measures:

    • Establish a Robust Cell Banking System: Create a well-characterized Master Cell Bank (MCB) and Working Cell Bank (WCB). Always start your inoculum train from a fresh vial of the WCB. Never re-culture from a previous production run.

    • Monitor Colony Morphology: A. mediterranei strains with different colony morphologies can have vastly different production capabilities.[4] Plate out your culture at various stages and check for morphological consistency. Select for the high-producing morphotype during inoculum development.

    • Minimize Inoculum Age: Prolonged incubation in the seed culture stage can increase the risk of generating non-producing variants. Adhere to a strict, validated timeline for your inoculum train.

Troubleshooting Guide: Optimizing Fermentation Parameters

Scaling up requires re-optimization of key physical and chemical parameters. The optimal settings from a flask are merely starting points for a bioreactor.

Table 1: Key Fermentation Parameters for A. mediterranei

Parameter Typical Lab Scale (Flask) Recommended Bioreactor Setpoint Rationale & Scale-Up Considerations
Temperature 28-30°C 28°C (may require a two-stage profile, e.g., 30°C for growth then 28°C for production) Lowering temperature during the production phase can sometimes reduce the rate of carbon metabolism, leading to higher antibiotic yields.[2]
pH Uncontrolled (starts ~7.0) Controlled, two-stage: 6.5 for first 3 days, then 7.0 thereafter.[2] The pH profile of the fermentation is dynamic. Controlling it in two stages can optimize both the initial growth phase and the subsequent production phase.[2]
Dissolved Oxygen (DO) N/A (surface aeration) >30% saturation The most common limiting factor in scale-up. Requires active control via agitation and aeration rate.[2]
Agitation 180-220 rpm (orbital) 300-500 rpm (Rushton turbine) Must be optimized to ensure oxygen transfer without causing excessive shear damage to the filamentous cells.[2][5]

| Aeration | N/A (passive diffusion) | 1.0 - 1.5 vvm (volume of air per volume of medium per minute) | Works in conjunction with agitation to control DO. Higher rates may be needed as biomass increases.[2] |

Section 2: Downstream Processing - Purification & Chemical Conversion

Once the fermentation is complete, the challenge shifts to efficiently recovering the rifamycin precursor and converting it to the final, high-purity this compound. Downstream processing can be a major cost driver and a source of significant product loss.[6]

Troubleshooting Decision Tree: Low Final Product Purity

G A Low Purity (<98.5%) of This compound Detected B Identify Impurity Profile via HPLC/LC-MS A->B C Impurities are Rifamycin-Related (e.g., Rifamycin SV, over-oxidized forms) B->C Analysis Shows D Impurities are Process-Related (e.g., Solvents, Reagents) B->D Analysis Shows E Optimize Oxidation Step: - Check stoichiometry of MnO2 - Control reaction time/temp C->E F Improve Chromatography: - Adjust gradient slope - Screen different resins C->F H Improve Washing/Drying: - Ensure adequate solvent washing - Optimize vacuum drying conditions D->H G Optimize Crystallization: - Screen anti-solvents - Control cooling rate F->G

Caption: Decision tree for troubleshooting low purity of the final product.

Frequently Asked Questions (FAQs) - Downstream Processing

Q3: My final product purity is stuck at 95%, and I can't get it higher. What are the most likely sources of these stubborn impurities?

A: Achieving >98.5% purity requires a multi-step purification strategy that targets specific, closely-related impurities.[7] The final 5% is always the hardest to remove.

  • Causality: The impurities are likely other rifamycin variants produced during fermentation or byproducts from the chemical conversion step. For example, if you are converting 3-amino-rifamycin SV to S via oxidation, incomplete conversion will leave residual SV. Conversely, overly harsh conditions can create over-oxidized, inactive quinone forms.[8]

  • Troubleshooting Strategies:

    • Characterize Your Impurities: Use High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to identify the exact mass of the impurities. This will tell you if they are precursors, side-products, or degradation products.

    • Implement Orthogonal Chromatography: Do not rely on a single purification method. Use a sequence of techniques that separate based on different principles. A common and effective strategy is:

      • Step 1: Gel Permeation Chromatography (GPC): This pre-purification step can separate the high-molecular-weight rifamycins from many smaller media components and metabolites.[9]

      • Step 2: Reversed-Phase HPLC (RP-HPLC): This is the workhorse for high-resolution purification, separating molecules based on hydrophobicity. Closely related rifamycins often have slight differences in hydrophobicity that can be exploited with a carefully optimized gradient.

    • Optimize Crystallization: Crystallization is a powerful final purification step. The choice of solvent and anti-solvent is critical. A patent for a similar process describes crystallization from 2-methoxy-ethanol to achieve high purity.[8] Experiment with different solvent systems and control the cooling rate to promote the growth of pure crystals, leaving impurities behind in the mother liquor.

Q4: The chemical conversion of 3-bromo-rifamycin S (or 3-amino-rifamycin SV) to this compound has a low and inconsistent yield. How can I make this step more robust?

A: Chemical reactions that work well at the milligram scale often face challenges with mixing, heat transfer, and reaction control at the kilogram scale. Inconsistency usually points to poor process control.

  • Causality: For the amination of 3-bromo-rifamycin S, localized high concentrations of the ammonia-methanol solution can lead to side reactions if mixing is poor.[7] For the oxidation of 3-amino-rifamycin SV, poor temperature control can accelerate degradation pathways, while insufficient oxidant will result in an incomplete reaction.[8]

  • Protocol for Optimizing the Oxidation of 3-Amino-Rifamycin SV to this compound:

    • Introduction: This protocol details the controlled oxidation of 3-amino-rifamycin SV to this compound using manganese dioxide (MnO₂), a relatively mild and effective oxidizing agent.[8] The goal is to maximize conversion while minimizing the formation of degradation products.

    • Materials:

      • 3-amino-rifamycin SV (crude or semi-purified)

      • Dichloromethane (DCM)

      • Activated Manganese Dioxide (MnO₂)

      • Celite or a similar filter aid

      • Thin Layer Chromatography (TLC) plates (Silica gel)

      • HPLC for reaction monitoring

    • Step-by-Step Methodology:

      • Dissolution: Dissolve the starting material (3-amino-rifamycin SV) in a suitable volume of dichloromethane in a jacketed reactor equipped with an overhead stirrer.

      • Inert Atmosphere (Optional but Recommended): Purge the reactor with an inert gas like nitrogen or argon to minimize side reactions with atmospheric oxygen.

      • Oxidant Addition: Add activated MnO₂ to the stirred solution. The stoichiometry is critical. Start with a molar excess (e.g., 5-10 equivalents) and optimize based on reaction progress. Expert Tip: Add the MnO₂ in portions to better control the reaction rate and temperature.

      • Reaction Monitoring: Monitor the reaction progress every 15-30 minutes using TLC or HPLC. The disappearance of the starting material spot/peak and the appearance of the product spot/peak will indicate conversion. The reaction is typically complete within a few hours.

      • Quenching & Filtration: Once the reaction is complete (as determined by monitoring), filter the mixture through a pad of Celite to remove the MnO₂ and any other solid byproducts. Wash the filter cake with additional DCM to ensure full recovery of the product.[8]

      • Workup: The resulting DCM solution containing this compound can then be washed with water to remove any water-soluble impurities before proceeding to concentration and crystallization.[8]

Section 3: Analytical & Quality Control

Reliable analytical methods are the foundation of effective troubleshooting and process control. You cannot fix what you cannot measure.

Q5: What are the best analytical methods for monitoring my process from fermentation to final product?

A: A combination of techniques is required, as no single method can provide all the necessary information.

Table 2: Comparison of Key Analytical Techniques

Technique Application Advantages Disadvantages
UV-Vis Spectrophotometry Quick estimation of total rifamycin concentration in fermentation broth. Fast, simple, inexpensive. Non-specific; cannot distinguish between different rifamycins or impurities.
Thin Layer Chromatography (TLC) Rapid, qualitative in-process check for reaction completion or presence of major impurities.[8] Very fast, low cost, good for quick checks. Not quantitative, low resolution.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product and impurities at all stages (fermentation, purification, final release).[10][11] Highly accurate, reproducible, and quantitative. Can separate closely related compounds. Higher cost, requires method development.

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities and confirmation of product identity. | Provides molecular weight information, essential for impurity characterization. | Complex, expensive equipment and maintenance. |

References

  • Process for producing 3-amino-rifamycins S and SV.
  • Preparation method of 3-amino-rifamycin S.
  • Overcoming challenges with scalability in biopharma manufacturing. Technology Networks. [Link]

  • Optimization of industrial production of rifamycin B by Amycolatopsis mediterranei. I. The role of colony morphology and. International Scholars Journals. [Link]

  • Rifamycins Production by Amycolatopsis mediterranei in Batch and Repeated Batch Cultures Using Immobilized Cells in Alginate and Modified Alginate Beads. Science Alert. [Link]

  • Scaling up for the industrial production of rifamycin B; optimization of the process conditions in bench-scale fermentor. ResearchGate. [Link]

  • Optimization of rifamycin B fermentation in shake flasks via a machine-learning-based approach. PubMed. [Link]

  • Downstream Development for Biologics - Ensuring Purity & Quality. Mabion. [Link]

  • (PDF) Optimization of Process Parameters for Rifamycin B Production Under Solid State fermentation from Amycolatopsis Mediterranean Mtcc 14. ResearchGate. [Link]

  • Improving rifamycin production in Amycolatopsis mediterranei by expressing a Vitreoscilla hemoglobin (vhb) gene fused to a cytochrome P450 monooxygenase domain. National Institutes of Health (NIH). [Link]

  • State of the Art on Developments of (Bio)Sensors and Analytical Methods for Rifamycin Antibiotics Determination. MDPI. [Link]

  • Enhanced rifamycin SV production by submerged fermentation using Amycolatopsis mediterranei. PubMed. [Link]

  • State of the Art on Developments of (Bio)Sensors and Analytical Methods for Rifamycin Antibiotics Determination. PubMed. [Link]

  • Large Scale Production and Downstream Processing of Labyrinthopeptins from the Actinobacterium Actinomadura namibiensis. National Institutes of Health (NIH). [Link]

  • The Biologics Bottleneck: Why Scaling Production is the Ultimate Challenge? PharmaCores. [Link]

  • Streamlining Purification. BioProcess International. [Link]

  • (PDF) Optimization of process parameters for Rifamycin B production under solid state fermentation Amycolatopsis mediterranei MTCC14. ResearchGate. [Link]

  • Continuous carbon source supply is essential for high rifamycin productivity of Amycolatopsis mediterranei in nitrate-stimulated fermentation revealed by a metabolomic study. National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Managing Impurities in 3-Aminorifamycin S Preparations

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 3-Aminorifamycin S. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and analysis of this critical rifamycin derivative. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work. We will address specific issues in a practical question-and-answer format, grounded in established scientific literature and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

This compound is a key synthetic intermediate derived from the rifamycin family of antibiotics.[1] Its primary significance lies in its role as a precursor for synthesizing various other rifamycin derivatives, including the antitubercular agent Rifabutin, where it is recognized as a known impurity (Rifabutin EP Impurity B).[2][] The amino group at the 3-position of the naphthoquinone chromophore is a reactive handle for further chemical modifications, making control over its purity paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs).

Q2: Why is rigorous impurity management so critical for this compound preparations?

The control of impurities is a foundational aspect of pharmaceutical development, mandated by regulatory bodies like the ICH and FDA.[4][5] For an intermediate like this compound, effective impurity management is crucial for several reasons:

  • Downstream Reaction Efficiency: Impurities can interfere with subsequent synthetic steps, leading to lower yields, the formation of new byproducts, and complex purification challenges.

  • Final API Quality: Impurities carried over from the intermediate stage can compromise the purity, safety, and efficacy of the final drug product.[6] Some impurities may be toxic or pharmacologically active in undesirable ways.

  • Process Consistency: A well-characterized and controlled impurity profile ensures batch-to-batch consistency, which is a cornerstone of Good Manufacturing Practices (GMP).

Q3: What are the primary sources of impurities in this compound?

Impurities in this compound preparations typically originate from three main sources:

  • Starting Materials and Side Reactions: The synthesis often starts from Rifamycin S. Incomplete reactions or side reactions involving the starting material or reagents are a major source of impurities. For instance, if using sodium azide followed by reduction, residual azide intermediates or over-reduction products can occur.[7] When synthesizing from 3-bromo-rifamycin S and ammonia, unreacted starting material is a common impurity.[8]

  • Process-Related Impurities: These include residual solvents, reagents, and catalysts used during the synthesis and workup.[4]

  • Degradation Products: Rifamycins are known to be sensitive to light, heat, and pH.[6] Improper handling or storage can lead to the formation of degradation products, such as oxidation products (e.g., N-oxides) or hydrolytic impurities.[9]

Troubleshooting and In-Depth Guides

Problem 1: My HPLC analysis shows multiple unknown peaks. How can I identify potential impurities?

Answer: Identifying unknown peaks in your chromatogram requires a systematic approach based on understanding the synthetic route. The most common impurities are structurally related to the starting materials and expected side products.

Expertise & Causality: The synthesis of this compound typically proceeds from Rifamycin S. Therefore, the most probable impurities are unreacted starting material, intermediates, and products from common side reactions like oxidation or hydrolysis.

Below is a summary of likely impurities. Their exact retention times will vary based on the specific HPLC method but their elution order is generally predictable based on polarity.

Impurity NameCommon SourceTypical Relative Retention Time (RRT) vs. This compoundStructure Notes
Rifamycin S Unreacted starting materialTypically > 1.0 (Less polar)The direct precursor to this compound.
Rifamycin SV Reduction of Rifamycin S during workupVaries, but often elutes near Rifamycin SThe hydroquinone form of Rifamycin S.[10]
3-Formylrifamycin SV Oxidative side reaction or impurity in starting materialVariesA common intermediate for other rifamycin derivatives.[11]
3-Amino-4-imido Rifamycin S Reaction with excess ammoniaVariesCan form under certain reaction conditions.[2]
Rifamycin N-Oxide Oxidation/degradation productTypically < 1.0 (More polar)A common degradation product of many rifamycins.[9]

This diagram illustrates the relationship between the parent compound, Rifamycin S, the desired product, and key process-related impurities.

G cluster_main Synthetic Pathway cluster_impurities Common Impurities Rifamycin_S Rifamycin S (Starting Material) 3_Amino_Rif_S This compound (Target Product) Rifamycin_S->3_Amino_Rif_S Amination (e.g., HN3 or NH3) Unreacted_SM Residual Rifamycin S Rifamycin_S->Unreacted_SM Incomplete Reaction Side_Product 3-Formylrifamycin SV (Side-Reaction) Rifamycin_S->Side_Product Side Reaction SV_Form Rifamycin SV (Reduction) Rifamycin_S->SV_Form Unwanted Reduction Degradation Rifamycin N-Oxide (Oxidation Product) 3_Amino_Rif_S->Degradation Storage/ Handling G cluster_purification Purification Stage cluster_analysis Analytical Stage Crude Crude this compound (<95% Purity) Dissolve Dissolve in Hot Primary Solvent Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Crystallize Cool Slowly or Add Anti-Solvent Filter->Crystallize Isolate Vacuum Filtration & Wash with Cold Solvent Crystallize->Isolate Dry Vacuum Drying Isolate->Dry Pure_Solid Purified this compound (Solid) Dry->Pure_Solid Sample_Prep Prepare Sample in Diluent Pure_Solid->Sample_Prep QC Check HPLC_Inject Inject on Validated RP-HPLC System Sample_Prep->HPLC_Inject Data_Acquire Acquire Chromatogram (e.g., 254 nm) HPLC_Inject->Data_Acquire Data_Process Integrate Peaks & Calculate % Area Data_Acquire->Data_Process Report Report Purity & Impurity Profile Data_Process->Report

Caption: General workflow for purification and analysis.

References

  • Process for the preparation of rifampicin.
  • Rifamycin antibiotics - New compounds and synthetic methods. Part 1: Study of the reaction of 3-formylrifamycin SV with primary alkylamines or ammonia. ResearchGate. [Link].

  • Process Investigations on the One-Pot Synthesis of Rifamycin S Avoiding Chlorinated Solvents. ResearchGate. [Link].

  • Process for the preparation of 3-iminomethyl derivatives of rifamycin SV.
  • Preparation method of 3-amino-rifamycin S.
  • Process for the manufacture of 3-formylrifamycin-sv.
  • Synthesis of 3-amino rifamycin S. PrepChem.com. [Link].

  • 3-Amino -rifamycin S. Chemsrc. [Link].

  • Analytical Method Development and Validation of Impurity Profile in Rifapentine. ResearchGate. [Link].

  • Determination of rifamycin sodium and related substances content by HPLC. ResearchGate. [Link].

  • Method for preparing rifampicin I crystal form.
  • Rifamycin W Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain. National Institutes of Health (NIH). [Link].

  • Study on Dissolution Thermodynamics and Cooling Crystallization of Rifamycin S. ACS Publications. [Link].

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link].

  • Oximes of 3-formylrifamycin SV. Synthesis, antibacterial activity, and other biological properties. ACS Publications. [Link].

  • HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column. ResearchGate. [Link].

  • Recrystallization study of a) Pure Rifaximin & b) Co‐crystals in pH 7.4... ResearchGate. [Link].

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link].

  • This compound. Gsrs. [Link].

  • One-pot processing method for synthesizing rifampicin.
  • Rifamycin Impurities and Related Compound. Veeprho. [Link].

  • Process for the production of rifamycins.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link].

  • Development and Validation of Liquid Chromatographic Method for the Determination of the Related Substances of Rifampicin. Journal of Chinese Pharmaceutical Sciences. [Link].

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry of 3-Aminorifamycin S

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry-based methods for the analysis of 3-Aminorifamycin S, a critical intermediate in the synthesis of rifamycin-class antibiotics. We will explore the nuances of ionization techniques, fragmentation pathways, and overall workflow design, comparing mass spectrometry with alternative analytical approaches. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust and reliable analytical protocols for this compound.

Introduction to this compound: The Analytical Imperative

This compound is a key synthetic precursor to potent antibiotics such as Rifabutin, which are cornerstones in the treatment of mycobacterial infections.[1] Structurally, it is a derivative of Rifamycin S, belonging to the ansamycin family of antibiotics characterized by a naphthoquinone core spanned by an aliphatic ansa chain. The purity and structural integrity of this compound are paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), impacting its safety and efficacy.

Therefore, sensitive and specific analytical methods are required for its characterization, purity assessment, and for monitoring its presence in various matrices during drug development.

Chemical Properties of this compound:

Property Value Source
Molecular Formula C₃₇H₄₆N₂O₁₂ [2][3]
Molecular Weight 710.77 g/mol [2][3]
Exact Mass 710.30500 u [2]
Appearance Dark Brown to Black Solid [4]

| Key Structural Features| Naphthoquinone Core, Aliphatic Ansa Chain, 3-Amino Group |[1][2] |

Mass Spectrometry: The Gold Standard for Structural Elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier technique for the definitive analysis of this compound. Its unparalleled sensitivity and specificity allow for confident identification and quantification, even at trace levels.

The Challenge of Ionization: Soft vs. Hard Techniques

Rifamycins are large, relatively non-volatile molecules. Consequently, "hard" ionization techniques like conventional electron-impact (EI) mass spectrometry are generally unsuitable as they induce excessive fragmentation, often preventing the detection of the molecular ion.[5][6] The solution lies in "soft" ionization methods which impart less energy to the analyte, preserving the molecular ion for MS1 analysis and allowing for controlled fragmentation in MS/MS.

  • Electrospray Ionization (ESI): This is the most effective and widely used technique for rifamycin analysis.[5][6] ESI is ideal for polar, thermally labile molecules. In the positive ion mode, it typically generates protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺, providing a clear indication of the molecular weight.[5][6] The presence of the amino group and multiple hydroxyl groups on this compound makes it highly amenable to protonation.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative soft ionization technique suitable for less polar compounds than ESI. While ESI is generally preferred for this class of molecules, APCI can be a viable option, particularly when analyzing less polar degradation products or impurities.

Causality in Technique Selection: ESI is the superior choice for this compound due to the molecule's polarity and the technique's ability to generate intact molecular ions with high efficiency. The process involves creating a fine spray of charged droplets from which the solvent evaporates, leaving behind charged analyte molecules, a gentle process that avoids thermal degradation.

Tandem Mass Spectrometry (MS/MS): Decoding the Structure

Tandem mass spectrometry (MS/MS) is indispensable for unambiguous structural confirmation. By selecting the precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 711.3) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This "fingerprint" is unique to the molecule's structure.

While specific fragmentation data for this compound is not extensively published, we can predict its fragmentation based on the known patterns of other rifamycins.[7][8] The fragmentation primarily occurs along the aliphatic ansa chain.

Proposed Fragmentation Pathway for this compound:

G cluster_0 Precursor Ion cluster_1 Primary Fragmentation (Ansa Chain Cleavage) cluster_2 Secondary Fragmentation precursor [M+H]⁺ m/z 711.3 frag1 Loss of Acetic Acid (-60 Da) m/z 651.3 precursor->frag1 -CH₃COOH frag2 Loss of Water (-18 Da) m/z 693.3 precursor->frag2 -H₂O frag3 Ansa Chain Rupture 1 precursor->frag3 frag4 Ansa Chain Rupture 2 precursor->frag4 sec_frag1 Further Ansa Cleavage frag3->sec_frag1 CID sec_frag2 Naphthoquinone Core Fragment frag4->sec_frag2 CID

Caption: Predicted MS/MS fragmentation of this compound.

Table of Predicted Ions for this compound:

Ion Description Proposed Loss/Fragment Predicted m/z
Protonated Molecule [M+H]⁺ 711.3
Loss of Water [M+H - H₂O]⁺ 693.3
Loss of Acetic Acid [M+H - C₂H₄O₂]⁺ 651.3
Naphthoquinone Core + part of Ansa Cleavage at C12-C13 ~459

| Other Ansa Fragments | Various cleavages | Varies |

Note: These are predicted values. Exact masses and relative abundances must be confirmed experimentally.

Comparison with Alternative Analytical Techniques

While mass spectrometry is superior for identification, other techniques are prevalent in quality control and routine analysis, each with distinct advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Separation by chromatography, detection by massUnmatched specificity and sensitivity; provides structural information.Higher capital and operational cost; requires more expertise.
HPLC-UV Separation by chromatography, detection by UV absorbanceRobust, reliable, and widely available; excellent for quantification.Lacks specificity for co-eluting impurities; no structural information from the detector.[9]
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as mobile phaseVery fast analysis times (often <4 min); unique selectivity.[10]Less common instrumentation; may require more method development.
Spectroscopic Methods (FTIR, Raman) Interaction of molecules with electromagnetic radiationFast, non-destructive, good for bulk material identification.Low sensitivity; not suitable for complex mixtures or impurity profiling.[9]

Expert Insight: For drug development, a hybrid approach is often optimal. HPLC-UV is a workhorse for routine purity checks and assays due to its robustness. However, LC-MS/MS is essential for method development, impurity identification, stability studies, and validating the specificity of the primary quality control method. SFC presents a compelling alternative for high-throughput screening where speed is critical.[10]

A Self-Validating Experimental Protocol: LC-MS/MS Analysis

This protocol is designed to be a self-validating system. The inclusion of a high-resolution mass spectrometer allows for confirmation of elemental composition, while MS/MS provides definitive structural identity, ensuring the trustworthiness of the results.

Sample Preparation and LC-MS Workflow

G cluster_workflow LC-MS/MS Workflow A 1. Standard/Sample Weighing (e.g., 1 mg/mL stock) B 2. Dissolution (Methanol or Acetonitrile) A->B C 3. Serial Dilution (Working standards) B->C D 4. HPLC Vial Transfer C->D E 5. LC Injection & Separation (C18 Reversed-Phase) D->E F 6. ESI Ionization (Positive Mode) E->F G 7. MS Analysis (Full Scan & dd-MS²) F->G H 8. Data Processing (Quantification & Identification) G->H

Sources

A Comparative Guide to 3-Aminorifamycin S and Other Rifamycin Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial research, the rifamycin class of antibiotics remains a cornerstone in the treatment of mycobacterial infections and a subject of intense investigation for broader applications. This guide provides an in-depth, objective comparison of 3-aminorifamycin S with other notable rifamycin derivatives, supported by experimental data and protocols to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Introduction: The Rifamycin Family and the Significance of the 3-Position

Rifamycins, a subclass of the ansamycin antibiotics, exert their bactericidal effects by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), a mechanism distinct from many other antibiotic classes.[1][2] This unique mode of action makes them particularly valuable against challenging pathogens like Mycobacterium tuberculosis. The core structure of rifamycins consists of a naphthoquinone or naphthohydroquinone chromophore spanned by an aliphatic ansa chain.[3]

The C-3 position of the naphthoquinone ring has been a focal point for synthetic modifications aimed at improving the pharmacological properties of rifamycins, including their antimicrobial spectrum, potency, and ability to overcome resistance. This compound, a key intermediate in the synthesis of other derivatives like rifabutin, possesses a primary amino group at this critical position, influencing its chemical reactivity and biological activity.[4] This guide will dissect the structure-activity relationships and comparative efficacy of this compound and its more complex analogues.

Mechanism of Action: A Shared Target with Nuanced Interactions

All rifamycins share a common mechanism of action: they bind to the β-subunit of bacterial RNAP, thereby sterically occluding the path of the elongating RNA transcript.[5][6] This binding event effectively halts transcription and, consequently, protein synthesis, leading to bacterial cell death.

cluster_RifamycinAction Rifamycin Mechanism of Action Rifamycin Rifamycin Binding Binding to RNAP β-subunit Rifamycin->Binding RNAP Bacterial RNA Polymerase (RNAP) β-subunit RNAP->Binding Inhibition Inhibition of RNA Elongation Binding->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: General mechanism of action for rifamycin antibiotics.

While the core mechanism is conserved, modifications at the C-3 position can influence the binding affinity and interaction with the RNAP active site. For instance, the C-3 side chain of rifabutin is thought to make contact with the σ-subunit of RNAP, potentially leading to inhibition at an earlier stage of transcription compared to rifampicin.[5] The amino group of this compound provides a reactive handle for the synthesis of a diverse array of derivatives with potentially altered and improved interactions within the RNAP binding pocket.

Comparative In Vitro Antibacterial Activity

A critical aspect of evaluating any new antibiotic derivative is its in vitro activity against a panel of relevant bacterial pathogens. While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively published, studies on its derivatives provide valuable insights into the potential of the 3-amino scaffold.

Key Findings from Derivative Studies:

  • 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives: These compounds, which feature a modified amino substituent, have demonstrated antimicrobial activities against Gram-positive and Gram-negative bacteria that are nearly identical to those of rifampicin and rifabutin.[7] Notably, their efficacy against Mycobacterium tuberculosis was superior to that of rifampicin and comparable to rifabutin.[7] Furthermore, these derivatives exhibited potent in vitro activity against the Mycobacterium avium complex (MAC), with MIC values 2 to 256 times lower than those of rifampicin and rifabutin.[7]

  • C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives: Novel derivatives synthesized from a 3-aminomethyl rifamycin scaffold have shown promising activity against rifampicin-resistant M. tuberculosis strains.[8] Specifically, certain analogues displayed higher anti-tubercular activity (MIC90 = 3 µM) against a resistant strain compared to rifampicin.[8] This suggests that modifications at the 3-amino position can confer activity against resistant pathogens.

Table 1: Comparative MIC90 (µg/mL) of Rifamycin Derivatives Against Mycobacterium Species

CompoundMycobacterium tuberculosis (Rif-Susceptible)Mycobacterium tuberculosis (Rif-Resistant, S522L)Mycobacterium avium Complex (MAC)Reference
Rifampicin≤0.5>32≤2.0[9]
RifabutinSimilar to Rifampicin--[7]
3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9)≤0.25Lower than Rifampicin≤0.125[9]
C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV analogue 14/15-3-[8]
3'-hydroxy-5'-(4-isobutyl-1-piperazinyl)benzoxazinorifamycin (KRM-1648)Superior to Rifampicin-2-256x more potent than Rifampicin[7]

Note: Data for this compound is not available in the cited literature. The table presents data from its derivatives to infer the potential of the 3-amino scaffold.

Structure-Activity Relationship (SAR) at the 3-Position

The chemical nature of the substituent at the C-3 position profoundly impacts the biological activity of rifamycins. The primary amino group in this compound serves as a versatile anchor for the introduction of various side chains, allowing for the fine-tuning of the molecule's properties.

Studies on different 3-substituted derivatives have revealed several key SAR principles:

  • Bulk and Lipophilicity: The introduction of bulky and lipophilic groups at the 3-position can enhance antimycobacterial activity. This is exemplified by the potent activity of derivatives with cinnamylpiperazinyl and isobutyl-piperazinyl moieties.[7][9]

  • Overcoming Resistance: Modifications at the C-3 position can lead to derivatives that are active against rifampicin-resistant strains. This is likely due to altered binding interactions within the RNAP pocket that are less affected by the mutations that typically confer resistance.[8]

  • Pharmacokinetic Properties: The C-3 substituent also influences the pharmacokinetic profile of the drug. For example, certain 3'-hydroxy-5'-(4-alkyl-1-piperazinyl)benzoxazinorifamycin derivatives, despite having lower plasma levels than rifampicin, showed excellent tissue distribution, particularly in the spleen and lungs.[7]

cluster_SAR Structure-Activity Relationship at C-3 Position RifamycinCore Rifamycin Core C3 C-3 Position RifamycinCore->C3 AminoGroup 3-Amino Group C3->AminoGroup Derivatives Diverse Derivatives AminoGroup->Derivatives Synthetic Modification Properties Modulated Properties Derivatives->Properties Impacts Activity Activity Properties->Activity Antibacterial Activity Resistance Resistance Properties->Resistance Overcoming Resistance PK PK Properties->PK Pharmacokinetics

Caption: The central role of the 3-amino group in generating diverse rifamycin derivatives with modulated properties.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)

  • Rifamycin compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile pipette tips and reservoirs

  • Incubator

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare a concentrated stock solution of each rifamycin derivative.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the highest concentration of the antibiotic to the first column of wells.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for most bacteria) or for the appropriate duration for slower-growing organisms like M. tuberculosis.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

RNA Polymerase (RNAP) Inhibition Assay

This is a generalized protocol for an in vitro transcription assay to measure the inhibition of RNAP.

Materials:

  • Purified bacterial RNA polymerase

  • DNA template containing a suitable promoter

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-32P]UTP)

  • Transcription buffer (containing Tris-HCl, MgCl2, DTT, KCl)

  • Rifamycin compounds

  • Stop solution (e.g., formamide with tracking dyes)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, and the desired concentration of the rifamycin derivative.

  • Enzyme Addition: Add the purified RNAP to the reaction mixture and incubate for a short period to allow for inhibitor binding.

  • Initiation of Transcription: Start the transcription reaction by adding the mixture of rNTPs (including the radiolabeled nucleotide).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination: Stop the reaction by adding the stop solution.

  • Analysis:

    • Denature the RNA products by heating.

    • Separate the radiolabeled RNA transcripts by size using denaturing PAGE.

    • Visualize the transcripts using a phosphorimager or autoradiography.

  • Quantification: Quantify the intensity of the full-length transcript bands to determine the extent of inhibition by each rifamycin derivative at different concentrations. The IC50 value (the concentration of inhibitor that causes 50% inhibition of RNAP activity) can then be calculated.

cluster_Workflow RNAP Inhibition Assay Workflow Start Start ReactionMix Prepare Reaction Mix (Buffer, DNA, Rifamycin) Start->ReactionMix AddRNAP Add RNA Polymerase ReactionMix->AddRNAP AddNTPs Add rNTPs (with radiolabel) AddRNAP->AddNTPs Incubate Incubate at 37°C AddNTPs->Incubate StopReaction Stop Reaction Incubate->StopReaction PAGE Denaturing PAGE StopReaction->PAGE Visualize Visualize RNA Transcripts PAGE->Visualize Analyze Quantify Inhibition (IC50) Visualize->Analyze End End Analyze->End

Caption: A streamlined workflow for the in vitro RNA polymerase inhibition assay.

Conclusion and Future Directions

While direct comparative data for this compound is limited, the extensive research on its derivatives underscores the immense potential of the 3-amino scaffold in developing novel rifamycin antibiotics. The ability to introduce a wide variety of substituents at this position has led to compounds with enhanced activity against both drug-susceptible and drug-resistant mycobacteria, as well as other bacterial pathogens.

Future research should focus on a systematic evaluation of a library of this compound derivatives to establish a more comprehensive structure-activity relationship. In vivo studies are also crucial to assess the pharmacokinetic and pharmacodynamic properties of these promising compounds and their potential for clinical development. The experimental protocols provided in this guide offer a robust framework for conducting such comparative investigations, ultimately contributing to the discovery of the next generation of rifamycin antibiotics.

References

  • Google Patents. (n.d.). CN105001236A - Preparation method of 3-amino-rifamycin S.
  • Zloh, M., Gupta, M., Parish, T., & Brucoli, F. (2021). Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin. European Journal of Medicinal Chemistry, 225, 113734. [Link]

  • Campbell, E. A., Korzheva, N., Mustaev, A., Murakami, K., Nair, S., Goldfarb, A., & Darst, S. A. (2001). Structural mechanism for rifampicin inhibition of bacterial RNA polymerase. Cell, 104(6), 901–912. [Link]

  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Ebright, R. H. (2009). NEW TARGET FOR INHIBITION OF BACTERIAL RNA POLYMERASE: "SWITCH REGION". Methods in enzymology, 450, 443–457. [Link]

  • Feklistov, A., Mekler, V., Jiang, Q., Westblade, L. F., Irschik, H., Jansen, R., ... & Darst, S. A. (2008). Rifamycins do notabor tively initiate RNA synthesis. Proceedings of the National Academy of Sciences, 105(39), 14820-14825. [Link]

  • Kloss, R. A., & Hamburger, M. (1973). Inhibition of RNA polymerase by rifampicin. Journal of bacteriology, 114(2), 558–564. [Link]

  • McClure, W. R., & Cech, C. L. (1978). On the mechanism of rifampicin inhibition of RNA synthesis. Journal of Biological Chemistry, 253(24), 8949-8956.
  • Perrin, L. H., Johnson, E., & Staehelin, T. (1979). Rifampicin-resistant RNA polymerase in spirochetes. Nature, 282(5737), 427–428. [Link]

  • Tomioka, H., Saito, H., & Sato, K. (1995). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Journal of medicinal chemistry, 38(22), 4437–4445. [Link]

  • Wehrli, W. (1977). Rifampin: mechanisms of action and resistance. Reviews of infectious diseases, S3, S407-S411.
  • Wehrli, W., & Staehelin, M. (1971). Actions of the rifamycins. Bacteriological reviews, 35(3), 290. [Link]

  • White, R. J., Lancini, G. C., & Parenti, F. (1983). The rifamycins. In Biochemistry and genetic regulation of commercially important antibiotics (pp. 223-248). Addison-Wesley.
  • World Health Organization. (2021). WHO consolidated guidelines on drug-resistant tuberculosis treatment. World Health Organization. [Link]

  • Yarbrough, L. R., Wu, F. Y., & Wu, C. W. (1976). Molecular mechanism of the rifampicin-RNA polymerase interaction. Biochemistry, 15(12), 2669–2676.
  • Zhang, Y., & Yew, W. W. (2009). Mechanisms of drug resistance in Mycobacterium tuberculosis. The international journal of tuberculosis and lung disease, 13(11), 1320-1330.
  • Zhu, M., Burman, W. J., Jaresko, G. S., Berning, S. E., Jelliffe, R. W., & Peloquin, C. A. (2001). Population pharmacokinetics of intravenous and oral rifampin. Antimicrobial agents and chemotherapy, 45(12), 3363–3371. [Link]

  • Burman, W. J., Gallicano, K., & Peloquin, C. (2001). Comparative pharmacokinetics and pharmacodynamics of the rifamycin antibacterials. Clinical pharmacokinetics, 40(5), 327-341. [Link]

  • Reddy, M. V., Geeta, N., & Gangadharam, P. R. (1996). Antimycobacterial activity of a new rifamycin derivative, 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9). Antimicrobial agents and chemotherapy, 40(9), 2167–2169. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 3-Aminorifamycin S Analogs: Navigating Chemical Modifications for Enhanced Antimicrobial Potency

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of Rifamycins and the Pivotal Role of the C-3 Position

The rifamycin class of antibiotics has been a cornerstone in the treatment of mycobacterial infections, most notably tuberculosis, for decades.[1][2] Their potent bactericidal activity stems from the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a mechanism that shows no cross-resistance with many other antibiotic classes.[1][][4] However, the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria necessitates a continuous effort in the development of new and improved rifamycin derivatives.[2]

The ansamycin structure of rifamycins, characterized by an aliphatic ansa chain bridging a naphthoquinone core, offers several positions for chemical modification.[] Among these, the C-3 position of the naphthoquinone ring has proven to be a particularly fruitful site for synthetic alterations to modulate the physicochemical properties and biological activity of these antibiotics. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-aminorifamycin S analogs, offering insights into how modifications at this key position can lead to derivatives with enhanced potency, expanded spectrum of activity, and the ability to overcome existing resistance mechanisms. We will delve into the synthetic strategies, comparative biological data, and the underlying mechanistic principles that guide the rational design of next-generation rifamycin antibiotics.

Synthetic Strategies for this compound Analogs: A Gateway to Chemical Diversity

The synthesis of this compound analogs typically commences from readily available precursors such as rifamycin S or rifamycin SV. A common and efficient route involves the introduction of an amino group at the C-3 position, which then serves as a versatile handle for further derivatization.

A key intermediate in the synthesis of many C-3 modified rifamycins is 3-bromo-rifamycin S. This intermediate can be prepared from rifamycin S and subsequently reacted with various amines to introduce the desired substituent. For instance, a straightforward method to produce 3-amino-rifamycin S involves dissolving 3-bromo-rifamycin S in a suitable solvent and reacting it with a methanolic ammonia solution.[5]

Another versatile starting material is 3-formylrifamycin SV, which can be reductively aminated with a wide range of primary and secondary amines to yield diverse C-3 aminomethyl derivatives.[6] This approach allows for the introduction of various aliphatic, aromatic, and heterocyclic moieties, enabling a broad exploration of the chemical space around the C-3 position.

Generalized Synthetic Workflow

Below is a generalized workflow for the synthesis and evaluation of this compound analogs.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis A Rifamycin S/SV B 3-Bromo-rifamycin S or 3-Formyl-rifamycin SV A->B C Reaction with Amines (Nucleophilic Substitution or Reductive Amination) B->C D Purification and Characterization (Chromatography, NMR, MS) C->D E Antimicrobial Susceptibility Testing (MIC Determination) D->E H Cytotoxicity Assays D->H F In Vitro Transcription Assay (RNAP Inhibition) E->F G Activity against Resistant Strains E->G I Correlate Structural Modifications with Biological Activity F->I G->I H->I J Identify Key Moieties for Potency and Specificity I->J G cluster_wildtype Wild-Type RNAP cluster_resistant Resistant RNAP (rpoB mutation) cluster_modified Modified Analog in Resistant RNAP A Rifamycin B RNAP Binding Pocket A->B High Affinity Binding C Inhibition of RNA Elongation B->C D Rifamycin E Altered RNAP Binding Pocket D->E Low Affinity F Reduced Binding Affinity E->F G This compound Analog (with bulky C-3 substituent) H Altered RNAP Binding Pocket G->H New Interactions I Restored Binding/ Alternative Interactions H->I J Inhibition of RNA Elongation I->J

Caption: Conceptual diagram illustrating how C-3 modifications may overcome rifamycin resistance.

Experimental Protocols

General Synthesis of this compound from 3-Bromo-rifamycin S

This protocol is a generalized procedure based on common synthetic routes. [5]

  • Dissolution: Dissolve 3-bromo-rifamycin S in a suitable organic solvent (e.g., chloroform, dichloromethane) in a round-bottom flask.

  • Ammonolysis: Add a solution of ammonia in methanol to the reaction mixture. The molar excess of ammonia should be optimized for the specific scale.

  • Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol/water).

  • Characterization: Confirm the structure and purity of the resulting 3-amino-rifamycin S by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following is a standard broth microdilution protocol. [7]

  • Preparation of Inoculum: Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for many bacteria, Middlebrook 7H9 for mycobacteria). Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no bacteria) growth controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific bacterial species (e.g., 37°C for 18-24 hours for S. aureus, 37°C for 5-7 days for M. tuberculosis).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. Visual inspection or measurement of optical density can be used.

Conclusion and Future Perspectives

The C-3 position of the rifamycin scaffold remains a critical focal point for the development of new and improved antibacterial agents. The introduction of diverse amino substituents at this position has proven to be a highly effective strategy for enhancing potency, broadening the spectrum of activity, and, most importantly, overcoming clinically relevant resistance mechanisms.

Future research in this area should continue to explore novel and diverse chemical moieties for introduction at the C-3 position. The integration of computational modeling and structural biology will be invaluable in the rational design of analogs with predicted high affinity for both wild-type and mutant RNAP. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these new derivatives will be crucial for their successful translation into clinical candidates. The continued exploration of the structure-activity relationship of this compound analogs holds immense promise for revitalizing this important class of antibiotics in the ongoing battle against infectious diseases.

References

  • C25-modified rifamycin derivatives with improved activity against Mycobacterium abscessus. PNAS Nexus. [Link]

  • Rifamycin - Wikipedia. Wikipedia. [Link]

  • New Structure Activity Relationship Insight into the Role of the C‐3 Extension on Rifamycin Antimycobacterial Activity. ResearchGate. [Link]

  • New rifamycins modified at positions 3 and 4. Synthesis, structure and biological evaluation. PubMed. [Link]

  • Preparation method of 3-amino-rifamycin S.
  • Design, Synthesis, and Antibacterial Evaluation of Rifampicin–Siderophore Conjugates. PMC. [Link]

  • Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin. PubMed. [Link]

  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. PubMed. [Link]

  • Structure-activity relationships in the ansamycins. Molecular structure and activity of 3-carbomethoxy rifamycin S. PubMed. [Link]

  • Rifamycin antibiotics and the mechanisms of their failure. PubMed. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • (PDF) C25-modified rifamycin derivatives with improved activity against Mycobacterium abscessus. ResearchGate. [Link]

  • Chemical structures of rifamycin analogs. Rifamycin O (A), rifabutin... | Download Scientific Diagram. ResearchGate. [Link]

  • Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin. ResearchGate. [Link]

  • What is the mechanism of Rifamycin Sodium? Patsnap Synapse. [Link]

  • Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection. NIH. [Link]

  • Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins. Natural Product Reports (RSC Publishing). [Link]

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A Comparative Guide to the Synthetic Routes of 3-Aminorifamycin S

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of 3-Aminorifamycin S, a crucial intermediate in the production of potent rifamycin-class antibiotics like Rifabutin, has been approached through various chemical pathways. The efficiency, safety, and scalability of these routes are of paramount importance for pharmaceutical manufacturing. This guide provides an in-depth comparative analysis of the three primary synthetic routes starting from 3-bromo-rifamycin S, offering field-proven insights and experimental data to inform your research and development decisions.

Introduction to this compound

This compound is a key precursor for the synthesis of several semi-synthetic rifamycin derivatives. These derivatives are vital in treating a range of bacterial infections, including tuberculosis and atypical mycobacterial infections. The strategic placement of the amino group at the 3-position of the rifamycin core allows for further chemical modifications, leading to compounds with enhanced antimicrobial activity and improved pharmacokinetic profiles. The selection of an optimal synthetic route to this compound is therefore a critical step in the overall drug development process.

Comparative Analysis of Synthetic Routes

The three principal routes for the synthesis of this compound from 3-bromo-rifamycin S are:

  • Route 1: Nitration, Reduction, and Oxidation

  • Route 2: Azide Substitution

  • Route 3: Direct Amination

Each of these pathways presents a unique set of advantages and disadvantages in terms of reaction complexity, safety, yield, and purity. The following sections will delve into the specifics of each route, providing detailed protocols and a critical evaluation of their industrial applicability.

Route 1: A Three-Step Pathway via Nitration, Reduction, and Oxidation

This classical approach involves the initial conversion of 3-bromo-rifamycin S to a 3-nitro intermediate, which is subsequently reduced to 3-amino-rifamycin SV and finally oxidized to the desired this compound.

Causality Behind Experimental Choices

The choice of a three-step process is dictated by the need for a regioselective introduction of the amino group at the C-3 position. The initial bromination of Rifamycin S provides a reactive site for nucleophilic aromatic substitution. The subsequent nitration, reduction, and oxidation sequence is a well-established and reliable method for introducing an amino group onto an aromatic ring.

Experimental Protocol

Step 1: Synthesis of 3-nitro-rifamycin S [1]

  • Dissolve 540 g of 3-bromo-rifamycin S in 1500 ml of N,N-dimethylformamide (DMF) at 20°C.

  • Bubble nitrogen gas through the solution for 20 minutes.

  • Add 60 g of sodium nitrite portionwise, allowing the temperature to rise to 39°C while stirring under a nitrogen atmosphere.

  • Maintain the temperature at 40°C with a water bath for 30 minutes, then cool to 20°C.

  • Add 10 g of urea, followed by the dropwise addition of 70 ml of acetic acid.

Step 2: Reduction to 3-amino-rifamycin SV [1]

  • To the reaction mixture from Step 1, add 130 g of zinc powder portionwise with vigorous stirring, maintaining the temperature below 60°C using an ice bath.

  • Continue stirring for 5.5 hours, allowing the temperature to return to room temperature.

  • Filter the reaction mixture.

Step 3: Oxidation to this compound [1]

  • Dilute the filtrate with 3000 ml of dichloromethane and wash it several times with water.

  • Treat the dichloromethane solution with manganese dioxide to oxidize 3-amino-rifamycin SV to this compound.

  • Filter the solution and evaporate it to dryness.

  • Crystallize the raw material from 600 ml of 2-methoxy-ethanol to yield 440 g of TLC-pure this compound.

Advantages and Disadvantages
  • Advantages: This route is well-documented and has been shown to produce high yields of the final product.[1]

  • Disadvantages: The multi-step nature of this process makes it longer and more complex, involving several extraction, distillation, and filtration steps.[2]

Logical Relationship Diagram

Route1 A 3-bromo-rifamycin S B 3-nitro-rifamycin S A->B NaNO2, DMF C 3-amino-rifamycin SV B->C Zinc powder, Acetic Acid D This compound C->D MnO2

Caption: Route 1: Nitration, Reduction, and Oxidation Pathway.

Route 2: The Azide Substitution Method

This route involves the direct conversion of 3-bromo-rifamycin S to this compound using sodium azide.

Causality Behind Experimental Choices

The use of sodium azide as a nitrogen source offers a more direct pathway to introduce the amino functionality, potentially reducing the number of synthetic steps. The azide intermediate formed is then reduced in situ to the desired amine.

Experimental Protocol
  • React 3-bromo-rifamycin S with sodium azide. A related synthesis using rifamycin S is carried out in methylformamide at 35°C for 60 minutes.[3]

  • The reaction mixture is then typically worked up to yield this compound.

Advantages and Disadvantages
  • Advantages: This method is a more direct, one-pot synthesis compared to Route 1.

  • Disadvantages: Sodium azide is a highly toxic and explosive compound, posing significant safety risks, especially on an industrial scale.[2] This severe limitation makes the route largely unsuitable for commercial production.[2]

Logical Relationship Diagram

Route2 A 3-bromo-rifamycin S B This compound A->B Sodium Azide Route3 cluster_A Variation A cluster_B Variation B A 3-bromo-rifamycin S B This compound A->B Gaseous Ammonia C 3-bromo-rifamycin S D This compound C->D Ammonia-Methanol Solution

Caption: Route 3: Direct Amination Pathways.

Quantitative Data Summary

Parameter Route 1: Nitration, Reduction, Oxidation Route 2: Azide Substitution Route 3A: Gaseous Ammonia Route 3B: Ammonia-Methanol Solution
Starting Material 3-bromo-rifamycin S3-bromo-rifamycin S3-bromo-rifamycin S3-bromo-rifamycin S
Key Reagents NaNO₂, Zn powder, MnO₂Sodium AzideGaseous AmmoniaAmmonia-Methanol Solution
Number of Steps 3111
Reaction Time > 6 hoursNot specified7-30 hours [2]1-5 hours [2]
Yield High (e.g., 440g from 540g starting material) [1]Not specifiedNot specified> 80% [2]
Purity TLC pure [1]Not specifiedNot specified> 98.5% [2]
Safety Concerns Standard chemical handlingHigh (toxic and explosive reagent) [2]Moderate (handling of gas)Moderate (handling of ammonia solution)
Scalability Feasible but complexNot recommended [2]Difficult and inefficient [2]Highly suitable [2]

Conclusion and Recommendation

Based on the comparative analysis, the improved direct amination method using an ammonia-methanol solution (Route 3B) emerges as the most promising route for the synthesis of this compound for industrial applications. It offers a balance of high yield, excellent purity, short reaction time, and operational simplicity, while mitigating the significant safety and control issues associated with the other routes.

While the three-step nitration-reduction-oxidation pathway (Route 1) is a viable and high-yielding alternative, its complexity makes it less efficient for large-scale production. The azide substitution method (Route 2) is largely discounted due to the extreme hazards posed by sodium azide. The direct amination with gaseous ammonia (Route 3A) is inefficient and difficult to control.

For researchers and drug development professionals, the choice of synthesis route will ultimately depend on the specific project requirements, available resources, and scale of production. However, for a safe, efficient, and scalable process, the ammonia-methanol solution-based direct amination stands out as the superior methodology.

References

  • PrepChem. Synthesis of 3-amino rifamycin S. [Link]

  • Google Patents. US4217278A - 3-Nitro-rifamycins S and SV.
  • Google Patents.
  • Google Patents.
  • Google Patents. US3644337A - Process for the manufacture of 3-formylrifamycin-sv.
  • ResearchGate. Rifamycin antibiotics - New compounds and synthetic methods. Part 1: Study of the reaction of 3-formylrifamycin SV with primary alkylamines or ammonia. [Link]

  • Google Patents. GB1591697A - Process for producing 3-amino-rifamycins s and sv.
  • Google Patents. US4217277A - Process for producing 3-amino-rifamycins S and SV.

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A Comparative Analysis of 3-Aminorifamycin S Derivatives and Rifampicin: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the ongoing battle against bacterial infections, particularly the persistent threat of tuberculosis, the rifamycin class of antibiotics has long been a cornerstone of treatment. Rifampicin, the most well-known member of this class, has been a frontline drug for decades. However, the emergence of drug-resistant strains necessitates a continuous search for more potent and resilient alternatives. This guide provides an in-depth comparison of the biological efficacy of 3-Aminorifamycin S derivatives against the benchmark, rifampicin, offering valuable insights for researchers and drug development professionals in the field of antibacterial therapeutics.

Introduction: The Enduring Legacy of Rifampicin and the Quest for Innovation

Rifampicin, a semi-synthetic derivative of rifamycin SV, exerts its potent bactericidal effect by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), an enzyme crucial for transcription.[1][2][3][4][5] This specific targeting of a key bacterial process, with minimal effect on the mammalian equivalent, has cemented its place in combination therapies for tuberculosis, leprosy, and other bacterial infections.[1][3]

Despite its success, the utility of rifampicin is threatened by the rise of resistant Mycobacterium tuberculosis strains, often due to mutations in the rpoB gene, which encodes the β-subunit of RNAP.[4][6] This challenge has spurred the exploration of novel rifamycin derivatives, with modifications at the C3 position of the rifamycin core emerging as a particularly promising strategy. Among these, this compound derivatives have garnered significant attention for their potential to overcome existing resistance mechanisms and exhibit enhanced antimicrobial activity.

Mechanism of Action: A Shared Target, A Nuanced Interaction

Both rifampicin and this compound derivatives share the same molecular target: the bacterial DNA-dependent RNA polymerase. They function by binding to a pocket within the β-subunit of the enzyme, physically obstructing the path of the elongating RNA transcript.[2][3] This steric hindrance prevents the formation of phosphodiester bonds beyond the second or third nucleotide, effectively halting transcription and leading to bacterial cell death.[3]

The key difference in the mechanism of some novel derivatives, including certain C3-substituted analogues, may lie in their binding mode. In-silico analyses suggest that some new rifamycin analogues can occupy a different space within the RNAP binding pocket compared to rifampicin.[6] This altered interaction could be crucial for their activity against rifampicin-resistant strains where mutations have changed the topology of the traditional binding site.[6]

Mechanism of Rifamycin Action

Comparative Biological Efficacy: A Data-Driven Assessment

The true measure of a novel antibiotic candidate lies in its performance against clinically relevant pathogens. A substantial body of research has demonstrated that various this compound derivatives and related compounds exhibit promising antibacterial activity, often surpassing that of rifampicin, particularly against mycobacteria.

Several studies have highlighted the superior in vitro activity of these derivatives. For instance, 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives have shown antimicrobial activities against Mycobacterium tuberculosis that are superior to rifampicin.[7] Similarly, the 3-azinomethyl-rifamycin, SPA-S-565, displayed comparable in vitro activity to rifampicin against numerous Gram-positive cocci and M. tuberculosis.[8] However, in a mouse model of M. tuberculosis infection, SPA-S-565 demonstrated significantly greater protection than rifampicin.[8]

Furthermore, some novel C3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives have not only shown activity equivalent to rifampicin against wild-type M. tuberculosis strains but have also exhibited enhanced activity against rifampicin-resistant strains.[6] For example, derivatives with tryptamine and para-methyl-sulfonylbenzylamine C3-substituents showed higher anti-tubercular activity (MIC90 = 3 µM) against a resistant strain compared to rifampicin.[6] Another rifampicin derivative, 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9), demonstrated significantly lower MICs for M. tuberculosis and much greater activity against Mycobacterium avium complex (MAC) than rifampicin.[9]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values from various studies, providing a quantitative comparison of the efficacy of selected derivatives against rifampicin.

CompoundOrganismMIC (µg/mL)Reference
Rifampicin M. tuberculosis (susceptible)≤ 0.5[9]
3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9) M. tuberculosis (susceptible)≤ 0.25[9]
Rifampicin M. avium complex (MAC)≤ 2.0[9]
3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9) M. avium complex (MAC)≤ 0.125[9]
Rifampicin S. aureus (susceptible)0.002 - 0.03[10]
Novel benzoxazinorifamycins S. aureus (susceptible)0.002 - 0.03[10]
Rifampicin M. abscessusHigh (often resistant)[11]
C25-modified rifamycin derivatives M. abscessus2 - 32[11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure the reproducibility and validity of efficacy data, a standardized protocol for determining the MIC is essential. The broth microdilution method is a widely accepted technique.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (Rifampicin and this compound derivatives)

  • Bacterial strains (e.g., M. tuberculosis H37Rv, S. aureus ATCC 29213)

  • Appropriate culture medium (e.g., Middlebrook 7H9 broth for mycobacteria, Cation-Adjusted Mueller-Hinton Broth for other bacteria)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL)

  • Positive control (no drug) and negative control (no bacteria) wells

  • Incubator

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in the appropriate culture medium to achieve the desired concentration range.

  • Inoculum Preparation: Culture the bacterial strain overnight and then dilute the culture to achieve a standardized turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). Further dilute to the final inoculum concentration.

  • Plate Inoculation: Add 50 µL of the appropriate antimicrobial dilution to each well of the 96-well plate. Add 50 µL of the standardized bacterial inoculum to each well.

  • Controls: Include wells with inoculum but no drug (positive control) and wells with medium only (negative control).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 24-48 hours for S. aureus; 37°C for 7-14 days for M. tuberculosis).

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria. For some assays, a growth indicator like resazurin may be used to aid in determining viability.

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Stock Prepare Stock Solutions of Compounds Serial Perform Serial Dilutions in Media Stock->Serial Plate Add Dilutions and Inoculum to 96-Well Plate Serial->Plate Inoculum Standardize Bacterial Inoculum Inoculum->Plate Incubate Incubate at Optimal Conditions Plate->Incubate Controls Include Positive and Negative Controls Read Read Plates and Determine MIC Incubate->Read

Broth Microdilution MIC Assay Workflow

Conclusion and Future Directions

The exploration of this compound derivatives and other C3-modified rifamycins represents a promising frontier in the development of new antibacterial agents. The evidence suggests that these compounds can exhibit efficacy that is not only comparable but in some cases superior to rifampicin, particularly against challenging pathogens like M. tuberculosis and MAC. Furthermore, their potential to overcome existing resistance mechanisms makes them highly valuable candidates for further investigation.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety profiles. The continued application of medicinal chemistry principles to the rifamycin scaffold, guided by a deep understanding of its interaction with the bacterial RNAP, will be crucial in developing the next generation of antibiotics to combat the ever-evolving threat of bacterial resistance.

References

  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. PubMed. Available at: [Link]

  • Synthesis and biological activity of some derivatives of rifamycin P. PubMed. Available at: [Link]

  • Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall. Available at: [Link]

  • Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin. PubMed. Available at: [Link]

  • Rifampin. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Comparative efficacy and safety of high-dose rifamycin regimens for tuberculosis treatment: a Bayesian network meta-analysis. National Institutes of Health (NIH). Available at: [Link]

  • The antibacterial activity of a new 3-azinomethyl-rifamycin. PubMed. Available at: [Link]

  • Comparison of Rifamycins for Efficacy Against Mycobacterium avium Complex and Resistance Emergence in the Hollow Fiber Model System. PubMed. Available at: [Link]

  • Synthesis and antibacterial evaluation of a novel series of rifabutin-like spirorifamycins. ResearchGate. Available at: [Link]

  • Rifamycin SV and rifampicin exhibit differential inhibition of the hepatic rat organic anion transporting polypeptides, Oatp1 and Oatp2. PubMed. Available at: [Link]

  • Process for producing 3-amino-rifamycins S and SV. Google Patents.
  • Rifamycin antibiotics - New compounds and synthetic methods. Part 1: Study of the reaction of 3-formylrifamycin SV with primary alkylamines or ammonia. ResearchGate. Available at: [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed. Available at: [Link]

  • Comparative Pharmacokinetics and Pharmacodynamics of the Rifamycin Antibacterials. ResearchGate. Available at: [Link]

  • Preparation method of 3-amino-rifamycin S. Google Patents.
  • Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection. National Institutes of Health (NIH). Available at: [Link]

  • C25-modified rifamycin derivatives with improved activity against Mycobacterium abscessus. Frontiers in Microbiology. Available at: [Link]

  • Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin. ResearchGate. Available at: [Link]

  • Rifampicin. Wikipedia. Available at: [Link]

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  • Rifampin: mechanisms of action and resistance. PubMed. Available at: [Link]

  • Synthesis and antibacterial activity of some ester, amides, and hydrazides of 3-carboxyrifamycin S. Relationship between structure and activity of ansamycins. PubMed. Available at: [Link]

  • Defining the minimum inhibitory concentration of 22 rifamycins in iron limited, physiologic medium against Acinetobacter. Semantic Scholar. Available at: [Link]

  • What is the mechanism of Rifampin? Patsnap Synapse. Available at: [Link]

  • Defining the minimum inhibitory concentration of 22 rifamycins in iron limited, physiologic medium against Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae clinical isolates. National Institutes of Health (NIH). Available at: [Link]

  • Plant-Derivatives Small Molecules with Antibacterial Activity. MDPI. Available at: [Link]

  • Antimycobacterial activity of a new rifamycin derivative, 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9). National Institutes of Health (NIH). Available at: [Link]

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Sources

A Spectroscopic Guide to the Transformation of Rifamycin S into 3-Aminorifamycin S

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of antibiotic development, the rifamycin family stands as a cornerstone in the treatment of mycobacterial infections. The journey from naturally occurring rifamycins to potent semi-synthetic derivatives is a testament to the power of chemical modification. This guide provides an in-depth spectroscopic comparison of a key intermediate, 3-aminorifamycin S, with its precursors, rifamycin S, 3-bromorifamycin S, and 3-nitro-rifamycin S. Understanding the nuanced changes in their spectroscopic signatures is paramount for researchers engaged in the synthesis, characterization, and optimization of novel rifamycin-based therapeutics.

This technical guide moves beyond a simple recitation of data, offering insights into the causal relationships between structural modifications and their spectroscopic manifestations. By elucidating these connections, we aim to equip researchers with the knowledge to confidently identify and characterize these critical compounds.

The Synthetic Pathway: From Rifamycin S to a Key Amino Intermediate

The conversion of rifamycin S to this compound is a multi-step process that introduces a crucial amino functionality at the C3 position of the naphthoquinone core. This amino group serves as a versatile handle for further chemical elaboration, leading to the synthesis of clinically significant rifamycins like rifabutin. The primary synthetic route involves the initial bromination of rifamycin S to yield 3-bromorifamycin S, followed by nitration to 3-nitro-rifamycin S, and subsequent reduction to the final this compound product.

Synthesis_Pathway Rifamycin_S Rifamycin S Bromo 3-Bromorifamycin S Rifamycin_S->Bromo Bromination Nitro 3-Nitro-rifamycin S Bromo->Nitro Nitration (e.g., NaNO2) Amino This compound Nitro->Amino Reduction (e.g., Zn powder) UV_Vis_Workflow start Start prep_stock Prepare Stock Solution (1 mg/mL) start->prep_stock prep_work Prepare Working Solution (10 µg/mL) prep_stock->prep_work setup_spec Setup Spectrophotometer (200-800 nm) prep_work->setup_spec blank Measure Blank (Solvent) setup_spec->blank measure Measure Sample blank->measure analyze Identify λmax measure->analyze end End analyze->end

Caption: Workflow for UV-Vis spectroscopic analysis.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Scaffold

¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular structure, allowing for the unambiguous confirmation of chemical transformations. The introduction of substituents at the C3 position induces characteristic changes in the chemical shifts of nearby protons and carbons.

Mechanistic Insights

The chemical shift of a nucleus is highly dependent on its local electronic environment. In rifamycins, the substitution at C3 significantly alters the electron density distribution in the naphthoquinone ring.

  • ¹H NMR: The proton at C3 in rifamycin S is absent in its 3-substituted derivatives. The chemical shifts of protons on the ansa chain and the naphthoquinone core in proximity to the C3 position will experience noticeable shifts.

  • ¹³C NMR: The resonance of the C3 carbon will be directly affected by the attached substituent. An amino group will cause an upfield shift (lower ppm) of the C3 signal compared to a bromo or nitro group due to its electron-donating nature.

Comparative ¹H and ¹³C NMR Data

Key Expected Changes in NMR Spectra:

Spectroscopic FeatureRifamycin S3-Substituted Derivatives (General)This compound (Predicted)
¹H NMR Signal at C3 PresentAbsentAbsent
¹H NMR of Neighboring Protons Reference chemical shiftsShifted due to substituent effectsProtons on the naphthoquinone ring will be shielded (shifted upfield).
¹³C NMR Signal of C3 ~110-120 ppmSignificantly shiftedShifted upfield due to the electron-donating NH₂ group.
¹³C NMR of C2 and C4 Reference chemical shiftsShifted due to inductive and resonance effects of the substituent.C2 and C4 will be shielded (shifted upfield).
Experimental Protocol: NMR Spectroscopy

This protocol provides a general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

Objective: To obtain detailed structural information and compare the chemical shifts of this compound and its precursors.

Materials:

  • NMR Spectrometer (e.g., Bruker Avance)

  • 5 mm NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified rifamycin compound in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters such as pulse width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Reference the spectra to the TMS signal.

    • Assign the signals to the respective protons and carbons using 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) and by comparison with literature data.

NMR_Workflow start Start dissolve Dissolve Sample in Deuterated Solvent start->dissolve setup Lock and Shim Spectrometer dissolve->setup acquire_H1 Acquire ¹H NMR Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum setup->acquire_C13 process Process Data (FT, Phasing, Baseline) acquire_H1->process acquire_C13->process assign Assign Signals process->assign end End assign->end

Caption: General workflow for NMR spectroscopic analysis.

III. Mass Spectrometry: Confirming Molecular Identity and Fragmentation Pathways

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of thermally labile molecules like rifamycins.

Mechanistic Insights

The molecular weight of the rifamycin derivative will increase or decrease depending on the substituent at the C3 position. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can reveal characteristic losses and provide further structural confirmation. For instance, the fragmentation of the ansa chain and the naphthoquinone core will be influenced by the nature of the C3 substituent.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Observations (Predicted)
Rifamycin S C₃₇H₄₅NO₁₂695.75Fragmentation of the ansa chain and losses related to the acetyl and hydroxyl groups.
3-Bromorifamycin S C₃₇H₄₄BrNO₁₂ [2]774.66 [2]Isotopic pattern characteristic of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion and bromine-containing fragments.
3-Nitro-rifamycin S C₃₇H₄₄N₂O₁₄740.75Characteristic loss of NO₂ (46 Da) or NO (30 Da) from the molecular ion.
This compound C₃₇H₄₆N₂O₁₂ [3]710.77 [3]The presence of the amino group may influence fragmentation pathways, potentially leading to specific losses involving this group.
Experimental Protocol: Mass Spectrometry

This protocol provides a general procedure for the analysis of rifamycin derivatives using LC-MS.

Objective: To confirm the molecular weight and investigate the fragmentation patterns of this compound and its precursors.

Materials:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source

  • HPLC grade solvents (e.g., acetonitrile, water, formic acid)

  • Sample vials

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • LC-MS System Setup:

    • Equilibrate the LC column with the initial mobile phase conditions.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for optimal ionization of the analytes.

  • Data Acquisition:

    • Inject the sample into the LC-MS system.

    • Acquire mass spectra in full scan mode to determine the molecular weight.

    • Perform tandem MS (MS/MS) experiments by selecting the molecular ion of interest as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.

    • Analyze the MS/MS spectra to identify characteristic fragment ions and neutral losses, which can be used to confirm the structure of the compound.

MS_Workflow start Start prep Prepare Sample Solution (~1 µg/mL) start->prep setup Setup LC-MS System and Optimize ESI Source prep->setup acquire_full Acquire Full Scan MS setup->acquire_full acquire_msms Acquire MS/MS Spectra acquire_full->acquire_msms analyze Analyze Molecular Ion and Fragmentation acquire_msms->analyze end End analyze->end

Caption: Workflow for LC-MS analysis of rifamycin derivatives.

Conclusion

The spectroscopic comparison of this compound with its precursors provides a clear and detailed picture of the chemical transformations occurring at the C3 position of the rifamycin core. Each spectroscopic technique offers a unique and complementary perspective: UV-Vis spectroscopy tracks the evolution of the chromophore, NMR spectroscopy provides an intricate map of the molecular structure, and mass spectrometry confirms the molecular identity and sheds light on fragmentation pathways. By understanding these spectroscopic signatures, researchers can confidently navigate the synthesis and characterization of novel rifamycin derivatives, accelerating the development of next-generation antibiotics.

References

  • Santos, L., Medeiros, M. A., Santos, S., Costa, M. C., Tavares, R., & Curto, M. J. M. (2001). NMR studies of some rifamycins. Journal of Molecular Structure, 563-564, 61–78.
  • Joice, A., & Sange, F. M. Z. (2023). Comparative UV Spectroscopic Method Analysis and Validation for Estimation of Rifaximin in Pharmaceutical Preparation. Journal of Drug Delivery and Therapeutics, 13(9), 33-40.
  • Chemsrc. (n.d.). 3-Amino -rifamycin S | CAS#:51756-80-0. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino rifamycin S. Retrieved from [Link]

  • Nigam, A., Almabruk, K. H., Saxena, A., et al. (2014). Modification of Rifamycin Polyketide Backbone Leads to Improved Drug Activity Against Rifampicin-Resistant Mycobacterium tuberculosis. Journal of Biological Chemistry, 289(30), 21142–21152.
  • PubChem. (n.d.). 3-Bromorifamycin S. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Google Patents. (n.d.). US4217278A - 3-Nitro-rifamycins S and SV.
  • Google Patents. (n.d.). CN105001236A - Preparation method of 3-amino-rifamycin S.
  • Fokoue, H. H., et al. (2018).
  • Ibe, E. N., & Iwegbue, C. M. A. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
  • Kim, T. K., Hewavitharana, A. K., Shaw, P. N., & Fuerst, J. A. (2006). Discovery of a new source of rifamycin antibiotics in marine sponge actinobacteria by phylogenetic prediction. Applied and environmental microbiology, 72(3), 2118–2125.
  • Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

  • Nigam, A., et al. (2014). Mass spectrometry and NMR spectroscopy analyses of rifamycin B and 24-desmethylrifamycin B. ResearchGate. Retrieved from [Link]

  • Fokoue, H. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Le, J. J., et al. (2023). Nanoscaled Discovery of a Shunt Rifamycin from Salinispora arenicola Using a Three-Color GFP-Tagged Staphylococcus aureus Macrophage Infection Assay. ACS infectious diseases, 9(5), 1069–1078.
  • Franks, W. T., et al. (2021).

Sources

A Comparative Guide to the Validation of 3-Aminorifamycin S as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of potent rifamycin antibiotics, the choice of a stable, high-purity, and versatile synthetic intermediate is paramount to ensuring the efficiency of the manufacturing process and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical analysis of 3-Aminorifamycin S, a key intermediate in the production of rifabutin and other rifamycin derivatives. Through a comparative lens, we will explore its synthesis, validation, and performance against alternative intermediates, offering field-proven insights and detailed experimental protocols to support your drug development programs.

The Strategic Importance of this compound

This compound serves as a crucial building block in the semi-synthesis of various rifamycin derivatives. Its primary application lies in the synthesis of rifabutin, a vital medication for the treatment of tuberculosis, particularly in patients with HIV/AIDS[1]. The amino group at the 3-position of the rifamycin core provides a reactive handle for the introduction of diverse side chains, allowing for the modulation of the antibiotic's pharmacological properties. The efficiency and purity of this compound directly impact the yield and quality of the final drug product, making its validation as a synthetic intermediate a critical step in the overall manufacturing process.

Comparative Analysis of Synthetic Intermediates

The selection of a synthetic intermediate is a strategic decision based on factors such as yield, purity, stability, and the breadth of derivatives that can be synthesized. Here, we compare this compound with a prominent alternative, 3-Formylrifamycin SV, which is a key intermediate in the synthesis of rifampicin[2][3].

ParameterThis compound3-Formylrifamycin SV
Primary Derivative Rifabutin[1]Rifampicin[2][3]
Typical Starting Material 3-Bromo-rifamycin SRifamycin S or its derivatives[4][5]
Reported Yield 85-93%[4]~51% (of a 72% pure product)[4]
Reported Purity >98.5%[4]Variable, often requires significant purification
Key Reactive Group Primary AmineAldehyde
Synthetic Versatility Amenable to a wide range of N-alkylation and acylation reactions.Primarily used for condensation reactions with hydrazines and amines.[]
Stability Generally stable, though susceptible to oxidation.Can be unstable, particularly in the presence of primary amines.[7]

Expert Insight: The synthesis of this compound from 3-Bromo-rifamycin S demonstrates a significant advantage in terms of both yield and purity, as documented in recent patent literature[4]. This streamlined process, often requiring minimal purification, presents a more economically viable and efficient route for large-scale production compared to the synthesis of 3-Formylrifamycin SV. The high purity of the starting intermediate is crucial as it minimizes the formation of impurities in the final API, simplifying downstream processing and regulatory compliance.

Synthesis of this compound: A Validated Protocol

The following protocol is based on a high-yield synthesis from 3-Bromo-rifamycin S, a method lauded for its efficiency and the high purity of the resulting product[4].

Materials and Reagents
  • 3-Bromo-rifamycin S

  • 1,4-Dioxane

  • Methanolic ammonia solution (8% w/w)

  • Ethylene glycol monomethyl ether

  • Nitrogen gas

Step-by-Step Synthesis Protocol
  • Dissolution: In a three-necked flask under a nitrogen atmosphere, dissolve 200g of 3-Bromo-rifamycin S in 2L of 1,4-dioxane with stirring until the solution is clear.

  • Reaction: Control the temperature of the solution to 32 ± 3°C. Slowly add a mixture of 472ml of 8% methanolic ammonia and 2L of 1,4-dioxane dropwise.

  • Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until completion.

  • Concentration: Once the reaction is complete, concentrate the solution under reduced pressure to remove the 1,4-dioxane.

  • Crystallization: To the residue, add ethylene glycol monomethyl ether and heat to 60°C with stirring for 30 minutes.

  • Cooling and Precipitation: Cool the solution to approximately 25 ± 5°C, then further cool to 5 ± 5°C and stir for 1 hour to facilitate crystallization.

  • Isolation and Drying: Filter the precipitate and dry the filter cake under vacuum at 40°C for 4 hours to obtain this compound.

Expected Results
  • Yield: Approximately 170g (92.9%)[4]

  • Purity: >99% (as determined by HPLC)[4]

Validation of this compound: A Comprehensive Approach

Validation of a synthetic intermediate is essential to ensure its identity, purity, and stability. This section outlines the key analytical methods and a framework for their validation, adhering to the principles of the International Council for Harmonisation (ICH) guidelines.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of this compound, offering high resolution and sensitivity for both purity determination and impurity profiling[8].

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress and for preliminary purity assessment[9][10].

Detailed HPLC Validation Protocol

This protocol is designed as a self-validating system to ensure the reliability of the analytical data.

4.2.1. Chromatographic Conditions (Starting Point)

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.075 M monopotassium phosphate buffer (pH adjusted) in a gradient or isocratic elution. A starting point could be a mixture similar to that used for related substances in rifampicin: methanol-acetonitrile-0.075 mol·L-1 monopotassium phosphate-1.0 mol·L-1 citric acid (31:31:35:3, v/v)[11].

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

4.2.2. Validation Parameters

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is achieved by analyzing stressed samples (see Section 5) and comparing the chromatograms with that of an unstressed sample.

  • Linearity: Analyze a series of solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Intentionally introduce small variations in the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and evaluate the effect on the results. The method should remain unaffected by these small changes.

TLC Method for Purity Assessment
  • Stationary Phase: Silica gel 60 F254 plates

  • Mobile Phase: A mixture of chloroform, methanol, and water (e.g., 80:20:2.5, v/v/v) can be a good starting point, as used for related compounds[12].

  • Sample Application: Apply solutions of the starting material, reaction mixture, and purified product.

  • Visualization: UV light at 254 nm.

  • Interpretation: The purity of the this compound can be visually assessed by the absence of spots corresponding to the starting material and other impurities.

Stability Profile: Forced Degradation Studies

Understanding the stability of an intermediate is crucial for defining storage conditions and shelf-life. Forced degradation studies are designed to accelerate the degradation of the substance to identify potential degradation products and to establish the stability-indicating nature of the analytical methods[3][13][14][15][16].

Stress Conditions
  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Experimental Workflow for Stability Studies

Stability_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation A Prepare solutions of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G Analyze stressed samples by validated HPLC method B->G C->G D->G E->G F->G H Identify and quantify degradation products G->H I Determine degradation pathway H->I J Assess stability-indicating nature of the HPLC method I->J

Caption: Workflow for forced degradation studies of this compound.

Conclusion: A Superior Synthetic Intermediate

The comprehensive analysis presented in this guide validates this compound as a highly efficient and reliable synthetic intermediate for the production of rifamycin derivatives. Its high-yield, high-purity synthesis from 3-Bromo-rifamycin S offers significant advantages over alternative intermediates like 3-Formylrifamycin SV. The detailed protocols for synthesis and validation, including a robust stability testing program, provide a clear and scientifically sound framework for its implementation in a drug development and manufacturing setting. By adopting these methodologies, researchers and drug development professionals can ensure the quality and consistency of their synthetic processes, ultimately contributing to the production of safe and effective rifamycin-based therapies.

References

  • CN105001236A - Preparation method of 3-amino-rifamycin S - Google Patents.
  • US3644337A - Process for the manufacture of 3-formylrifamycin-sv - Google Patents.
  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. Available at: [Link]

  • CN105001236A - Preparation method of 3-amino-rifamycin S - Google Patents.
  • Ermer, J. (2001). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Zhu, B., & Hu, C. (2002). Development and Validation of Liquid Chromatographic Method for the Determination of the Related Substances of Rifampicin. Journal of Chinese Pharmaceutical Sciences, 11(1), 19-23. Available at: [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. Available at: [Link]

  • Jindal, K. C., et al. (1994). High-performance thin-layer chromatographic method for monitoring degradation products of rifampicin in drug excipient interaction studies. Journal of Chromatography A, 685(1), 195-199. Available at: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. Available at: [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 26-37. Available at: [Link]

  • Haidar, S. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 28(11), 34-39. Available at: [Link]

  • Marszałł, M. P., & Bal, W. (2007). Rifamycin antibiotics - New compounds and synthetic methods. Part 1: Study of the reaction of 3-formylrifamycin SV with primary alkylamines or ammonia. Acta Poloniae Pharmaceutica, 64(6), 537-544. Available at: [Link]

  • Spac, A. F., & Oprean, R. (2012). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Advanced Pharmaceutical Bulletin, 2(2), 237–245. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Singh, R., & Kumar, R. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Available at: [Link]

  • Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. Available at: [Link]

  • Sudhaker, S., et al. (2017). DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chromatography. Applied Clinical Pharmacology and Toxicology. Available at: [Link]

  • 5.4: TLC- IDENTITY AND PURITY - Chemistry LibreTexts. Available at: [Link]

  • Principles of HPLC Validation - Training Module 3: Validation and Documentation. Available at: [Link]

  • A stability indicating RP-HPLC method development and validation for simultaneous quantification for assay of rifampicin in pharmaceutical solid dosage form. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38492-38495. Available at: [Link]

  • CA1095035A - Process for the production of rifamycins - Google Patents.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Aminorifamycin S

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel drug development requires not only scientific acumen but also an unwavering commitment to safety. 3-Aminorifamycin S, a derivative of the potent rifamycin class of antibiotics, is a compound of significant interest. However, its handling necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a deep, logic-driven framework for personal protective equipment (PPE) when working with this compound. Our goal is to empower you, our fellow researchers, with the knowledge to operate safely and effectively, ensuring that your focus remains on scientific discovery, not on mitigating preventable accidents.

Given the limited publicly available, specific toxicological data for this compound, our recommendations are grounded in the established hazard profile of its parent compound, Rifamycin S, and general best practices for handling potent pharmaceutical agents. The principle of As Low As Reasonably Achievable (ALARA) exposure is our guiding tenet.

Understanding the Risk: The "Why" Behind the "What"

The selection of PPE is not arbitrary; it is a direct response to a substance's specific hazard profile. For Rifamycin S, and by extension this compound, the primary risks are:

  • Dermal and Ocular Irritation: Rifamycin S is known to cause skin irritation and serious eye irritation.[1][2] Direct contact with the powder or solutions can lead to localized inflammation.

  • Systemic Toxicity: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1][3][4] This implies that exposure via any route can lead to systemic effects. Some data suggests it may cause damage to organs.[1][5][6]

  • Respiratory Hazard: Inhalation of the fine powder can irritate the respiratory system and provides a direct route for systemic absorption.[1][7][8]

  • Environmental Hazard: This class of compounds is often very toxic to aquatic life, mandating careful containment and disposal.[1][5][6][9]

Therefore, our PPE strategy is designed to create a comprehensive barrier against these routes of exposure.

Core PPE for Handling this compound

A baseline of PPE is non-negotiable for any task involving this compound. The specific components are chosen to counter the identified hazards.

  • Hand Protection: Chemically resistant gloves are the first line of defense.[4] Standard nitrile gloves are generally sufficient for incidental contact. For prolonged handling or in the event of a spill, double-gloving is mandated to provide an extra layer of protection and allow for safe removal of the contaminated outer glove without exposing the skin.

  • Body Protection: A disposable, solid-front, back-closing lab gown with long sleeves and tight-fitting knit cuffs is required. This design prevents frontal splashes from reaching personal clothing and skin. The material should be of low permeability to prevent chemical seepage.

  • Eye and Face Protection: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. However, when handling the powder form, where the risk of aerosolization is highest, chemical splash goggles are required to provide a complete seal around the eyes.[4][6]

PPE Protocols Tailored to Your Workflow

Different laboratory tasks present varying levels of risk. The following table outlines the recommended PPE for common procedures.

Laboratory Task Engineering Control Gloves Gown Eye/Face Protection Respiratory Protection
Receiving/Unpacking N/ASingle Pair (Nitrile)Lab CoatSafety GlassesNot Required (unless package is damaged)
Weighing (Solid) Chemical Fume HoodDouble Pair (Nitrile)Impermeable GownGogglesRecommended (N95) if potent
Solution Preparation Chemical Fume HoodDouble Pair (Nitrile)Impermeable GownGogglesNot Required
Reaction Workup Chemical Fume HoodDouble Pair (Nitrile)Impermeable GownSafety Glasses/GogglesNot Required
Waste Disposal Well-Ventilated AreaDouble Pair (Nitrile)Impermeable GownGogglesNot Required
Spill Cleanup N/ADouble Pair (Heavy Duty Nitrile)Impermeable GownGoggles & Face ShieldRequired (Elastomeric half-mask with P100 filter)

Detailed Methodologies for Safe Handling

Adherence to protocol is paramount. The following step-by-step guides provide a self-validating system for key operations.

Protocol 1: Donning and Doffing PPE

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On):

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Don the impermeable gown, ensuring it is fully closed in the back.

  • Eye Protection: Put on safety goggles.

  • Gloves: Don the first pair of gloves, tucking the gown cuffs underneath. Don the second pair of gloves over the gown cuffs.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them immediately in the designated hazardous waste container.

  • Gown: Untie the gown and peel it away from your body, touching only the inside surface. Roll it into a ball, with the contaminated side inward, and dispose of it.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove goggles by handling the strap, not the front.

  • Inner Gloves: Remove the final pair of gloves and dispose of them.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Protocol 2: Safe Weighing of this compound Powder

This procedure is designed to minimize aerosolization, the primary inhalation risk.

  • Preparation: Ensure a chemical fume hood is certified and functioning correctly. Prepare all necessary equipment (weigh boat, spatulas, container) and place it inside the hood.

  • PPE: Don the appropriate PPE as outlined in the table (Double Gloves, Gown, Goggles).

  • Weighing: Carefully open the stock container inside the fume hood. Use a clean spatula to transfer the desired amount of powder to a weigh boat. Avoid any rapid movements that could create dust.

  • Closure: Securely close the stock container.

  • Cleanup: Gently wipe down the spatula and any surfaces inside the hood with a damp cloth to collect any residual powder. Dispose of the cloth as hazardous waste.

  • Transport: If the weighed material needs to be transported, place it in a sealed, labeled secondary container before removing it from the fume hood.

Protocol 3: Spill Management

Immediate and correct action is crucial in the event of a spill.

  • Alert: Alert personnel in the immediate area.

  • Evacuate: If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's safety officer.

  • Contain: For small, manageable spills, prevent the spread of the powder or liquid using absorbent pads or spill socks from a chemical spill kit.

  • PPE: Don the appropriate spill cleanup PPE (Double Heavy-Duty Gloves, Gown, Goggles, Face Shield, and Respirator).

  • Cleanup (Solid): Gently cover the spill with damp paper towels to avoid raising dust. Carefully scoop the material into a designated hazardous waste container.

  • Cleanup (Liquid): Absorb the spill with absorbent pads. Place the used pads into a hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate deactivating solution or soap and water, working from the outside in.

  • Dispose: Dispose of all contaminated materials (gloves, gown, absorbent pads) as hazardous waste.

  • Report: Report the incident to your supervisor and safety officer.

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Logic for this compound start Start: Task Assessment task_type What is the task? start->task_type weighing Weighing Solid task_type->weighing Weighing solution_prep Preparing Solution task_type->solution_prep Solution Prep spill Spill Cleanup task_type->spill Spill ppe_weighing Required PPE: - Double Nitrile Gloves - Impermeable Gown - Goggles - N95 Respirator - Fume Hood weighing->ppe_weighing ppe_solution Required PPE: - Double Nitrile Gloves - Impermeable Gown - Goggles - Fume Hood solution_prep->ppe_solution ppe_spill Required PPE: - Double Heavy-Duty Gloves - Impermeable Gown - Goggles & Face Shield - P100 Respirator spill->ppe_spill

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plans

Operational Integrity:

  • Always handle this compound in a designated area, such as a chemical fume hood, to minimize exposure.[1][3]

  • Never work alone when handling highly potent compounds.

  • Ensure safety showers and eyewash stations are accessible and have been recently tested.[6]

Disposal Protocol:

  • Chemical Waste: All unused material and solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of it down the drain, as it is toxic to aquatic life.[1][3][5]

  • Contaminated PPE: All disposable PPE (gloves, gowns, etc.) that has come into contact with the compound must be disposed of in a designated solid hazardous waste container.[1][5]

  • Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety office, in accordance with local, state, and federal regulations.[5]

By integrating these principles and protocols into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and your research.

References

  • Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza. (n.d.). PMC. [Link]

  • PERSONAL PROTECTIVE EQUIPMENT. (n.d.). ASHP Publications. [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline. (2019). PharmaState Academy. [Link]

  • Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. (n.d.). Sf-Filter. [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

Sources

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